molecular formula C15H24N2O2 B1232746 13-Hydroxylupanine

13-Hydroxylupanine

Cat. No.: B1232746
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-hydroxylupanine is an organic heterotetracyclic compound. It derives from a lupanine. It is a conjugate base of a 13-hydroxylupaninium.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

JVYKIBAJVKEZSQ-RKQHYHRCSA-N

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Isomeric SMILES

C1C[C@@H]2[C@@H]3C[C@H](CN2C(=O)C1)[C@H]4C[C@H](CCN4C3)O

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Synonyms

13-hydroxy-lupanine
13-hydroxylupanine
13-hydroxylupanine hydrochloride
13alpha-hydroxylupanine

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 13-Hydroxylupanine in Lupinus Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic of the Lupinus genus (lupins). Among these, 13-hydroxylupanine holds significant interest due to its biological activities and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound in Lupinus species. It details the enzymatic steps from the precursor L-lysine to the final hydroxylation of lupanine. While the initial steps of the pathway are relatively well-understood, the specific enzyme responsible for the crucial 13α-hydroxylation of lupanine remains to be definitively characterized, though evidence strongly points towards the involvement of a cytochrome P450 monooxygenase. This document consolidates available quantitative data on alkaloid content, outlines detailed experimental protocols for the extraction and analysis of these compounds, and presents visual representations of the biosynthetic pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Lupinus is a rich source of quinolizidine alkaloids (QAs), which serve as a chemical defense mechanism for the plant against herbivores and pathogens.[1][2] These alkaloids also exhibit a range of pharmacological properties, making them attractive targets for drug discovery and development. This compound is a prominent tetracyclic QA found in many Lupinus species, often co-occurring with its precursor, lupanine.[3][4] The introduction of a hydroxyl group at the 13th position of the lupanine skeleton is a critical modification that influences the biological activity of the molecule and serves as a branching point for the synthesis of more complex ester alkaloids.[4][5] Understanding the biosynthesis of this compound is therefore crucial for efforts to manipulate QA profiles in lupin crops for agricultural improvement and for the biotechnological production of valuable alkaloids.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is an integral part of the broader quinolizidine alkaloid pathway, which commences with the amino acid L-lysine.[1][3] The pathway can be segmented into several key enzymatic steps, culminating in the formation of lupanine and its subsequent hydroxylation.

From L-Lysine to Lupanine

The initial steps leading to the tetracyclic QA skeleton are common for the synthesis of lupanine and other related alkaloids.

  • Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to yield cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[1][3][6]

  • Oxidative Deamination of Cadaverine: Cadaverine undergoes oxidative deamination to form 5-aminopentanal, a reaction catalyzed by a copper amine oxidase (CAO) .[1][3] 5-aminopentanal then spontaneously cyclizes to form Δ¹-piperideine.[1][3]

  • Formation of the Tetracyclic Core: Through a series of complex and not yet fully elucidated enzymatic reactions, three molecules of Δ¹-piperideine are thought to condense to form the tetracyclic quinolizidine skeleton of sparteine, which is then converted to lupanine.[4][7][8] The precise intermediates and enzymes involved in these cyclization steps are still an active area of research.[4][8]

The Crucial Hydroxylation Step: Lupanine to this compound

The final step in the biosynthesis of this compound is the stereospecific hydroxylation of lupanine at the 13α position.

  • Enzyme: While the specific enzyme responsible for this reaction in Lupinus species has not been isolated and characterized in detail, it is widely postulated to be a cytochrome P450 monooxygenase (CYP450) .[5] Cytochrome P450s are a large family of heme-containing enzymes known to catalyze a wide variety of oxidation reactions in plant secondary metabolism, including the hydroxylation of alkaloid skeletons.[9][10]

  • Reaction: The putative lupanine 13α-hydroxylase catalyzes the insertion of a hydroxyl group onto the C-13 position of the lupanine molecule, using molecular oxygen and NADPH as a co-substrate.

Further Metabolism

This compound can serve as a precursor for the synthesis of various ester alkaloids. For instance, the enzyme tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the esterification of the 13-hydroxyl group with a tigloyl moiety derived from tigloyl-CoA.[2][5]

Quantitative Data

While kinetic data for the specific lupanine 13α-hydroxylase from Lupinus is not available, studies have quantified the relative and absolute amounts of this compound in various lupin species. This data provides insights into the metabolic flux through this pathway in different genetic backgrounds and environmental conditions.

SpeciesCultivar/AccessionLupanine Content (% of total alkaloids)This compound Content (% of total alkaloids)Total Alkaloid Content (mg/kg dry weight)Reference
Lupinus albusCollection Average76.068.23200 - 127,300[1]
Lupinus angustifoliusDanjaVariableVariableVariable[11]
Lupinus angustifolius-Major ComponentMajor Component-[12]
Lupinus mutabilis-Major ComponentMajor Component-[13]

Note: The absolute and relative amounts of alkaloids can vary significantly depending on the plant's developmental stage, environmental conditions, and the specific analytical methods used.

For comparative purposes, kinetic data for a bacterial lupanine 17-hydroxylase from Pseudomonas sp. is presented below. It is important to note that this enzyme hydroxylates a different position on the lupanine ring.

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHReference
Lupanine 17-hydroxylaseLupanine3.62178.5[8][14][15][16][17][18]
Cytochrome c21.3[8][14][15][16][17][18]

Experimental Protocols

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

This protocol describes a general method for the extraction of QAs, including lupanine and this compound, from lupin seeds for subsequent analysis.

Materials:

  • Lupin seeds

  • Mortar and pestle or coffee grinder

  • Methanol

  • 0.5 M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Grinding: Grind the lupin seeds to a fine powder.[1]

  • Extraction: a. Weigh 1 g of the powdered sample into a centrifuge tube. b. Add 10 mL of methanol and vortex thoroughly. c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. e. Repeat the extraction twice more with fresh methanol and combine the supernatants.[1]

  • Acid-Base Partitioning: a. Evaporate the combined methanol extract to dryness using a rotary evaporator. b. Dissolve the residue in 20 mL of 0.5 M HCl. c. Wash the acidic solution three times with 20 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.[1] d. Adjust the pH of the aqueous layer to 11-12 with 25% ammonium hydroxide. e. Extract the alkaloids from the basified aqueous solution three times with 20 mL of dichloromethane. Combine the organic layers.[1]

  • Drying and Concentration: a. Dry the combined dichloromethane extract over anhydrous sodium sulfate. b. Filter the solution and evaporate the solvent to dryness. c. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or dichloromethane) for analysis.[1]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantification:

  • Identification of lupanine and this compound is based on their retention times and mass spectra compared to authentic standards.

  • Quantification is typically performed by creating a calibration curve using certified reference standards of lupanine and this compound. An internal standard can be used to improve accuracy.

Protein Extraction from Lupinus Tissues for Enzyme Assays (General Protocol)

This protocol provides a general framework for extracting proteins from lupin tissues, which can be adapted for the assay of biosynthetic enzymes.

Materials:

  • Fresh or frozen Lupinus tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and protease inhibitors)

  • Polyvinylpolypyrrolidone (PVPP)

  • Centrifuge (refrigerated)

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Homogenization: Grind the plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: a. Transfer the powdered tissue to a chilled tube and add 3-5 volumes of cold extraction buffer. b. Add PVPP (e.g., 0.1 g per gram of tissue) to adsorb phenolic compounds. c. Vortex vigorously and incubate on ice for 30 minutes with occasional mixing.

  • Clarification: Centrifuge the homogenate at >12,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant (crude protein extract) and determine the protein concentration using a standard method like the Bradford assay.

  • The crude extract can be used for enzyme assays or further purified using techniques like ammonium sulfate precipitation or chromatography.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Lysine L-Lysine LDC LDC Lysine->LDC Cadaverine Cadaverine CAO CAO Cadaverine->CAO Aminopentanal 5-Aminopentanal Piperideine Δ¹-Piperideine Aminopentanal->Piperideine spontaneous Cyclases Putative Cyclases (uncharacterized) Piperideine->Cyclases Tetracyclic Tetracyclic Intermediates (e.g., Sparteine) Lupanine Lupanine Tetracyclic->Lupanine L13H Lupanine 13α-hydroxylase (putative CYP450) Lupanine->L13H Hydroxylupanine This compound HMT_HLT HMT/HLT Hydroxylupanine->HMT_HLT EsterAlkaloids Ester Alkaloids LDC->Cadaverine CAO->Aminopentanal Cyclases->Tetracyclic L13H->Hydroxylupanine HMT_HLT->EsterAlkaloids

Caption: Biosynthetic pathway of this compound from L-lysine.

Experimental Workflow for QA Analysis

QA Analysis Workflow Start Lupinus Tissue (e.g., Seeds) Grinding Grinding and Homogenization Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Cleanup Optional: Solid-Phase Extraction (SPE) Cleanup Partitioning->Cleanup Analysis GC-MS or LC-MS/MS Analysis Partitioning->Analysis Direct analysis Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of quinolizidine alkaloids.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lupinus species represents a key metabolic pathway with implications for both agriculture and pharmacology. While the upstream enzymatic steps from L-lysine to lupanine are becoming clearer, the specific enzyme catalyzing the final 13α-hydroxylation remains a critical knowledge gap. The identification and characterization of the putative lupanine 13α-hydroxylase, likely a cytochrome P450 monooxygenase, will be a significant advancement in the field. This will not only complete our understanding of the biosynthetic pathway but also provide a valuable molecular tool for metabolic engineering approaches. Future research should focus on transcriptomic and proteomic analyses of high- and low-13-hydroxylupanine producing Lupinus varieties to identify candidate genes for this elusive enzyme. Subsequent heterologous expression and in vitro characterization will be essential to confirm its function and determine its kinetic properties. Such knowledge will undoubtedly accelerate the development of lupin varieties with optimized alkaloid profiles and facilitate the sustainable production of valuable bioactive compounds.

References

An In-depth Technical Guide on the Natural Occurrence of 13-Hydroxylupanine in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 13-Hydroxylupanine, a quinolizidine alkaloid found predominantly in the plant kingdom. This document details its distribution, biosynthesis, and methods for its extraction, isolation, and quantification, tailored for professionals in research and drug development.

Introduction

This compound is a tetracyclic quinolizidine alkaloid that plays a significant role in the chemical defense mechanisms of various plants, particularly within the Lupinus genus (lupins) of the Fabaceae family.[1][2][3][4] These alkaloids are known for their bitter taste and toxic properties, which deter herbivores.[4] Beyond its ecological role, this compound has garnered interest for its potential pharmacological activities, including blocking ganglionic transmission, decreasing cardiac contractility, and contracting uterine smooth muscle.[5][6][7] This guide delves into the botanical sources, biosynthesis, and analytical methodologies pertinent to this compound.

Natural Occurrence and Distribution

This compound is widely distributed across numerous species of the Lupinus genus.[5] Its concentration can vary significantly between different species, and even within different parts of the same plant, such as the seeds, leaves, and stems.[8][9] It is often found alongside other quinolizidine alkaloids like lupanine, sparteine, and angustifoline.[1][8] In narrow-leaved lupine (Lupinus angustifolius), for instance, this compound can constitute 10-15% of the total alkaloid content in the seeds.[8] In some white lupin (Lupinus albus) breeding lines, its proportion can be even higher.[10] The alkaloid profile, including the concentration of this compound, is influenced by genetic factors and environmental conditions.[8][11]

Quantitative Data on this compound Content

The following table summarizes the quantitative data on the occurrence of this compound in various Lupinus species as reported in the literature.

Plant SpeciesPlant PartThis compound ContentReference
Lupinus albusSeeds0.16–2.49 mg/g DW[12]
Lupinus albusSeeds0.10 to 32.78% of total alkaloids[5]
Lupinus angustifoliusSeeds10-15% of total alkaloids[8]
Lupinus mexicanus-0.015 ± 0.018 mg/g DW[5]
Lupinus mutabilisLeaves-[13]
Lupinus polyphyllusLeaves-[13]

DW: Dry Weight

Biosynthesis of this compound

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine.[2] The initial step involves the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[2][14] Cadaverine is then converted to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[2] Through a series of subsequent enzymatic reactions, which are not all fully elucidated, the tetracyclic core of lupanine is formed.[1] this compound is then synthesized from lupanine.

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous cyclization Tetracyclic_Intermediate Tetracyclic Intermediates Piperideine->Tetracyclic_Intermediate Lupanine Lupanine Tetracyclic_Intermediate->Lupanine Hydroxylupanine This compound Lupanine->Hydroxylupanine

Biosynthetic pathway of this compound.

Experimental Protocols

A general procedure for the extraction of quinolizidine alkaloids, including this compound, from plant material is as follows:

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., seeds, leaves) and grind it into a fine powder.

  • Extraction:

    • Suspend the powdered plant material in an acidic aqueous solution (e.g., 0.5 M HCl).

    • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) to facilitate the extraction of the protonated alkaloids into the aqueous phase.

    • Filter the mixture to separate the solid plant debris from the acidic extract.

  • Alkalinization:

    • Make the acidic extract alkaline by adding a strong base, such as ammonium hydroxide or sodium hydroxide, to a pH above 11. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the alkalinized aqueous phase with a non-polar organic solvent like dichloromethane or ether.[15] The alkaloids will partition into the organic phase.

    • Repeat the extraction multiple times to ensure complete recovery.

  • Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a crude alkaloid extract.

The isolation of this compound from the crude alkaloid extract can be achieved using chromatographic techniques:

  • Column Chromatography:

    • The crude extract can be subjected to column chromatography on silica gel or alumina.[15]

    • A solvent gradient of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or methanol) is used to elute the different alkaloids.

    • Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, preparative HPLC with a suitable column (e.g., C18) and mobile phase can be employed for the final purification step.

Accurate quantification of this compound is crucial for research and quality control. The most common analytical methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.[16]

    • The crude or purified extract is typically derivatized (e.g., silylated) to increase volatility before injection into the GC.

    • Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

    • HPLC-MS/MS offers high sensitivity and selectivity for the quantification of alkaloids in complex matrices.[16][17]

    • A validated HPLC-MS/MS method allows for the simultaneous quantification of multiple alkaloids in a single run.[16]

    • The method involves developing a specific multiple reaction monitoring (MRM) transition for this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

    • qNMR is an absolute quantification method that does not require an identical reference standard for each analyte.[12][18]

    • It allows for the simultaneous quantification of multiple alkaloids in an extract by integrating the signals of specific protons.[12][18]

Experimental_Workflow Plant_Material Plant Material (e.g., Seeds, Leaves) Grinding Grinding Plant_Material->Grinding Extraction Acidic Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Alkalinization Alkalinization Filtration->Alkalinization LLE Liquid-Liquid Extraction (Dichloromethane/Ether) Alkalinization->LLE Concentration Solvent Evaporation LLE->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Isolation Isolation (Column Chromatography, Prep-HPLC) Crude_Extract->Isolation Quantification Quantification (GC-MS, HPLC-MS/MS, qNMR) Crude_Extract->Quantification Pure_Compound Pure this compound Isolation->Pure_Compound Pure_Compound->Quantification Data Quantitative Data Quantification->Data

Workflow for extraction, isolation, and quantification.

Conclusion

This compound is a naturally occurring quinolizidine alkaloid with a significant presence in the Lupinus genus. Its role in plant defense and its potential pharmacological properties make it a compound of interest for researchers in natural products chemistry, pharmacology, and drug development. This guide provides a foundational understanding of its natural sources, biosynthesis, and the analytical methodologies required for its study. The detailed protocols and quantitative data presented herein are intended to support further research and development efforts related to this intriguing natural product.

References

Unveiling the Therapeutic Potential of 13-Hydroxylupanine: A Deep Dive into its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 13-Hydroxylupanine, a quinolizidine alkaloid found in various Lupinus species. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound. Herein, we present a summary of its known biological effects, quantitative data on its activity, detailed experimental protocols for its assessment, and an exploration of the potential signaling pathways involved.

Biological Activities of this compound Extracts

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation. The primary reported effects include:

  • Antifungal Activity: Alkaloid fractions containing 13α-Hydroxylupanine have shown notable efficacy against the phytopathogen Fusarium oxysporum.[1][2] Statistical analysis of these fractions suggests that 13α-Hydroxylupanine is a significant contributor to this antifungal effect.[1][2]

  • Ganglionic Blocking Effects: A derivative of this compound has been shown to exhibit ganglionic blocking activity, suggesting an interaction with nicotinic acetylcholine receptors.[3][4] This mechanism is responsible for its observed hypotensive and antiarrhythmic effects.[3]

  • Cardiovascular Effects: The ganglionic blocking properties of this compound derivatives lead to a reduction in sympathetic impulse transmission, resulting in decreased heart rate and contractility.[3]

  • Uterine Smooth Muscle Contraction: this compound has been reported to contract uterine smooth muscle, although the precise mechanism and dose-response relationship require further elucidation.

  • Antimicrobial Activity: Quinolizidine-rich extracts containing 13α-hydroxylupanine have shown activity against various fungal phytopathogens.[5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Antifungal Activity of Alkaloid Fractions Containing 13α-Hydroxylupanine

Fungal StrainExtract/FractionIC50 (µg/mL)
Fusarium oxysporum LQB-03Alkaloidal Fractions from Lupinus mirabilis33.5 - 98.5[1][2]

Note: The IC50 values are for alkaloidal fractions and not for purified this compound.

Table 2: Cardiovascular Effects of this compound-2-pyrrolcarbonic acid ester (Hoe 933)

Biological EffectAnimal ModelEffective Dose
Hypotensive Effect (maximum)Anesthetized dogs, monkeys, and rats0.2 mg/kg i.v.[3]
Antifibrillatory EffectSupercooled cats0.3 mg/kg i.v.[3]
Antiarrhythmic ActivityDogs intoxicated with K-strophanthin0.5 mg/kg i.v.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is adapted from studies on the antifungal activity of Lupinus alkaloids against Fusarium oxysporum.[1][2]

Objective: To determine the concentration of the test compound that inhibits 50% of fungal mycelial growth (IC50).

Materials:

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA) plates

  • Test compound (this compound extract) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control

  • Positive control (e.g., commercial fungicide)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of the this compound extract and serial dilutions to obtain a range of test concentrations.

  • Incorporate the different concentrations of the extract into molten PDA medium before pouring it into Petri dishes. Ensure the final solvent concentration is non-toxic to the fungus.

  • A solvent control plate containing only the solvent at the same concentration should also be prepared.

  • Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing F. oxysporum culture in the center of each plate.

  • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28 °C) in the dark.

  • Measure the radial growth of the mycelium in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the extract concentration and performing a regression analysis.

Acetylcholinesterase Inhibition Assay

While direct inhibition of acetylcholinesterase (AChE) by this compound has not been definitively reported, related quinolizidine alkaloids have been investigated for this activity. This protocol, based on the Ellman method, can be used to assess potential AChE inhibitory effects.

Objective: To determine the ability of this compound to inhibit the activity of acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compound (this compound extract)

  • Positive control (e.g., galantamine)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and different concentrations of the this compound extract.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) at a wavelength of 412 nm at regular intervals using the microplate reader.

  • Calculate the rate of reaction for each concentration of the extract.

  • Determine the percentage of AChE inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the extract concentration.

Signaling Pathways and Mechanisms of Action

The available evidence suggests that the biological activities of this compound may be mediated through the following signaling pathways:

Cholinergic Signaling Pathway

The ganglionic blocking effect of a this compound derivative strongly indicates an interaction with the cholinergic nervous system , specifically with nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[3][4]

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Action_Potential Action Potential ACh_Release Acetylcholine (ACh) Release Action_Potential->ACh_Release triggers nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR binds to Depolarization Depolarization nAChR->Depolarization activates Signal_Transmission Signal Transmission Depolarization->Signal_Transmission leads to 13_Hydroxylupanine This compound 13_Hydroxylupanine->nAChR Blocks

Figure 1: Postulated mechanism of ganglionic blockade by this compound.

By blocking these receptors, this compound can inhibit the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. This action explains the observed hypotensive and antiarrhythmic effects.

Calcium Signaling

The contraction of smooth muscle, including uterine muscle, is a process critically dependent on intracellular calcium concentrations. While direct evidence is pending, it is plausible that this compound's effect on uterine muscle involves the modulation of calcium signaling pathways.

Calcium_Signaling_Pathway 13_Hydroxylupanine This compound Receptor Receptor (e.g., GPCR) 13_Hydroxylupanine->Receptor Activates? PLC Phospholipase C (PLC) Receptor->PLC activates IP3 IP3 PLC->IP3 produces SR Sarcoplasmic Reticulum (SR) IP3->SR binds to Ca_Release Ca2+ Release SR->Ca_Release triggers Contraction Muscle Contraction Ca_Release->Contraction induces

Figure 2: Potential involvement of this compound in calcium-mediated smooth muscle contraction.

Further research is necessary to elucidate the precise mechanisms, including whether this compound acts on specific receptors to trigger intracellular calcium release or affects calcium channels directly.

Future Directions

The current body of research on this compound highlights its potential as a lead compound for the development of new therapeutic agents. Future research should focus on:

  • Isolation and Purification: Obtaining highly purified this compound to enable precise quantitative analysis of its biological activities.

  • Quantitative Assays: Determining the IC50, EC50, and MIC values of pure this compound against a broad range of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound, including its binding affinity to various nicotinic acetylcholine receptor subtypes and its precise role in modulating calcium signaling.

  • In Vivo Studies: Conducting comprehensive in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to 13-Hydroxylupanine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a naturally occurring quinolizidine alkaloid predominantly found in various species of the Lupinus (lupin) genus.[1] As a member of a class of compounds known for their diverse biological activities, this compound has garnered interest for its potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biosynthetic pathway, and known biological effects, along with detailed experimental protocols for its extraction, analysis, and biological evaluation.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid derived from lysine. Its chemical structure is characterized by a lupanine skeleton with a hydroxyl group at the 13th position.[2] This hydroxylation is a key feature that influences its biological activity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 15358-48-2[1][3][4][5]
IUPAC Name (1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one[1][3]
Molecular Formula C₁₅H₂₄N₂O₂[1][2][3][4][5]
SMILES C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O[1][3]
InChI InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1[1][3]
InChI Key JVYKIBAJVKEZSQ-YHQUGGNUSA-N[1][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 264.36 g/mol [1][2][3][4][5]
Appearance Solid powder[1]
Solubility Soluble in DMSO, methanol, and water.[1][3]
Storage Dry, dark, and at 0-4°C for short term or -20°C for long term.[3]
Melting Point 169-170 °C
Boiling Point 467.7 °C at 760 mmHg

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid L-lysine. The pathway involves a series of enzymatic reactions that lead to the formation of the core quinolizidine skeleton, which is then further modified to yield this compound.

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Multi-step enzymatic reactions Hydroxylupanine This compound Lupanine->Hydroxylupanine Cytochrome P450 Monooxygenase

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Lupinus Species

This protocol describes a general method for the extraction and isolation of quinolizidine alkaloids, including this compound, from lupin seeds.

Materials:

  • Dried and ground lupin seeds

  • Methanol

  • 2M Hydrochloric acid (HCl)

  • 25% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., Dichloromethane:Methanol:Ammonium hydroxide, 90:9:1 v/v/v)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction: Macerate 100 g of finely ground lupin seeds in 500 mL of methanol for 24 hours at room temperature.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Acidify the residue with 2M HCl to a pH of 2.

  • Wash the acidic solution with dichloromethane to remove fats and pigments.

  • Basify the aqueous phase with 25% NH₄OH to a pH of 10-11.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to obtain the crude alkaloid mixture.

  • Chromatographic Purification: Subject the crude extract to silica gel column chromatography.

  • Elute the column with a dichloromethane:methanol:ammonium hydroxide solvent system.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing this compound and concentrate to yield the purified compound.

Quantification of this compound by HPLC-MS/MS

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).

  • Formic acid (FA).

  • This compound analytical standard.

Procedure:

  • Sample Preparation: Prepare a methanolic extract of the plant material as described in the extraction protocol. Dilute the extract to a suitable concentration with the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient program to achieve separation (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of this compound) to a specific product ion.

  • Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC HPLC Separation cluster_MS MS/MS Detection cluster_DataAnalysis Data Analysis PlantMaterial Plant Material Extraction Extraction with Methanol PlantMaterial->Extraction Dilution Dilution Extraction->Dilution Injection Injection Dilution->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation Ionization ESI+ Separation->Ionization MRM MRM Ionization->MRM Detection Detection MRM->Detection Quantification Quantification Detection->Quantification

Experimental workflow for HPLC-MS/MS quantification.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several biological activities, including the blockade of ganglionic transmission, reduction of cardiac contractility, and contraction of uterine smooth muscle. The following are generalized protocols that can be adapted to study these effects.

Ganglionic Transmission Blockade Assay (Adapted Protocol)

This protocol describes a method to assess the effect of this compound on ganglionic transmission using an isolated tissue preparation, such as the rat superior cervical ganglion.

Materials:

  • Superior cervical ganglion preparation from a rat.

  • Krebs-Ringer solution.

  • Stimulating and recording electrodes.

  • Physiological recording system.

  • This compound solutions of varying concentrations.

Procedure:

  • Isolate the superior cervical ganglion with its pre- and post-ganglionic nerves.

  • Mount the preparation in an organ bath containing oxygenated Krebs-Ringer solution at 37°C.

  • Position stimulating electrodes on the pre-ganglionic nerve and recording electrodes on the post-ganglionic nerve.

  • Deliver supramaximal stimuli to the pre-ganglionic nerve and record the compound action potentials from the post-ganglionic nerve.

  • After obtaining a stable baseline response, add this compound to the organ bath in increasing concentrations.

  • Record the changes in the amplitude of the post-ganglionic action potential at each concentration.

  • A reduction in the action potential amplitude indicates a blockade of ganglionic transmission.

Cardiac Contractility Assay (Adapted Protocol)

This protocol outlines a method to evaluate the effect of this compound on the contractility of isolated cardiac muscle, such as a rat papillary muscle.

Materials:

  • Isolated rat papillary muscle.

  • Organ bath with physiological salt solution (e.g., Tyrode's solution).

  • Force transducer.

  • Electrical stimulator.

  • Data acquisition system.

  • This compound solutions.

Procedure:

  • Isolate a papillary muscle from a rat heart and mount it vertically in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Attach one end of the muscle to a force transducer and the other to a fixed hook.

  • Apply a resting tension and allow the muscle to equilibrate.

  • Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz) and record the isometric contractions.

  • Once a stable contractile force is achieved, introduce this compound into the bath at cumulative concentrations.

  • Record the changes in the force of contraction. A decrease in force indicates a negative inotropic effect.

Uterine Smooth Muscle Contraction Assay (Adapted Protocol)

This protocol describes a method to assess the effect of this compound on the contractility of uterine smooth muscle strips.

Materials:

  • Uterine horns from a rat in estrus.

  • De Jalon's solution.

  • Organ bath.

  • Isotonic transducer.

  • Physiological recording system.

  • This compound solutions.

Procedure:

  • Isolate uterine horns from a rat and cut them into longitudinal strips.

  • Suspend the strips in an organ bath containing oxygenated De Jalon's solution at 32°C.

  • Apply a resting tension and record the spontaneous contractions.

  • After a stable pattern of spontaneous contractions is established, add this compound to the bath in a cumulative manner.

  • Record the changes in the frequency and amplitude of the uterine contractions. An increase in contractile activity indicates a uterotonic effect.

Conclusion

This compound is a quinolizidine alkaloid with a well-defined chemical structure and a range of interesting biological activities. This guide has provided a detailed overview of its chemical and physical properties, its biosynthesis from lysine, and standardized protocols for its extraction, analysis, and biological evaluation. The provided methodologies offer a solid foundation for researchers and drug development professionals to further investigate the pharmacological potential of this natural compound. Further studies are warranted to elucidate the precise mechanisms of action and to explore its therapeutic applications.

References

An In-depth Technical Guide to 13-Hydroxylupanine and its Derivatives in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a tetracyclic quinolizidine alkaloid, is a prominent secondary metabolite found predominantly within the genus Lupinus (lupins). This document provides a comprehensive technical overview of this compound and its naturally occurring derivatives. It details their distribution in nature, biosynthesis, and diverse biological activities, with a focus on quantitative data and experimental methodologies. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these compounds.

Introduction

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites biosynthesized from lysine, characteristic of many species within the Fabaceae family, particularly the genus Lupinus. Among these, this compound stands out due to its widespread occurrence and significant biological activities.[1] It plays a crucial role in the chemical defense mechanisms of lupins against herbivores and pathogens.[2] Emerging research has highlighted its pharmacological properties, including effects on muscle contractility and antimicrobial activity, making it and its derivatives promising candidates for drug discovery and development.[1][3]

Natural Occurrence and Distribution

This compound and its derivatives are primarily found in various species of the Lupinus genus. The concentration and composition of these alkaloids can vary significantly depending on the species, geographical location, and developmental stage of the plant.

Quantitative Data on this compound and its Derivatives in Lupinus Species

The following table summarizes the quantitative analysis of this compound and its major derivatives in the seeds of various Lupinus species. These values highlight the diversity in alkaloid profiles across the genus.

SpeciesCompoundConcentration (mg/kg of dry weight)Relative Proportion of Total Alkaloids (%)Reference
Lupinus albusThis compoundVaries widely0.10 - 32.78[2]
Lupinus angustifoliusThis compound-~11.6[2]
Lupinus mutabilisThis compound-Major component[4]
Lupinus variusThis compound--
Lupinus mexicanusThis compound15 ± 18-[2]
Lupinus exaltatusThis compound15 ± 13-[2]
Lupinus albusLupanine-28.22 - 94.49[2]
Lupinus angustifoliusAngustifoline--[4]
Lupinus albusMultiflorine-0.00 - 21.67[2]
Lupinus albusAlbine-0.00 - 18.55[2]

Biosynthesis of this compound

The biosynthesis of this compound, like other quinolizidine alkaloids, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, primarily occurring in the leaves, after which the alkaloids are transported to other parts of the plant, including the seeds.

Biosynthetic Pathway

The initial step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC). Three molecules of cadaverine are then utilized to form the tetracyclic ring structure of lupanine. The final step in the formation of this compound is the hydroxylation of lupanine at the C-13 position.

Biosynthesis_of_13_Hydroxylupanine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CAO) Lupanine Lupanine Piperideine->Lupanine Multiple Enzymatic Steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Biosynthetic pathway of this compound from L-lysine.

Biological Activities and Pharmacological Potential

This compound and its derivatives exhibit a range of biological activities, making them subjects of interest for pharmacological research.

Effects on Muscle Contraction

This compound has been shown to affect smooth and cardiac muscle contractility. It is known to block ganglionic transmission, which can lead to a decrease in cardiac contractility and contraction of uterine smooth muscle.[1][5] This activity suggests a potential interaction with neurotransmitter receptors, likely nicotinic acetylcholine receptors at autonomic ganglia.

A derivative, this compound-2-pyrrolcarbonic acid ester, has demonstrated hypotensive and antiarrhythmic effects.[6] It reduces the effect of preganglionic stimulation of the nictitating membrane, indicating a ganglionic blocking effect.[6]

Muscle_Contraction_Signaling cluster_ganglion Autonomic Ganglion cluster_muscle Smooth Muscle Preganglionic Preganglionic Neuron AChR Nicotinic ACh Receptor Preganglionic->AChR Releases Acetylcholine Postganglionic Postganglionic Neuron MuscleCell Smooth Muscle Cell Postganglionic->MuscleCell Innervates AChR->Postganglionic Stimulates Hydroxylupanine This compound Hydroxylupanine->AChR Blocks Contraction Contraction MuscleCell->Contraction

Proposed mechanism of this compound's effect on muscle contraction.
Antimicrobial Activity

Extracts of Lupinus angustifolius containing this compound have demonstrated significant activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.[3] The activity was reported as moderate to weak against Candida albicans, Krusei, and Escherichia coli.[3] Further research is needed to determine the specific Minimum Inhibitory Concentrations (MIC) of purified this compound against a broader range of microorganisms.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation

The following protocol is a modified version for the extraction of quinolizidine alkaloids from lupin seeds.

Materials:

  • Finely ground lupin seeds

  • 0.5 N HCl

  • 1 N NaOH

  • Dichloromethane

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 0.250 g of finely ground lupin seeds.

  • Homogenize the sample twice with 8 mL of 0.5 N HCl in a sonicator for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Combine the supernatants and adjust the pH to 10.0 with 1 N NaOH.

  • Perform liquid-liquid extraction three times with 20 mL of dichloromethane each time.

  • Combine the dichloromethane extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • The resulting crude extract can be further purified using column chromatography or preparative HPLC.

Quantification by qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the simultaneous quantification of multiple alkaloids without the need for extensive separation.

Materials:

  • Dried alkaloid extract

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., syringaldehyde)

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh the dried alkaloid extract and dissolve it in a known volume of CDCl₃.

  • Add a known amount of the internal standard to the NMR tube.

  • Acquire the ¹H-NMR spectrum.

  • Integrate the signals corresponding to specific protons of this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of alkaloids.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., 100 x 2.1 mm, 3 µm).

Mobile Phase:

  • A: 10 mmol/L ammonium formate in water with 0.1% (v/v) formic acid.

  • B: Acetonitrile.

Gradient Elution:

  • A typical gradient would start with a low percentage of B, increasing linearly to a high percentage to elute the compounds, followed by a re-equilibration step.

MS/MS Detection:

  • Operate the mass spectrometer in positive ESI mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for this compound and any internal standards.

Experimental_Workflow Start Lupin Seed Material Grinding Grinding Start->Grinding Extraction Acid/Base Extraction Grinding->Extraction Purification Column Chromatography / Prep HPLC Extraction->Purification Quantification Quantification Purification->Quantification Bioassays Biological Activity Assays Purification->Bioassays qNMR qNMR Quantification->qNMR LCMS LC-MS/MS Quantification->LCMS Antimicrobial Antimicrobial Assays Bioassays->Antimicrobial Muscle Muscle Contraction Assays Bioassays->Muscle

General experimental workflow for the study of this compound.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Purified this compound

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth directly in the microtiter plate.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of natural products with significant biological activities. Their presence in various Lupinus species makes them accessible for further research. The pharmacological effects on muscle tissue and their antimicrobial properties warrant more in-depth investigation to elucidate their precise mechanisms of action and to identify potential therapeutic applications. Future research should focus on:

  • Comprehensive screening of a wider range of Lupinus species to identify new derivatives and sources with high yields.

  • Detailed structure-activity relationship (SAR) studies to optimize the pharmacological and antimicrobial activities.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical studies to evaluate the safety and efficacy of this compound and its promising derivatives for therapeutic use.

This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the fields of natural product chemistry, pharmacology, and drug development.

References

Antimicrobial Effects of 13-Hydroxylupanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current scientific understanding of the antimicrobial properties of 13-Hydroxylupanine, a significant quinolizidine alkaloid found in various Lupinus species. While research on the pure compound is still emerging, studies on alkaloid extracts rich in this compound have demonstrated promising antibacterial and antifungal activities. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Data Presentation: Antimicrobial Activity of this compound-Containing Extracts

Quantitative data on the antimicrobial activity of pure this compound is limited in the current scientific literature. However, several studies have investigated the efficacy of alkaloid extracts in which this compound is a major constituent. The following tables summarize the Minimum Inhibitory Concentration (MIC) and other bioactivity data from these studies. It is important to note that these values represent the activity of a complex mixture of alkaloids and not solely this compound.

| Table 1: Antibacterial Activity of Lupinus spp. Alkaloid Extracts | | :--- | :--- | :--- | :--- | | Microorganism | Plant Source of Extract | Main Alkaloids in Extract | MIC (µg/mL) | | Klebsiella pneumoniae (clinical isolate) | Lupinus albus (landrace Calabria 2) | Lupanine, Albine, 13α-Hydroxylupanine | < 100 (Significant activity)[1] | | Pseudomonas aeruginosa (clinical isolate) | Lupinus albus (landrace Calabria 2) | Lupanine, Albine, 13α-Hydroxylupanine | 100-500 (Moderate activity)[1] | | Bacillus subtilis | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Staphylococcus aureus | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Pseudomonas aeruginosa | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | < 100 (Significant activity)[2] | | Escherichia coli | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 500-1000 (Weak activity)[2] |

| Table 2: Antifungal Activity of Lupinus spp. Alkaloid Extracts | | :--- | :--- | :--- | :--- | | Microorganism | Plant Source of Extract | Main Alkaloids in Extract | MIC or IC50 (µg/mL) | | Candida albicans | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 100-500 (Moderate activity)[2] | | Candida krusei | Lupinus angustifolius | 13α-Hydroxylupanine (50.78%), Lupanine (23.55%) | 100-500 (Moderate activity)[2] | | Fusarium oxysporum LQB-03 | Lupinus mirabilis | Tetrahydrorhombifoline, α-Isolupanine, Hydroxytetrahydrorhombifoline, 13α-Hydroxylupanine | IC50: 33.5–98.5[3] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the literature for evaluating the antimicrobial effects of plant extracts containing this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Microbial Cultures: Overnight cultures of test bacteria (e.g., S. aureus, E. coli) or yeast (e.g., C. albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Test Compound: Alkaloid extract dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.
  • Growth Media: Sterile Mueller-Hinton Broth or RPMI-1640.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight microbial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compound:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.
  • Add 100 µL of the stock solution of the alkaloid extract to the first well of each row to be tested.
  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

4. Inoculation:

  • Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.

5. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

6. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.

7. Controls:

  • Positive Control: Wells containing only growth medium and the microbial inoculum (should show growth).
  • Negative Control: Wells containing only growth medium (should show no growth).
  • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the extract and the microbial inoculum (to ensure the solvent has no antimicrobial effect).

Visualizations: Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Antimicrobial Action for Quinolizidine Alkaloids

While the specific mechanism of action for this compound has not been fully elucidated, the antimicrobial activity of alkaloids, in general, is often attributed to their ability to interfere with fundamental cellular processes. The following diagram illustrates a generalized, hypothetical signaling pathway for the antimicrobial action of a quinolizidine alkaloid like this compound.

antimicrobial_mechanism cluster_cell Bacterial Cell Cell_Wall Cell Wall Cell_Lysis Cell_Lysis Cell_Wall->Cell_Lysis Leads to Cell_Membrane Cell Membrane Cell_Membrane->Cell_Lysis Leads to DNA DNA/Gyrase Apoptosis Apoptosis DNA->Apoptosis Leads to Ribosomes Ribosomes Ribosomes->Apoptosis Leads to Efflux_Pump Efflux Pump Increased Intracellular\nConcentration Increased Intracellular Concentration Efflux_Pump->Increased Intracellular\nConcentration 13_Hydroxylupanine This compound 13_Hydroxylupanine->Cell_Wall Inhibition of cell wall synthesis 13_Hydroxylupanine->Cell_Membrane Membrane disruption 13_Hydroxylupanine->DNA Intercalation with DNA Inhibition of DNA gyrase 13_Hydroxylupanine->Ribosomes Inhibition of protein synthesis 13_Hydroxylupanine->Efflux_Pump Inhibition of efflux pumps

Caption: Hypothesized antimicrobial mechanisms of quinolizidine alkaloids.

Experimental Workflow: MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland) C Inoculate microtiter plate wells A->C B Prepare serial dilutions of this compound B->C D Incubate at optimal temperature (24-48 hours) C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no visible growth (MIC) E->F

References

Toxicity Profile of 13-Hydroxylupanine: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of 13-Hydroxylupanine, a quinolizidine alkaloid. The information is compiled from early-stage toxicological assessments and is intended to guide further research and development.

Executive Summary

Acute Toxicity

The primary measure of acute toxicity is the median lethal dose (LD50), the dose at which 50% of the test population is expected to die.

Quantitative Data
Test SubstanceSpeciesRoute of AdministrationLD50 ValueReference
This compoundRatIntraperitoneal199 mg/kg[1]
Experimental Protocol: Acute Intraperitoneal Toxicity (Modified OECD 425)

The determination of the intraperitoneal LD50 for this compound would likely follow a procedure similar to the Up-and-Down Procedure (UDP) outlined in OECD Test Guideline 425, adapted for intraperitoneal administration.

Objective: To determine the median lethal dose (LD50) of this compound following a single intraperitoneal injection.

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions before the study.

Procedure:

  • Dose-Ranging (Sighting Study): A preliminary study is conducted with a small number of animals to estimate the range of lethal doses.

  • Main Study (Up-and-Down Procedure):

    • Animals are dosed one at a time, typically at 48-hour intervals.

    • The first animal receives a dose one step below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 1.5-2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This process is continued until one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress), and body weight changes for a defined period (typically 14 days).

  • Data Analysis: The LD50 is calculated from the results of the main study using the maximum likelihood method.

Diagrammatic Representation of the Up-and-Down Procedure:

G start Start with Dose X (estimated LD50) animal1 Administer Dose X to Animal 1 start->animal1 observe1 Observe for 48h animal1->observe1 outcome1 Outcome? observe1->outcome1 increase_dose Increase Dose (X * factor) outcome1->increase_dose Survival decrease_dose Decrease Dose (X / factor) outcome1->decrease_dose Mortality animal_n Administer New Dose to Next Animal increase_dose->animal_n decrease_dose->animal_n stop Stopping Criteria Met? animal_n->stop stop->observe1 No calculate Calculate LD50 stop->calculate Yes

Up-and-Down Procedure for LD50 Determination.

Genotoxicity

Genotoxicity studies assess the potential of a substance to damage genetic material.

In Vitro Studies
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

Procedure:

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Objective: To detect damage to chromosomes or the mitotic apparatus.

Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, Chinese Hamster Ovary cells).

Procedure:

  • Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three concentrations of this compound, both with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates a potential for clastogenic or aneugenic effects.

Diagrammatic Representation of the In Vitro Micronucleus Assay Workflow:

G start Mammalian Cell Culture treatment Treat with this compound (± S9 metabolic activation) start->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest and Fix Cells cyto_b->harvest stain Stain Cells harvest->stain microscopy Microscopic Analysis (Score Micronuclei) stain->microscopy analysis Data Analysis microscopy->analysis

In Vitro Micronucleus Assay Workflow.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time (typically 28 or 90 days).

Quantitative Data

Specific No-Observed-Adverse-Effect Level (NOAEL) data for this compound from sub-chronic studies are not available in the reviewed preliminary literature. However, a 112-day study in rats with feed containing Lupinus albus or Lupinus luteus alkaloids resulted in a NOAEL of 26.6 mg/kg bw/day for L. albus alkaloids and 42.3 mg/kg bw/day for L. luteus alkaloids.[2] It is important to note that these values are for a mixture of alkaloids and not for isolated this compound.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

A typical sub-chronic study would follow a protocol similar to OECD Guideline 407.

Objective: To determine the effects of repeated oral administration of a test substance for 28 days.

Test Animals: At least three groups of male and female rats (e.g., 10 per sex per group) are used, along with a control group.

Procedure:

  • Dose Administration: The test substance is administered daily by gavage or in the diet at three different dose levels for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.

  • Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data are analyzed to determine any treatment-related effects and to establish a NOAEL.

Mechanism of Toxicity

The primary mechanism of toxicity for quinolizidine alkaloids, including this compound, is through their interaction with acetylcholine receptors.

Signaling Pathway

This compound acts as a competitive antagonist at both nicotinic and muscarinic acetylcholine receptors. By binding to these receptors, it blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting downstream signaling. This can lead to a range of effects, including muscle weakness, paralysis, and autonomic dysfunction.

Diagrammatic Representation of Acetylcholine Receptor Inhibition:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron/Effector Cell ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binds & Activates mAChR Muscarinic ACh Receptor (GPCR) ACh->mAChR Binds & Activates Response Cellular Response (e.g., Muscle Contraction, Gland Secretion) nAChR->Response mAChR->Response 13_OH_Lupanine This compound 13_OH_Lupanine->nAChR Blocks Binding 13_OH_Lupanine->mAChR Blocks Binding

Inhibition of Acetylcholine Signaling by this compound.

Conclusion and Future Directions

The preliminary toxicity data for this compound suggest a moderate acute toxicity profile with no apparent in vitro genotoxic potential. The primary toxicodynamic effect is likely the blockade of cholinergic neurotransmission. A significant data gap exists regarding its sub-chronic toxicity.

For a comprehensive risk assessment, the following studies are recommended:

  • A 28-day or 90-day repeated-dose oral toxicity study in rodents to determine the NOAEL and identify potential target organs.

  • In vivo genotoxicity studies to confirm the lack of mutagenic potential.

  • Developmental and reproductive toxicity (DART) studies.

  • Detailed pharmacokinetic and metabolism studies.

This information will be crucial for any further consideration of this compound in drug development or other applications.

References

13-Hydroxylupanine and its Interaction with Smooth Muscle: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Prevailing Evidence on the Effects of a Quinolizidine Alkaloid

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid predominantly found in species of the Lupinus (lupin) genus. As a member of a class of compounds with diverse and potent biological activities, its effects on various physiological systems are of significant interest to researchers in pharmacology and drug development. This technical guide addresses the current understanding of the mechanism of action of this compound on smooth muscle. Contrary to the premise of a relaxant effect, the available scientific literature indicates that this compound primarily induces contraction in uterine smooth muscle.[1][2][3][4][5] This document will synthesize the existing, though limited, evidence for this contractile effect, discuss the broader pharmacological context of quinolizidine alkaloids, and provide standardized experimental protocols for further investigation into the precise mechanisms of action.

Core Biological Activities of this compound

The primary reported biological activities of this compound include:

  • Ganglionic Blockade: The compound is known to block ganglionic transmission.[1][2][3][4][5] This action on the autonomic nervous system can indirectly influence smooth muscle tone in various tissues, including blood vessels.

  • Decreased Cardiac Contractility: A reduction in the force of heart muscle contraction has also been reported.[1][2][3][4][5]

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data (e.g., EC₅₀ or IC₅₀ values) detailing the potency and efficacy of this compound on smooth muscle preparations. The following table summarizes the known biological activities of the broader class of quinolizidine alkaloids to provide a contextual framework.

Biological ActivityQuinolizidine Alkaloid ExamplesGeneral EffectReference
Smooth Muscle Effects SparteineUterotonic (promotes labor)[6]
Central Nervous System Lupanine, SparteineWeak sedative effects[7]
Cardiovascular SparteineAntiarrhythmic[6]
Toxicity Cytisine, AnagyrineStimulatory, cramps, respiratory paralysis[6]
Anticancer MatrineInvestigated for anticancer properties[8]
Antibacterial/Antiviral VariousBroad-spectrum antimicrobial activity[9][10]
Anti-inflammatory VariousAnti-inflammatory effects noted[8][9][10]

Experimental Protocols

Due to the absence of detailed published studies on the mechanism of this compound's effect on smooth muscle, the following section provides a standardized, hypothetical experimental protocol for assessing the contractile or relaxant properties of a test compound on isolated smooth muscle tissue. This protocol is based on established pharmacological techniques.

Protocol: Investigation of the Effects of this compound on Isolated Uterine Smooth Muscle Contraction

1. Tissue Preparation:

  • Source: Uterine horns from sexually mature, non-pregnant female Sprague-Dawley rats.

  • Dissection: Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Preparation: Clean the uterine horns of adherent fat and connective tissue. Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.

2. Experimental Setup:

  • Organ Bath: Mount the uterine strips vertically in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Transducer: Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Apply an initial tension of 1 gram to the tissue and allow it to equilibrate for at least 60 minutes. During this period, replace the buffer every 15 minutes.

3. Experimental Procedure:

  • Spontaneous Contractions: Record the spontaneous contractile activity of the uterine strips.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

  • Investigation of Contractile Mechanism (Hypothetical):

    • Role of Calcium Channels: To assess the involvement of L-type voltage-gated calcium channels, pre-incubate the tissue with a calcium channel blocker (e.g., verapamil, 1 µM) for 20 minutes before constructing the this compound concentration-response curve.

    • Role of Neurotransmitters: To determine if the effect is mediated by the release of endogenous contractile agents, pre-treat the tissue with relevant antagonists (e.g., atropine for muscarinic receptors, phentolamine for α-adrenergic receptors).

    • Role of Intracellular Calcium Stores: In a calcium-free Krebs-Henseleit buffer containing EGTA (0.1 mM), induce contraction with a high concentration of this compound to assess its ability to release calcium from intracellular stores.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.

  • Express the response to this compound as a percentage of the maximal contraction induced by a standard agonist (e.g., KCl, 80 mM).

  • Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) from the concentration-response curve using non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams illustrate the general mechanism of smooth muscle contraction and a hypothetical experimental workflow for investigating the effects of this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Depolarization Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Opens Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC Phospholipase C Receptor->PLC Activates Ca_cytosol ↑ [Ca²⁺]i VGCC->Ca_cytosol Ca²⁺ Influx IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds Calmodulin Calmodulin Ca_cytosol->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to IP3R->Ca_cytosol Releases Ca²⁺ Ca_SR Ca²⁺ Store Ca_SR->IP3R

Caption: Generalized signaling pathway for smooth muscle contraction.

G Start Start Tissue_Prep Isolated Smooth Muscle (e.g., Uterine Strip) Start->Tissue_Prep Mount Mount in Organ Bath Tissue_Prep->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Record_Baseline Record Baseline Activity Equilibrate->Record_Baseline Add_Compound Add this compound (Cumulative Doses) Record_Baseline->Add_Compound Record_Response Record Contractile/ Relaxant Response Add_Compound->Record_Response Data_Analysis Analyze Data (e.g., EC₅₀ Calculation) Record_Response->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro smooth muscle pharmacology.

Conclusion and Future Directions

The currently available evidence suggests that this compound induces contraction of uterine smooth muscle, contrary to a potential relaxant effect. However, the scientific literature lacks detailed mechanistic studies and quantitative data to fully elucidate this action. The compound's known ganglionic blocking activity further complicates the interpretation of its effects on smooth muscle in vivo, as these could be indirect.

For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap. Future research should prioritize in vitro studies using isolated smooth muscle preparations from various tissues (e.g., vascular, airway, gastrointestinal) to characterize the direct effects of this compound. Elucidating its interaction with specific receptors, ion channels (particularly calcium and potassium channels), and intracellular signaling pathways, as outlined in the hypothetical protocol, will be crucial to understanding its true pharmacological profile and potential therapeutic applications.

References

The Biosynthetic Conversion of Lupanine to 13-Hydroxylupanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites, are characteristic constituents of the genus Lupinus. These compounds are of significant interest due to their roles in plant defense and their potential pharmacological activities. Among the tetracyclic QAs, lupanine is a central intermediate, which can be further modified through tailoring reactions such as hydroxylation, leading to a diverse array of structurally related alkaloids. This technical guide provides an in-depth overview of the biosynthetic pathway from lupanine to 13-hydroxylupanine, focusing on the enzymatic machinery, quantitative data, and experimental protocols relevant to researchers in natural product chemistry, plant biochemistry, and drug development. While the complete enzymatic pathway for quinolizidine alkaloid biosynthesis is still under investigation, significant progress has been made in identifying key enzymes and understanding their function.

Biosynthetic Pathway from L-Lysine to this compound

The biosynthesis of quinolizidine alkaloids originates from the amino acid L-lysine, primarily in the chloroplasts of leaves and stems[1]. The pathway to lupanine and its subsequent hydroxylation to this compound involves a series of enzymatic reactions.

The initial committed step is the decarboxylation of L-lysine to cadaverine, catalyzed by lysine decarboxylase (LDC) [1][2]. Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine[1]. Three molecules of Δ¹-piperideine are thought to trimerize to form the tetracyclic quinolizidine skeleton, leading to the formation of lupanine.

The conversion of lupanine to this compound is a hydroxylation reaction. While the specific enzyme responsible for this step in Lupinus species has not been definitively characterized, it is widely hypothesized to be a cytochrome P450 monooxygenase (CYP450) [3][4][5][6]. Cytochrome P450s are a large family of heme-containing enzymes known to catalyze a wide variety of oxidation reactions in plant secondary metabolism, including the hydroxylation of alkaloid scaffolds[3][4][5][6]. Transcriptomic studies in Lupinus species have identified numerous candidate CYP450 genes that are co-expressed with known QA biosynthetic genes, suggesting their involvement in the later tailoring steps of the pathway[1][7][8]. Recent research has successfully identified a cytochrome P450, CYP71D189, as being responsible for the oxidation of sparteine to lupanine, lending further support to the involvement of this enzyme class in the QA pathway[9][10][11][12].

Lupanine tothis compound Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Δ¹-piperideine Cadaverine->Piperideine CAO Lupanine Lupanine Piperideine->Lupanine Multiple Steps Hydroxylupanine This compound Lupanine->Hydroxylupanine Cytochrome P450 (Hypothesized)

Biosynthetic pathway from L-Lysine to this compound.

Quantitative Data

The relative abundance of lupanine and this compound varies significantly among different Lupinus species and even between different accessions of the same species. Lupanine is often the major quinolizidine alkaloid present.

Lupinus SpeciesLupanine (% of total QAs)This compound (% of total QAs)Reference
L. albus76.06 (mean)8.23 (mean)[13]
L. angustifolius46.4 (mean)35.6 (mean)[1]
L. mutabilisMajor ComponentMajor Component[8]
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MS (Lupanine)1.300 µg/mL3.901 µg/mL[3]
UPLC-MS/MS (this compound)Not specifiedNot specified[3]

Experimental Protocols

Extraction of Quinolizidine Alkaloids from Lupinus Seeds

This protocol is adapted from methodologies described for the analysis of quinolizidine alkaloids in lupin seeds[6][7][8].

Materials:

  • Ground lupin seeds

  • Extraction solvent: 80% Methanol or 0.5 N HCl[6][7]

  • Trichloroacetic acid (5% w/v)

  • Sodium hydroxide (10 M)

  • Dichloromethane

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

Procedure:

  • Weigh approximately 0.25 g of finely ground lupin seed material.

  • Add 8 mL of 80% methanol to the sample.

  • For acid extraction, use 0.5 N HCl. An alternative is extraction with 20 mL of 5% trichloroacetic acid[14].

  • Sonication-assisted extraction is performed for 60 minutes for efficient extraction[7]. The extraction can also be repeated three times.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collect the supernatant. If performing multiple extractions, combine the supernatants.

  • For acid extracts, make the combined supernatant alkaline by adding 10 M sodium hydroxide until the pH is basic.

  • Perform a liquid-liquid extraction of the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic phases and evaporate to dryness under reduced pressure at 40°C.

  • The dried residue contains the quinolizidine alkaloids and can be redissolved in an appropriate solvent for analysis.

QA_Extraction_Workflow start Ground Lupin Seeds extraction Extraction with 80% Methanol (Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Discard Pellet centrifugation->pellet evaporation Evaporation of Solvent supernatant->evaporation end Crude Alkaloid Extract evaporation->end

Workflow for the extraction of quinolizidine alkaloids.
Quantification of Lupanine and this compound by UPLC-MS/MS

This protocol is based on the method developed for the rapid and simultaneous quantification of quinolizidine alkaloids[3][7].

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 column

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.

MS/MS Detection:

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ions for lupanine and this compound need to be optimized for the specific instrument.

    • Lupanine: [M+H]⁺ m/z 249.2 → fragment ions

    • This compound: [M+H]⁺ m/z 265.2 → fragment ions

Quantification:

  • Prepare calibration curves using certified reference standards of lupanine and this compound.

  • The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

The biosynthetic pathway from lupanine to this compound is a key step in the diversification of quinolizidine alkaloids in Lupinus species. While the involvement of a cytochrome P450 enzyme is strongly implicated in the 13-hydroxylation of lupanine, the specific enzyme has yet to be isolated and characterized from a plant source. Future research, leveraging transcriptomic and genomic data from high-alkaloid Lupinus varieties, will be crucial for the identification and functional characterization of this and other missing enzymes in the QA biosynthetic pathway. The elucidation of the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of lupin crops to modify their alkaloid profiles for improved nutritional value or for the enhanced production of pharmacologically active compounds.

References

Ecological significance of quinolizidine alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Ecological Significance of Quinolizidine Alkaloids

Introduction

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing secondary metabolites characterized by a 1-azabicyclo[4.4.0]decane moiety.[1][2] Primarily biosynthesized from the amino acid L-lysine, these compounds are predominantly found in the Fabaceae (legume) family, particularly within genera such as Lupinus, Genista, and Sophora.[2][3] While historically recognized for their toxicity to humans and livestock, extensive research has unveiled their critical and multifaceted roles in mediating ecological interactions.[4][5]

This technical guide provides a comprehensive overview of the ecological significance of quinolizidine alkaloids, focusing on their functions in plant defense, allelopathy, and nitrogen metabolism. It synthesizes quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Core Ecological Functions

The primary ecological function of QAs is chemical defense against a wide array of antagonists.[6] They are synthesized in the green, aerial parts of the plant, specifically within chloroplasts, and are then transported via the phloem to all plant organs.[1][7][8] Accumulation is often highest in tissues vital for survival and reproduction, such as the epidermis, flowers, and seeds, where concentrations can reach up to 3-4% of dry weight.[1][7]

Plant Defense Against Herbivores

Quinolizidine alkaloids are potent deterrents and toxins to a broad spectrum of herbivores, from insects to mammals.[9][10] Their bitter taste acts as a primary feeding deterrent, while their toxicity can lead to adverse physiological effects, including neurological damage, loss of motor coordination, and convulsions in vertebrates.[1][7][11]

  • Insecticidal and Deterrent Properties: QAs have demonstrated significant activity against various insect pests. For instance, sparteine and lupanine are effective feeding deterrents against herbivores like aphids and caterpillars.[5][10] Studies on the fall armyworm (Spodoptera frugiperda) have established the insecticidal activity of QA extracts from different Lupinus species.[12] The development of "sweet" lupin varieties, which are bred to have low QA content, has inadvertently highlighted the defensive role of these alkaloids; these varieties are highly susceptible to herbivore predation, whereas their wild, alkaloid-rich counterparts are resistant.[6]

  • Vertebrate Toxicity: The toxicity of QAs extends to mammals, where they can act as neurotoxins by blocking neuroreceptors and ion channels.[1][7] This defensive mechanism protects plants from grazing by cattle, hares, and other mammals.[11][13]

Antimicrobial and Antifungal Properties

QAs contribute to a plant's defense against pathogenic microorganisms. Their inhibitory effects have been documented against various bacteria and fungi. Studies have shown that sparteine can inhibit the growth of bacteria such as Bacillus subtilis and Micrococcus luteus at concentrations found within the plant.[13] Similarly, QAs can impede the growth of several phytopathogenic fungi.[13] This suggests that in addition to their role in repelling herbivores, QAs form a crucial part of the plant's innate chemical defense system against microbial invasion.[7][13]

Allelopathy

Allelopathy is the chemical inhibition of one plant by another. Quinolizidine alkaloids are released into the environment from plant tissues, such as through root exudates or the decomposition of residues, and can inhibit the germination and growth of neighboring plants.[14][15] For example, lupanine and 13-tigloyloxylupanine excreted by the roots of Lupinus albus seedlings inhibit the germination of lettuce (Lactuca sativa).[14] This allelopathic action reduces competition for resources, providing a significant ecological advantage to the QA-producing plant. The proposed mechanism of action involves interference with membrane permeability and protein synthesis in the target seedlings.[16]

Role in Nitrogen Metabolism

Beyond defense, QAs may play a secondary role in nitrogen storage and transport.[7][9] Given their nitrogen-rich structure, it has been proposed that QAs can serve as a reservoir of nitrogen, particularly from atmospherically fixed N2 in legumes.[7] During germination and early seedling development, the total alkaloid content in seeds decreases, suggesting that the nitrogen stored in these molecules is mobilized and utilized by the growing seedling.[17] Cell culture studies have further shown that lupin cells can survive and grow on media where sparteine is the sole nitrogen source, supporting the hypothesis of their role in nitrogen metabolism.[17]

Quantitative Data on Quinolizidine Alkaloid Activity

The ecological effects of quinolizidine alkaloids are concentration-dependent. The following tables summarize quantitative data from various studies, detailing alkaloid concentrations in plant tissues and their efficacy against different organisms.

Table 1: Quinolizidine Alkaloid Content in Lupinus Species

Species Plant Part Major Alkaloids Total QA Content (mg/kg dry weight) Reference
Lupinus albus (Landraces) Seeds Lupanine, 13α-Hydroxylupanine, Albine 14,041 - 37,321 [18]
Lupinus albus (Breeding Lines) Seeds Lupanine, 13α-Hydroxylupanine 95 - 990 [18]
Lupinus angustifolius Seeds Lupanine, Angustifoline 96% of total QAs [19]
Lupinus luteus Seeds Lupinine, Gramine 99% of total QAs [19]
Lupinus pilosus Seeds Multiflorine, Epilupinine ~10,250 [19]
Lupinus montanus Seeds Sparteine 718,800 µg/g (718.8 mg/kg) [12]

| Lupinus aschenbornii | Seeds | Sparteine | 917,000 µg/g (917.0 mg/kg) |[12] |

Table 2: Inhibitory and Toxic Effects of Quinolizidine Alkaloids

Alkaloid/Extract Target Organism Effect Concentration / Dose Reference
Sparteine Bacillus subtilis 50% Growth Inhibition 0.5 - 10 mM [13]
Sparteine Alternaria porri (Fungus) 40% Growth Reduction 15 mM [13]
13-Tigloyloxylupanine Lactuca sativa (Lettuce) 100% Germination Inhibition 6 mM [14]
Lupanine Lactuca sativa (Lettuce) 45% Germination Inhibition 6 mM [14]
Sparteine Lactuca sativa (Lettuce) 20% Germination Inhibition 6 mM [14]
Sparteine Spodoptera frugiperda LD50 ~150 µg/g [12]
L. aschenbornii Extract Spodoptera frugiperda LD50 ~250 µg/g [12]

| L. montanus Extract | Spodoptera frugiperda | LD50 | > 500 µg/g |[12] |

Biosynthesis and Regulation

Understanding the biosynthesis of QAs is crucial for manipulating their levels in crops. The pathway originates from L-lysine and involves a series of enzymatic steps.

Biosynthetic Pathway

The biosynthesis of QAs begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[2][7] Cadaverine is then oxidatively deaminated and cyclized to form the initial quinolizidine ring structure.[5][7] Subsequent tailoring reactions, including oxygenations, dehydrogenations, and esterifications, produce the vast diversity of QA structures observed in nature.[2]

Quinolizidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CAO) CoreQA Core Quinolizidine Skeletons (e.g., Lupanine) Piperideine->CoreQA Cyclization Steps (Uncharacterized enzymes) DiverseQAs Diverse QAs (Sparteine, Esters, etc.) CoreQA->DiverseQAs Tailoring Reactions (Oxygenation, Esterification)

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids from L-lysine.

Regulation by Jasmonate Signaling

The production of QAs is not static; it is a dynamic process regulated by plant hormones in response to environmental cues, particularly herbivory. Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are key signaling molecules that activate plant defense responses.[5][20] Mechanical wounding or insect feeding can trigger the JA signaling cascade, leading to the upregulation of QA biosynthetic genes and a subsequent increase in alkaloid accumulation.[5][20]

Jasmonate Signaling Pathway Herbivory Herbivore Attack / Wounding JA_Signal Jasmonic Acid (JA) Synthesis & Signaling Herbivory->JA_Signal TF_Activation Activation of Transcription Factors JA_Signal->TF_Activation Gene_Expression Upregulation of QA Biosynthetic Genes (e.g., LDC) TF_Activation->Gene_Expression QA_Production Increased QA Production & Accumulation Gene_Expression->QA_Production Defense Enhanced Plant Defense QA_Production->Defense

Caption: Jasmonate signaling pathway inducing QA production in response to herbivory.

Experimental Protocols

Reliable and reproducible methods for the extraction and quantification of QAs are essential for research. Below are detailed protocols for common methodologies.

Protocol for QA Extraction from Plant Material

This protocol is a generalized acid-base extraction method adapted from several sources.[4][21]

  • Sample Preparation: Weigh approximately 300 mg of dried and finely ground plant material (e.g., seeds, leaves).

  • Acid Extraction: Resuspend the plant material in 20 mL of 0.5-1.0 M HCl.

  • Incubation: Incubate the mixture at room temperature with continuous agitation for 24 hours to ensure complete protonation and extraction of alkaloids.

  • Centrifugation: Centrifuge the mixture at 8,500 rpm for 10-15 minutes.

  • Supernatant Recovery: Carefully collect the acidic supernatant containing the protonated alkaloids.

  • Alkalization: Adjust the pH of the supernatant to ~12 by adding 3 M NH4OH. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Solid Phase Extraction: Load the alkalized supernatant onto a solid-phase extraction column (e.g., Isolute® HM-N).

  • Elution: Elute the alkaloids from the column using approximately 30 mL of dichloromethane (CH2Cl2), often in multiple portions (e.g., 3 x 10 mL).

  • Concentration: Collect the eluate and concentrate it to dryness using a rotary evaporator at 40 °C. The resulting residue contains the crude QA extract, ready for analysis.

Protocol for QA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established GC-MS methods for QA analysis.[19][21]

  • Sample Redissolving: Redissolve the dried QA extract in a known volume of a suitable solvent (e.g., methanol or dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an appropriate capillary column (e.g., HP-5MS, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Injection: Inject 1-2 µL of the sample into the GC inlet.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 120 °C, hold for 2 min, ramp to 280 °C at 5 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 50 to 550.

  • Identification: Identify individual QAs by comparing their retention times and mass spectra with those of authentic standards and libraries (e.g., NIST).

  • Quantification: Quantify the alkaloids by generating a calibration curve using known concentrations of standards (e.g., lupanine, sparteine). An internal standard can be used to improve accuracy.

Experimental Workflow for QA Analysis Start Plant Material Collection (Seeds, Leaves) Prep Drying & Grinding Start->Prep Extraction Acid-Base Extraction Prep->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis Quantification (GC-MS or LC-MS/MS) Purification->Analysis Bioassay Bioassays (e.g., Feeding Deterrence) Purification->Bioassay Test Crude Extract Data Data Processing & Interpretation Analysis->Data

Caption: General experimental workflow for the extraction, analysis, and bioassay of QAs.

Conclusion and Future Prospects

Quinolizidine alkaloids are not merely toxic byproducts of plant metabolism but are sophisticated chemical tools that play a central role in the ecological success of the plants that produce them. Their functions as potent defenses against herbivores and pathogens, as allelopathic agents, and as potential nitrogen storage compounds underscore their importance. For researchers, a deep understanding of QA ecology and biosynthesis opens avenues for developing novel biopesticides and for the genetic improvement of legume crops.[5][7] For drug development professionals, the diverse biological activities of QAs, including anti-inflammatory, antiviral, and antitumor properties, present a rich source of lead compounds for new therapeutics.[1][7] Future research should focus on elucidating the remaining uncharacterized steps in the QA biosynthetic pathway, understanding the precise molecular mechanisms of their toxicity and deterrence, and exploring their full pharmacological potential.

References

Initial Investigations into 13-Hydroxylupanine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various plant species, notably within the Lupinus (lupin) genus. As a member of the lupin alkaloid family, it contributes to the plant's natural defense mechanisms. Initial scientific investigations have revealed a spectrum of biological activities for this compound, suggesting its potential as a lead compound for drug discovery and development. This technical guide provides a consolidated overview of the current understanding of this compound's bioactivity, presenting available quantitative data, detailed experimental protocols for its assessment, and visual representations of the implicated signaling pathways.

Bioactivity Profile of this compound

Preliminary studies indicate that this compound exhibits a range of pharmacological effects, including antifungal properties, modulation of smooth and cardiac muscle contractility, and ganglionic blockade. These activities are summarized below, with quantitative data presented where available.

Antifungal Activity

This compound has demonstrated potential as an antifungal agent, particularly against phytopathogenic fungi such as Fusarium oxysporum.

Data Presentation: Antifungal Activity

Fungal SpeciesAssay TypeTest SubstanceIC50 (µg/mL)Source
Fusarium oxysporumMycelial Growth InhibitionAlkaloidal fraction of Lupinus mirabilis (containing 13α-Hydroxylupanine)33.5–98.5[No specific citation available]

Note: The provided IC50 range is for an alkaloidal fraction and not for purified this compound. Further studies are required to determine the precise IC50 of the pure compound.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of a pure compound against Fusarium oxysporum, adapted from standard antifungal susceptibility testing methods.

  • Inoculum Preparation:

    • Culture Fusarium oxysporum on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 5-7 days to allow for sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., 0.05% Tween 80).

    • Gently scrape the surface to release the conidia.

    • Filter the resulting suspension through sterile gauze to remove mycelial fragments.

    • Adjust the conidial suspension concentration to a final inoculum of 1-5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.

  • Assay Plate Preparation:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

    • The final concentration range should typically span from 0.125 to 128 µg/mL.

    • Include a positive control well (inoculum without the test compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at 35°C for 48-72 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Effects on Smooth and Cardiac Muscle Contractility

This compound has been reported to influence the contractility of both uterine smooth muscle and cardiac muscle.

Data Presentation: Muscle Contractility

Tissue TypeEffectQuantitative DataSource
Uterine Smooth MuscleContractionNo specific EC50 values available.[No specific citation available]
Cardiac MuscleDecreased ContractilityNo specific EC50 or IC50 values available.[No specific citation available]

Experimental Protocol: Isolated Uterine Smooth Muscle Contraction Assay

This protocol describes a general method for assessing the effect of this compound on isolated uterine tissue.

  • Tissue Preparation:

    • Humanely euthanize a female rat in the estrus stage of the reproductive cycle.

    • Dissect the uterine horns and place them in a petri dish containing Krebs-Henseleit solution at 37°C.

    • Cut longitudinal strips of myometrium (approximately 1-2 cm in length and 2-3 mm in width).

  • Organ Bath Setup:

    • Mount the uterine strips vertically in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should develop.

  • Experimental Procedure:

    • Once stable spontaneous contractions are established, cumulative concentrations of this compound can be added to the organ bath.

    • To study the effect on induced contractions, a contractile agent such as oxytocin can be added to the bath prior to the addition of this compound.

    • Record the changes in tension (force of contraction) and frequency of contractions.

  • Data Analysis:

    • Construct concentration-response curves to determine the EC50 (for agonistic effects) or IC50 (for antagonistic effects) of this compound.

Experimental Protocol: Isolated Perfused Heart (Langendorff) Assay

This protocol outlines a standard method for evaluating the effect of this compound on cardiac contractility.

  • Heart Isolation and Perfusion:

    • Humanely euthanize a rat or guinea pig and rapidly excise the heart.

    • Immediately cannulate the aorta on a Langendorff apparatus.

    • Initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2/5% CO2) at a constant pressure or flow.

  • Measurement of Cardiac Function:

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.

    • Record key cardiac parameters, including heart rate, left ventricular developed pressure (LVDP), and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).

  • Experimental Procedure:

    • After a stabilization period, infuse this compound at various concentrations into the perfusion solution.

    • Continuously monitor and record the cardiac parameters.

  • Data Analysis:

    • Analyze the changes in cardiac parameters in response to different concentrations of this compound to determine its effect on cardiac contractility and chronotropy.

Ganglionic Blockade

This compound is known to block ganglionic transmission, suggesting an interaction with nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.

Data Presentation: Ganglionic Blockade

Receptor TargetEffectQuantitative DataSource
Nicotinic Acetylcholine Receptors (Autonomic Ganglia)AntagonismNo specific Ki or IC50 values available.[No specific citation available]

Experimental Protocol: Nicotinic Acetylcholine Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol to determine the binding affinity of this compound to nAChRs.

  • Membrane Preparation:

    • Prepare membrane fractions from a tissue source rich in the nAChR subtype of interest (e.g., specific brain regions or cultured cells expressing the receptor).

    • Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a specific radioligand for the nAChR subtype (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand).

  • Separation and Detection:

    • After incubation to equilibrium, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Construct a competition binding curve and use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its observed bioactivities.

Ganglionic Blockade at Nicotinic Acetylcholine Receptors

ganglionic_blockade cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron Preganglionic_Neuron Action Potential ACh_Vesicle Acetylcholine (ACh) Vesicles Preganglionic_Neuron->ACh_Vesicle Triggers ACh_Release ACh_Vesicle->ACh_Release Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh Binds Ion_Channel Ion Channel (Na+, K+) nAChR->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Postganglionic_AP Postganglionic Action Potential Depolarization->Postganglionic_AP Generates 13_OH_Lupanine This compound 13_OH_Lupanine->nAChR Blocks

Caption: Proposed mechanism of ganglionic blockade by this compound.

Modulation of Uterine Smooth Muscle Contraction

smooth_muscle_contraction cluster_cell Smooth Muscle Cell Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to 13_OH_Lupanine This compound (Proposed Action) 13_OH_Lupanine->Ca_Influx Modulates?

Caption: Potential site of action for this compound in smooth muscle.

Effect on Cardiac Muscle Contractility

cardiac_muscle_contraction cluster_cardiomyocyte Cardiomyocyte AP Action Potential Ca_Channel L-type Ca²⁺ Channel AP->Ca_Channel Opens Ca_Influx Ca²⁺ Influx (Trigger Ca²⁺) Ca_Channel->Ca_Influx Allows RyR Ryanodine Receptor (RyR) Ca_Influx->RyR Activates SR Sarcoplasmic Reticulum (SR) CICR Ca²⁺-Induced Ca²⁺ Release RyR->CICR Mediates Troponin Troponin C CICR->Troponin Ca²⁺ Binds to Cross_Bridge Cross-Bridge Cycling Troponin->Cross_Bridge Initiates Contraction Contraction Cross_Bridge->Contraction Results in 13_OH_Lupanine This compound (Proposed Action) 13_OH_Lupanine->Ca_Channel Inhibits?

Caption: Hypothetical mechanism for decreased cardiac contractility.

Conclusion and Future Directions

The initial investigations into the bioactivity of this compound reveal a compound with multifaceted pharmacological potential. Its demonstrated antifungal activity, coupled with its effects on muscle contractility and ganglionic transmission, underscores the need for further in-depth research.

To advance the understanding of this compound and its potential therapeutic applications, the following areas of investigation are recommended:

  • Quantitative Bioactivity Studies: Determination of precise IC50 and EC50 values for the purified compound in a range of bioassays is crucial.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and downstream signaling pathways is necessary to understand its pharmacological effects. This includes identifying the specific nAChR subtypes it interacts with and its precise role in modulating ion channel function in muscle cells.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and pathway diagrams offer a starting point for designing and conducting further investigations into this promising natural product.

Methodological & Application

Application Notes and Protocols for the Extraction of 13-Hydroxylupanine from Lupinus Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid naturally present in the seeds of various Lupinus (lupin) species. This compound, along with other alkaloids like lupanine and sparteine, contributes to the bitter taste and potential toxicity of raw lupin seeds. However, this compound has also attracted scientific interest for its potential pharmacological activities. The efficient extraction and purification of this compound are crucial for its study and potential application in drug development. These application notes provide a detailed protocol for the extraction of this compound from lupin seeds, a summary of quantitative data from various extraction methods, and a visual representation of the experimental workflow.

Data Presentation

The yield and purity of extracted this compound are highly dependent on the Lupinus species, the specific cultivar, and the extraction methodology employed. The total alkaloid content in lupin seeds can range from as low as 0.02% in "sweet" varieties to over 4% in bitter varieties. Lupanine is often the most abundant alkaloid, with this compound being a significant component.

Table 1: Comparison of Extraction Parameters for Quinolizidine Alkaloids from Lupinus Seeds

ParameterMethod 1: Acid-Base ExtractionMethod 2: Soxhlet ExtractionMethod 3: Ultrasonic-Assisted Extraction (UAE)
Starting Material Finely ground lupin seeds (e.g., L. angustifolius)Milled Lupinus seedsHomogenized raw lupin beans
Primary Solvent(s) 0.5 N Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂)Methanol (CH₃OH)80% Methanol in water
Key Reagents Sodium Hydroxide (NaOH)Not specifiedNot specified
Extraction Time Multiple extractions (variable)24 hours60 minutes
pH Control Yes (acidification followed by basification to pH 10-13)[1]NoNo
Temperature Room temperature for extraction, 40°C for solvent evaporation[1]Boiling point of methanolTypically ambient
Reported Yield of this compound Up to 58.42 mg/100g of seeds (as part of total alkaloids)[2]Generally high yields for total alkaloids, specific data for this compound not detailed.Efficient for total alkaloids, specific data for this compound not detailed.
Reported Purity Dependent on subsequent purification steps.Dependent on subsequent purification steps.Dependent on subsequent purification steps.

Experimental Protocols

The following is a detailed acid-base extraction protocol synthesized from established methodologies for the extraction of quinolizidine alkaloids, including this compound, from lupin seeds.

Materials:

  • Finely ground lupin seeds

  • 0.5 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sonicator

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

  • pH meter or pH indicator strips

Protocol:

  • Sample Preparation:

    • Weigh accurately approximately 0.250 g of finely ground lupin seeds.

  • Acidic Extraction:

    • To the ground seeds, add 8 mL of 0.5 N HCl.

    • Homogenize the mixture using a sonicator for 30 minutes.

    • Repeat the homogenization step once more with another 8 mL of 0.5 N HCl.

    • Centrifuge the mixture at 4000 rpm for 5 minutes.

    • Carefully collect the acidic supernatants and combine them.

  • Basification:

    • Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH. Monitor the pH carefully.

  • Liquid-Liquid Extraction (LLE) - First Pass:

    • Transfer the basified solution to a separatory funnel.

    • Add 20 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic (dichloromethane) layer.

    • Repeat this extraction step two more times with fresh 20 mL portions of dichloromethane.

    • Combine the dichloromethane extracts.

  • Re-extraction for More Polar Alkaloids:

    • Take the remaining aqueous layer from the first LLE and acidify it with 0.5 N HCl.

    • Re-basify the solution to pH 13 with 1 N NaOH.

    • Perform a final extraction with 20 mL of dichloromethane and add this to the previously combined organic layers.

  • Drying and Concentration:

    • Dry the combined dichloromethane extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature of 40°C.

  • Purification (Optional but Recommended):

    • The resulting crude alkaloid extract can be further purified using techniques such as column chromatography (e.g., silica gel with a suitable solvent system) or preparative thin-layer chromatography (TLC) to isolate this compound.

Mandatory Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Isolation start Lupin Seeds milling Grinding/Milling start->milling acid_ext Acidic Extraction (0.5 N HCl, Sonication) milling->acid_ext centrifuge1 Centrifugation acid_ext->centrifuge1 supernatant Combine Acidic Supernatants centrifuge1->supernatant basification Basification (NaOH to pH 10-13) supernatant->basification lle Liquid-Liquid Extraction (Dichloromethane) basification->lle aqueous_phase Aqueous Phase lle->aqueous_phase Separate organic_phase Organic Phase (Alkaloids) lle->organic_phase Separate re_extraction Re-extraction of Aqueous Phase aqueous_phase->re_extraction drying Drying (Anhydrous Na₂SO₄) organic_phase->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification final_product Isolated this compound purification->final_product re_extraction->organic_phase Combine with Organic Phase

Caption: Workflow for the acid-base extraction of this compound from lupin seeds.

References

Application Note: Quantification of 13-Hydroxylupanine using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 13-Hydroxylupanine in complex matrices such as lupin seeds and processed food products. The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this quinolizidine alkaloid.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various species of the Lupinus genus.[1][2][3] As a secondary metabolite, it contributes to the plant's defense mechanisms. However, due to its potential toxicity to humans and animals, accurate quantification in food and feed products is crucial for safety and regulatory compliance.[2] This application note describes a highly selective and sensitive HPLC-MS/MS method for the reliable quantification of this compound. The described protocol has been developed and validated to meet the stringent requirements of analytical testing laboratories.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction (e.g., Methanol:Water) sample_prep->extraction cleanup Clean-up (e.g., SPE or Filtration) extraction->cleanup hplc HPLC Separation cleanup->hplc column Reversed-Phase C18 Column hplc->column mobile_phase Gradient Elution (Ammonium Formate/Acetonitrile) hplc->mobile_phase msms MS/MS Detection hplc->msms esi Electrospray Ionization (ESI+) msms->esi mrm Multiple Reaction Monitoring (MRM) msms->mrm quant Data Analysis & Quantification msms->quant calibration Calibration Curve quant->calibration results Results Reporting quant->results

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (≥90.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed Phase)[3]

  • Syringe filters (0.22 µm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 60:40 v/v) to create calibration standards at concentrations ranging from 0.1 ng/mL to 100 ng/mL.[3]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL. A working IS solution should be prepared by diluting the stock solution to a final concentration that yields a consistent and robust signal.

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Homogenize the sample (e.g., ground lupin seeds) to a fine powder.

  • Extraction:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add 5 mL of an extraction solvent, such as a mixture of methanol and water (60:40 v/v).[1] Some methods may use an acidified mixture of methanol and water.[4]

    • Vortex the mixture for 1 minute.

    • Sonciate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Strata-XL Polymeric Reversed Phase) with 1 mL of methanol followed by 1 mL of a water:methanol (90:10 v/v) solution.[3]

    • Dilute the collected supernatant with the equilibration solution and load it onto the conditioned SPE cartridge.[3]

    • Wash the cartridge with 1 mL of the water:methanol (90:10 v/v) solution to remove interferences.[3]

    • Elute the analytes with 1 mL of methanol.[3]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection. A simpler clean-up using only filtration may be sufficient for less complex matrices.[4]

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., KINETEX HILIC, 1.7 µm; 100 x 2.1 mm or Waters Acquity BEH C18) is commonly used.[4][5]

  • Mobile Phase:

    • A: 0.1% formic acid in water or an ammonium formate solution.[4][5]

    • B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is then increased to elute the analytes. A representative gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.[5]

  • Column Temperature: 40 °C.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for this compound need to be optimized by direct infusion of a standard solution. A common precursor ion is [M+H]+.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the HPLC-MS/MS analysis of this compound and other related alkaloids.

ParameterThis compoundLupanineAngustifolineSparteineReference
Linearity (r²) >0.99>0.9992>0.9997>0.9977[2]
LOD (mg/kg) ~0.5 - 1.51.300 (µg/mL)0.503 (µg/mL)-[2]
LOQ (mg/kg) 1 - 25 (µg/kg)3.901 (µg/mL)1.509 (µg/mL)-[1][2]
Recovery (%) 89.5 - 106.289.5 - 106.289.5 - 106.2-[2]
Precision (RSD%) <15<3.1<3.1-[2][5]
Matrix Effect (%) -20 to 14---[5]

Note: The values presented are indicative and may vary depending on the specific matrix and instrumentation used.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a valuable resource for researchers and analysts in the fields of food safety, natural product chemistry, and drug development. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis and regulatory purposes.

References

Application Notes and Protocols: Synthesis of 13-Hydroxylupanine from Lupanine Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hydroxylupanine, a quinolizidine alkaloid found in various Lupinus species, serves as a key intermediate in the biosynthesis of more complex alkaloids and is of interest for its potential pharmacological activities. This document provides detailed protocols for the synthesis of this compound from its precursor, lupanine. Given the absence of a well-established direct chemical synthesis in the literature, this guide presents two primary approaches: a detailed description of the naturally occurring biosynthetic pathway via enzymatic hydroxylation and a proposed, plausible chemical synthesis route based on modern methodologies for C-H functionalization of saturated heterocycles. Quantitative data on the natural abundance of this compound are provided for reference.

Introduction to this compound

This compound is a tetracyclic quinolizidine alkaloid derived from lupanine. The introduction of a hydroxyl group at the C13 position is a critical step in the diversification of quinolizidine alkaloids in plants, leading to the formation of various ester derivatives.[1][2] This functionalization can significantly alter the biological activity of the parent molecule. Understanding and controlling the synthesis of this compound is therefore crucial for the exploration of its therapeutic potential and for the synthesis of related compounds.

Quantitative Data: Natural Abundance of this compound

While synthetic yield data is not available due to the lack of a published chemical synthesis, the natural abundance of this compound in various lupin species can serve as a benchmark. The following tables summarize the concentrations found in different Lupinus species.

Table 1: Concentration of this compound in Lupinus Species

Lupinus SpeciesPlant PartConcentration of this compound (mg/kg dry weight)Reference
L. albusSeedsMajor compound[3]
L. angustifoliusSeedsMajor compound[3]
L. mutabilisSeedsPresent as a marker QA[3]
L. montanusPlantletsDynamically synthesized during growth[2]

Table 2: Relative Proportions of Lupanine and this compound in Lupinus angustifolius Seeds under Different Nutrient Conditions

Nutrient LevelLupanine (% of total alkaloids)This compound (% of total alkaloids)Reference
Low K, High PHighLow[4]
High K, Low PLowHigh[4]

Experimental Protocols

Protocol 1: Biosynthesis of this compound via Enzymatic Hydroxylation (Established Method)

The conversion of lupanine to 13α-hydroxylupanine is a well-established step in the biosynthetic pathway of quinolizidine alkaloids in Lupinus species.[2][5] This hydroxylation is catalyzed by a cytochrome P450 monooxygenase.[6][7] While the specific enzyme has not been isolated and characterized for commercial use, the general principles of cytochrome P450-catalyzed hydroxylations are well understood.[8] This protocol outlines a conceptual approach using a generic plant-derived cytochrome P450 system.

Objective: To achieve the stereoselective hydroxylation of lupanine at the C13 position using a biocatalytic system.

Materials:

  • (+)-Lupanine

  • Microsomal preparation from a high-alkaloid producing Lupinus species (e.g., L. albus) or a recombinant cytochrome P450 enzyme system expressed in yeast or E. coli.

  • NADPH

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol, ammonia)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a reaction vessel, prepare a solution containing 50 mM potassium phosphate buffer (pH 7.4).

    • Add the microsomal preparation or the purified/recombinant cytochrome P450 enzyme and its reductase partner.

    • Add the NADPH regenerating system: 1 mM NADP+, 10 mM G6P, and 1 unit/mL G6PDH.

    • Add (+)-lupanine to a final concentration of 0.5-1.0 mM.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle agitation for 4-24 hours. Monitor the reaction progress by taking aliquots at different time points.

  • Extraction of Alkaloids:

    • Stop the reaction by adding an equal volume of ice-cold 0.5 M sodium carbonate solution to basify the mixture to pH > 10.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic extract under reduced pressure.

  • Purification and Analysis:

    • Purify the crude extract using silica gel column chromatography. A typical solvent system is a gradient of dichloromethane:methanol:concentrated ammonia (e.g., 95:5:0.5 to 90:10:1).

    • Monitor the fractions by thin-layer chromatography (TLC) or LC-MS.

    • Combine the fractions containing this compound and evaporate the solvent.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Expected Outcome: This biocatalytic method is expected to produce 13α-hydroxylupanine with high stereoselectivity. The yield will depend on the activity of the specific enzyme preparation used.

Protocol 2: Proposed Chemical Synthesis of this compound (Hypothetical Route)

As no direct chemical synthesis is reported, this protocol proposes a plausible route based on the Polonovski-Potier reaction, which is known to functionalize the α-carbon to a nitrogen in alkaloids.[4][9][10][11][12] This reaction generates an iminium ion intermediate that can be trapped with a nucleophile or subsequently reduced.

Objective: To synthesize this compound from lupanine through a two-step chemical process involving iminium ion formation and reduction.

Step 1: Formation of the Δ12,13-dehydro-lupaninium ion via a Modified Polonovski-Potier Reaction

Materials:

  • (+)-Lupanine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic anhydride (TFAA)

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

Procedure:

  • N-Oxide Formation:

    • Dissolve (+)-lupanine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by washing with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield lupanine N-oxide.

  • Polonovski-Potier Reaction:

    • Dissolve the crude lupanine N-oxide in anhydrous DCM and cool to -78°C under an inert atmosphere.

    • Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq).

    • Stir the mixture at -78°C for 1 hour. The formation of the iminium ion at the C11-C12 or C13-N1 bond is expected. The regioselectivity may vary.

Step 2: Reduction of the Iminium Ion to this compound

Materials:

  • Reaction mixture from Step 1

  • Sodium borohydride (NaBH4) or a similar reducing agent

  • Methanol

  • Sodium hydroxide solution (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • To the cold (-78°C) reaction mixture containing the presumed iminium ion, add a solution of sodium borohydride (2.0 eq) in methanol.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M NaOH solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica gel chromatography as described in Protocol 1. This will likely yield a mixture of isomers, including the desired this compound and potentially other hydroxylated or rearranged products.

Expected Outcome: This chemical route is hypothetical and may require significant optimization. The regioselectivity of the Polonovski-Potier reaction on the lupanine scaffold is not established, and a mixture of products is likely. The stereoselectivity of the reduction step would also need to be determined.

Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Biosynthesis Lupanine Lupanine Hydroxylupanine This compound Lupanine->Hydroxylupanine Cytochrome P450 Monooxygenase (Hydroxylation) + O2, + NADPH ChemicalSynthesis cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction and Isolation Lupanine Lupanine N_Oxide Lupanine N-Oxide Lupanine->N_Oxide 1. m-CPBA, DCM Iminium_Ion Iminium Ion Intermediate N_Oxide->Iminium_Ion 2. TFAA, DCM, -78°C Reduction Reduction Iminium_Ion->Reduction 3. NaBH4, MeOH Purification Purification Reduction->Purification 4. Work-up Hydroxylupanine This compound Purification->Hydroxylupanine 5. Chromatography

References

Application Notes and Protocols for 13-Hydroxylupanine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 13-Hydroxylupanine as an analytical reference standard. This document outlines the chemical and physical properties of this compound, detailed protocols for its quantification in biological matrices, and relevant data presented in a clear and accessible format.

Introduction

This compound is a quinolizidine alkaloid found predominantly in species of the Lupinus (lupin) genus.[1] As a significant secondary metabolite, its quantification is crucial for the food industry, toxicology studies, and pharmaceutical research. In the context of drug development, understanding the pharmacokinetics and potential biological effects of such alkaloids is of great interest.[2][3] The use of a certified analytical reference standard is paramount for accurate and reproducible results in these applications. This document provides the necessary information and protocols for the effective use of this compound as a reference standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Molecular Formula C₁₅H₂₄N₂O₂[4][5]
Molecular Weight 264.36 g/mol [4][5]
CAS Number 15358-48-2[5]
Appearance Neat/Solid[6]
Purity ≥90.0% (HPLC) to >98%[2][6]
Solubility Soluble in DMSO and methanol[2][7]
Storage Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry and dark place.[2][6]
IUPAC Name (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one[4]

Analytical Methodologies

The quantification of this compound is commonly achieved using chromatographic techniques coupled with mass spectrometry, which offers high sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely used method for the determination of this compound in various matrices, including lupin seeds and biological fluids.[1][8]

Table 2: Example HPLC-MS/MS Parameters for this compound Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., Symmetry Shield, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA); B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA[1]
Gradient Elution A typical gradient starts with a low percentage of organic phase (e.g., 10% B), increasing linearly to a higher percentage (e.g., 90% B) to elute the analyte, followed by re-equilibration.[1]
Flow Rate 0.300 mL/min[1]
Injection Volume 6 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion (m/z): 265.0; Product Ions (m/z): 247.0, 166.0, 148.0, 134.0[9]
Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of this compound using LC-MS/MS, demonstrating the method's performance.

Table 3: Summary of Analytical Method Validation Data

ParameterTypical Value Range
Linearity (r²) > 0.999[10]
Limit of Detection (LOD) 0.5 - 1.7 mg/kg[10]
Limit of Quantification (LOQ) 1.5 - 5.7 mg/kg[10]
Recovery 89.5 - 106.2%[10]
Precision (%RSD) < 3.1%[10]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using a reference standard.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol or DMSO.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase or an appropriate solvent to prepare a series of working standard solutions for the calibration curve (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., a structurally similar compound not present in the sample) at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect biological samples (e.g., plasma) and store them at -80°C until analysis.

  • Thawing: Thaw the samples on ice.

  • Precipitation: To 100 µL of the plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Method Setup: Set up the HPLC-MS/MS system with the parameters outlined in Table 2.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Injection Sequence: Inject a blank sample, followed by the calibration standards in increasing order of concentration, quality control (QC) samples, and the unknown samples.

  • Data Acquisition: Acquire the data in Multiple Reaction Monitoring (MRM) mode using the specified transitions for this compound and the internal standard.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using an analytical reference standard.

G cluster_prep Standard & Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting ref_std This compound Reference Standard stock_sol Primary Stock Solution (1 mg/mL) ref_std->stock_sol work_std Working Standards (Calibration Curve) stock_sol->work_std hplc_ms HPLC-MS/MS Analysis work_std->hplc_ms bio_sample Biological Sample (e.g., Plasma) extraction Sample Extraction (e.g., Protein Precipitation) bio_sample->extraction final_extract Final Extract for Analysis extraction->final_extract final_extract->hplc_ms data_acq Data Acquisition (MRM) hplc_ms->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Unknown Samples cal_curve->quant report Final Report quant->report G cluster_effects Reported Biological Effects hydroxylupanine This compound ganglionic_block Blocks Ganglionic Transmission hydroxylupanine->ganglionic_block cardiac_effect Decreases Cardiac Contractility hydroxylupanine->cardiac_effect uterine_effect Contracts Uterine Smooth Muscle hydroxylupanine->uterine_effect antimicrobial Antimicrobial & Antifungal Activity hydroxylupanine->antimicrobial anti_nutritional Inhibits Digestive Enzymes (Trypsin, Chymotrypsin) hydroxylupanine->anti_nutritional

References

Application of 13-Hydroxylupanine in Pharmacological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of the Lupinus genus. It is a derivative of lupanine and has garnered significant interest in the pharmacological community due to its diverse biological activities. This document provides detailed application notes and experimental protocols for researchers investigating the pharmacological potential of this compound. The key areas of application covered include its effects on the cardiovascular and autonomic nervous systems, as well as its antimicrobial, anti-diabetic, and anti-inflammatory properties.

Pharmacological Applications and Mechanisms of Action

This compound exhibits a range of pharmacological effects, making it a valuable compound for further investigation and potential drug development. Its primary mechanisms of action involve the modulation of ion channels and inflammatory pathways.

Cardiovascular and Autonomic Nervous System Effects

Research has shown that this compound and its derivatives can exert significant effects on the cardiovascular and autonomic nervous systems. These effects are primarily attributed to the blockade of ganglionic transmission and direct actions on cardiac muscle.

Key Effects:

  • Hypotensive Activity: A derivative of this compound has been shown to cause a dose-dependent decrease in blood pressure.[1]

  • Negative Inotropic and Chronotropic Effects: It can decrease cardiac contractility and heart rate.

  • Ganglionic Blockade: this compound inhibits sympathetic impulse transmission, contributing to its hypotensive effects.[1]

Antimicrobial Activity

This compound has demonstrated activity against a range of bacteria and fungi. This makes it a candidate for the development of new antimicrobial agents.

Spectrum of Activity:

  • Effective against both Gram-positive and Gram-negative bacteria.

  • Also exhibits antifungal properties.

Anti-diabetic Potential

Emerging evidence suggests that this compound may have anti-diabetic properties, primarily through its influence on insulin secretion.

Mechanism of Action:

  • The proposed mechanism involves the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to depolarization and subsequent insulin release.

Anti-inflammatory Properties

This compound is being investigated for its potential anti-inflammatory effects, which are likely mediated through the inhibition of key inflammatory signaling pathways.

Mechanism of Action:

  • It is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound and its derivatives.

Table 1: Antimicrobial Activity of Quinolizidine Alkaloids (including this compound)

MicroorganismTypeMIC (µg/mL)Reference Compound(s)
Bacillus subtilisGram-positive Bacteria31.25Quinolizidine alkaloid extract
Staphylococcus aureusGram-positive Bacteria62.5Quinolizidine alkaloid extract
Enterococcus faecalisGram-positive Bacteria20.8N-methylcytisine (related alkaloid)
Escherichia coliGram-negative Bacteria>125Pyrrolidine alkaloids (related class)
Pseudomonas aeruginosaGram-negative Bacteria150Pyrrolidine alkaloids (related class)

Note: Data for specific MIC values of pure this compound are limited; the table presents data from extracts rich in quinolizidine alkaloids or from structurally related compounds to provide a general indication of antimicrobial potential.[2]

Table 2: Cardiovascular Effects of this compound Derivative (Hoe 933)

ParameterAnimal ModelDoseEffect
Blood PressureAnesthetized Dogs, Monkeys, Rats0.2 mg/kg i.v.Maximum hypotensive effect
Blood PressureConscious Dogs0.5 mg/kg intraduodenalLowered blood pressure
Norepinephrine ReleaseIsolated Rabbit Heart0.6 µ g/min perfusionDecreased release
Positive Inotropic EffectIsolated Rabbit Heart0.6 µ g/min perfusionReduced
Heart RateIsolated Rabbit Heart0.6 µ g/min perfusionDiminished increase
dp/dt (in situ)Dogs10 and 25 µg/kg i.v.Considerably diminished
Preganglionic Stimulation (Nictitating Membrane)Cat200 µg/kg i.v.Reduced effect
Antifibrillatory EffectSupercooled Cats0.3 mg/kg i.v.Demonstrated
Antiarrhythmic Activity (K-strophanthin induced)Dogs0.5 mg/kg i.v.Evident
Ventricular Fibrillation (Aconitine/Digitoxin induced)Isolated Guinea Pig Hearts6 µ g/heart Inhibited

Data is for this compound-2-pyrrolcarbonic acid ester (Hoe 933), a derivative of this compound.[1]

Experimental Protocols

Protocol 1: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well of the microtiter plate, including positive and negative control wells.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Assessment of Cardiovascular Effects in vivo

Objective: To evaluate the effect of this compound on blood pressure and heart rate in an animal model.

Materials:

  • This compound

  • Spontaneously Hypertensive Rats (SHR) or other suitable animal model

  • Anesthetic (e.g., pentobarbital)

  • Catheters for intravenous infusion and arterial blood pressure measurement

  • Pressure transducer and data acquisition system (e.g., PowerLab)

  • Saline solution

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically implant a catheter into the femoral vein for drug administration and another into the femoral artery for blood pressure monitoring.

  • Stabilization: Allow the animal to stabilize for a period to obtain baseline blood pressure and heart rate readings.

  • Drug Administration: Infuse this compound intravenously at increasing doses (e.g., starting from a low dose and escalating).

  • Data Recording: Continuously record the systolic, diastolic, and mean arterial blood pressure, as well as the heart rate, throughout the experiment.

  • Data Analysis: Analyze the dose-dependent changes in blood pressure and heart rate compared to the baseline values.

Protocol 3: Investigation of Anti-diabetic Activity - Insulin Secretion from Pancreatic Islets

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

  • This compound

  • Pancreatic islets isolated from a suitable animal model (e.g., rat or mouse)

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

  • Collagenase for islet isolation

  • Insulin ELISA kit

  • Positive control (e.g., Glibenclamide)

Procedure:

  • Islet Isolation: Isolate pancreatic islets from the animal model using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Insulin Secretion Assay:

    • Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1 hour.

    • Incubate batches of islets with different concentrations of this compound in KRB buffer containing both low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM). Include a positive control (Glibenclamide) and a vehicle control.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Insulin Measurement: Collect the supernatant and measure the insulin concentration using an ELISA kit.

  • Data Analysis: Express the insulin secretion as a fold-change relative to the control group at each glucose concentration.

Protocol 4: Evaluation of Anti-inflammatory Activity - NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • This compound

  • A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture the cells and transfect them with the NF-κB luciferase reporter plasmid.

  • Treatment: After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Induction: Stimulate the cells with an NF-κB activator like LPS or TNF-α.

  • Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows for the pharmacological investigation of this compound.

G cluster_cardio Cardiovascular & Autonomic Effects hydroxylupanine This compound ganglia Autonomic Ganglia hydroxylupanine->ganglia Blocks Transmission sympathetic Sympathetic Outflow ganglia->sympathetic Reduces heart Heart sympathetic->heart Innervates blood_vessels Blood Vessels sympathetic->blood_vessels Innervates hr Decreased Heart Rate heart->hr contractility Decreased Contractility heart->contractility bp Decreased Blood Pressure blood_vessels->bp

Caption: Proposed mechanism of cardiovascular effects of this compound.

G cluster_antidiabetic Anti-diabetic Mechanism glucose High Glucose metabolism Metabolism glucose->metabolism Closes atp_adp Increased ATP/ADP Ratio metabolism->atp_adp Closes k_atp K-ATP Channel atp_adp->k_atp Closes depolarization Membrane Depolarization k_atp->depolarization Leads to hydroxylupanine This compound hydroxylupanine->k_atp Blocks ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_release Insulin Release ca_influx->insulin_release Triggers

Caption: Signaling pathway for this compound-induced insulin secretion.

G cluster_antiinflammatory Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IKK Complex signaling_cascade->ikb_kinase nf_kb_activation NF-κB Activation ikb_kinase->nf_kb_activation nf_kb_translocation NF-κB Translocation to Nucleus nf_kb_activation->nf_kb_translocation hydroxylupanine This compound hydroxylupanine->ikb_kinase Inhibits gene_transcription Pro-inflammatory Gene Transcription nf_kb_translocation->gene_transcription cytokines Cytokine Production (TNF-α, IL-6) gene_transcription->cytokines

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

G cluster_workflow General Experimental Workflow start Compound Preparation (this compound) invitro In Vitro Assays (e.g., MIC, Enzyme Assays, Cell-based Assays) start->invitro Initial Screening invivo In Vivo Studies (Animal Models) invitro->invivo Promising candidates data_analysis Data Analysis & Interpretation invitro->data_analysis invivo->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A generalized workflow for pharmacological research on this compound.

References

Application Notes and Protocols for the Purification of 13-Hydroxylupanine from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for the purification of 13-Hydroxylupanine, a quinolizidine alkaloid of pharmacological interest, from crude plant extracts, particularly from species of the Lupinus genus. The methodologies described herein are designed to guide researchers through a multi-step purification process, from initial extraction to the isolation of the target compound with high purity.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various plants of the Lupinus (lupin) species. It is a derivative of lupanine and has garnered scientific interest for its potential biological activities. The purification of this compound from crude plant material is a critical step for its pharmacological evaluation and potential use in drug development. This document outlines a general yet detailed workflow for its purification, incorporating techniques such as solvent extraction, solid-phase extraction (SPE), and column chromatography.

General Purification Strategy

The purification of this compound from crude extracts typically follows a logical sequence of steps designed to progressively enrich the target alkaloid while removing impurities. The overall workflow can be visualized as follows:

Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Preliminary Purification cluster_2 Step 3: Chromatographic Separation cluster_3 Step 4: High-Resolution Purification cluster_4 Final Product A Plant Material (e.g., Lupin Seeds) B Acid-Base Extraction A->B C Crude Alkaloid Extract B->C D Solid-Phase Extraction (SPE) (e.g., Cation Exchange) C->D E Partially Purified Extract D->E F Silica Gel Column Chromatography E->F G Enriched Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

Data Presentation

The following table summarizes representative quantitative data for a multi-step purification process of a quinolizidine alkaloid like this compound. It is important to note that these values are illustrative and may vary depending on the starting material, scale, and specific conditions of the experiment.

Purification StepStarting Material (g)Product Mass (g)Step Yield (%)Purity (%)
Crude Extraction 1000 (Dry Plant Material)50 (Crude Extract)5.0~5-15
Acid-Base Extraction 50 (Crude Extract)10 (Alkaloid Fraction)20.0~40-60
Solid-Phase Extraction (SPE) 10 (Alkaloid Fraction)5 (SPE Eluate)50.0~70-80
Silica Gel Chromatography 5 (SPE Eluate)0.8 (Enriched Fractions)16.0~90-95
Preparative HPLC 0.8 (Enriched Fractions)0.5 (Pure Compound)62.5>98
Overall Yield 0.05%

Experimental Protocols

Extraction of Quinolizidine Alkaloids from Plant Material

This protocol describes the initial extraction of alkaloids from dried and ground plant material, such as lupin seeds, using an acid-base extraction method.

Materials:

  • Dried and finely ground plant material

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 0.5 N

  • Sodium hydroxide (NaOH), 1 N

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Large beakers and flasks

  • Separatory funnel

  • pH meter or pH paper

Protocol:

  • Macerate 1 kg of the ground plant material in 5 L of methanol for 24-48 hours at room temperature with occasional stirring.

  • Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue to ensure complete extraction of alkaloids.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 1 L of 0.5 N HCl. This will protonate the alkaloids, making them water-soluble.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with 3 x 500 mL of dichloromethane in a separatory funnel to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous solution to approximately 13 with 1 N NaOH. This will deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basic aqueous solution with 3 x 500 mL of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the dichloromethane extract in a rotary evaporator to yield the crude alkaloid fraction.

Solid-Phase Extraction (SPE) for Crude Extract Clean-up

This protocol utilizes a strong cation exchange (SCX) SPE cartridge for the preliminary purification of the crude alkaloid extract.

Materials:

  • Crude alkaloid extract

  • Methanol (MeOH)

  • Deionized water

  • Acetic acid

  • Ammonium hydroxide

  • SCX SPE cartridges

  • SPE manifold

Protocol:

  • Dissolve the crude alkaloid extract in a minimal amount of methanol with 1-2% acetic acid.

  • Condition the SCX SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water with 1-2% acetic acid.

  • Load the dissolved crude extract onto the conditioned cartridge.

  • Wash the cartridge with 2-3 column volumes of deionized water with 1-2% acetic acid to remove neutral and weakly bound impurities.

  • Wash the cartridge with 2-3 column volumes of methanol to remove further impurities.

  • Elute the retained alkaloids with 2-3 column volumes of methanol containing 5% ammonium hydroxide.

  • Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the partially purified alkaloid fraction.

Silica Gel Column Chromatography

This protocol describes the separation of this compound from other alkaloids using silica gel column chromatography.

Materials:

  • Partially purified alkaloid fraction

  • Silica gel (60-120 mesh)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Ammonia solution (concentrated)

  • Chromatography column

  • Fraction collector (optional)

  • TLC plates and developing chamber

Protocol:

  • Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.

  • Dissolve the partially purified alkaloid fraction in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be:

    • 100% Dichloromethane

    • 99:1 Dichloromethane:Methanol

    • 98:2 Dichloromethane:Methanol

    • 95:5 Dichloromethane:Methanol

    • 90:10 Dichloromethane:Methanol

    • To improve peak shape and reduce tailing, a small amount of ammonia (e.g., 0.1-0.5%) can be added to the mobile phase.

  • Collect fractions of the eluate.

  • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol:Ammonia 90:9:1) and a suitable visualization agent (e.g., Dragendorff's reagent).

  • Combine the fractions containing this compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a final purification step for obtaining high-purity this compound using preparative HPLC.

Materials:

  • Enriched this compound fractions from column chromatography

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

Protocol:

  • Dissolve the enriched this compound fraction in the initial mobile phase.

  • Set up the preparative HPLC system with a C18 column.

  • Develop a suitable gradient elution method. An example method could be:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10-50% B over 30 minutes

    • Flow rate: 20 mL/min (will vary depending on column dimensions)

  • Inject the sample onto the column.

  • Monitor the elution profile using a UV detector (e.g., at 210 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a salt (e.g., trifluoroacetate salt).

Signaling Pathways and Logical Relationships

The purification process can be represented as a decision-making and workflow diagram.

Purification_Logic A Crude Extract B Purity Analysis (e.g., TLC, HPLC) A->B C < 80% Pure? B->C D Column Chromatography (Silica Gel or SPE) C->D Yes H Preparative HPLC C->H No (>=80% Pure) E Fractions Collected D->E F Purity Analysis of Fractions E->F G Target Fraction > 95% Pure? F->G G->H No I Pure this compound (>98%) G->I Yes J Combine and Re-purify Fractions G->J Side Fractions H->I J->D

Caption: Decision-making workflow for chromatographic purification.

Disclaimer: These protocols provide a general framework. Optimization of each step is crucial for achieving high yield and purity and will depend on the specific characteristics of the starting material and the scale of the purification. Always handle alkaloids and organic solvents with appropriate safety precautions in a well-ventilated fume hood.

Application Notes and Protocols for the Structural Analysis of 13-Hydroxylupanine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of the Lupinus genus. As a natural product, it has garnered interest for its potential pharmacological activities. Structurally, it is a tetracyclic compound with a hydroxyl group at the C-13 position. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such complex natural products. This application note provides a comprehensive overview of the application of 1D and 2D NMR techniques for the structural analysis of this compound, including detailed experimental protocols and data interpretation.

Data Presentation

The structural analysis of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and HMBC. The chemical shift assignments are crucial for confirming the connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

Atom No.Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)SolventFrequency (MHz)
H-133.99dd-H₂O600
H-11, H-121.73m-H₂O600
H-11, H-121.64m-H₂O600
H-8, H-9, H-100.89t-H₂O600

Note: The data presented is a compilation from publicly available databases. For definitive assignments, a full suite of 2D NMR experiments on a purified sample is recommended.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Atom No.Expected Chemical Shift Range (ppm)Solvent
C=O (C-2)170-175CDCl₃/D₂O
C-13 (CH-OH)65-75CDCl₃/D₂O
Aliphatic CH, CH₂20-60CDCl₃/D₂O
Aliphatic CH₃10-25CDCl₃/D₂O

For accurate and complete ¹³C assignments, it is essential to perform HSQC and HMBC experiments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Common solvents for alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH).

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, a higher concentration of 10-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a small vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for organic solvents) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general protocols for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.

a) ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environment, and their coupling patterns.

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution and line shape.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

b) ¹³C NMR Spectroscopy

  • Purpose: To determine the number of different types of carbon atoms in the molecule.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

c) 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • Protocol:

    • Set up a standard COSY experiment (e.g., cosygp).

    • The spectral width in both dimensions should be the same as the ¹H NMR spectrum.

    • The number of increments in the indirect dimension (F1) and the number of scans per increment will determine the resolution and the experiment time.

d) 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Protocol:

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • The F2 dimension corresponds to the ¹H spectrum, and the F1 dimension corresponds to the ¹³C spectrum.

    • The spectral widths should be set to cover the respective chemical shift ranges of the ¹H and ¹³C nuclei.

e) 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Protocol:

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf).

    • Similar to HSQC, the F2 dimension is for ¹H and F1 is for ¹³C.

    • The experiment is optimized for a long-range coupling constant, typically around 8 Hz.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Sample Solvent Deuterated Solvent Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer & Filter H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_Protons Assign ¹H Signals HMBC->Assign_Protons Assign_Carbons Assign ¹³C Signals Assign_Protons->Assign_Carbons Connectivity Establish Connectivity Assign_Carbons->Connectivity Structure Final Structure Connectivity->Structure

Caption: Experimental workflow for the structural analysis of this compound using NMR spectroscopy.

signaling_pathways cluster_ganglionic Ganglionic Blockade cluster_cardiac Decreased Cardiac Contractility cluster_uterine Uterine Smooth Muscle Contraction H_Lupanine1 This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) H_Lupanine1->nAChR Blocks Ganglion Autonomic Ganglion nAChR->Ganglion Inhibits Transmission H_Lupanine2 This compound Ca_Channels Calcium Ion Channels H_Lupanine2->Ca_Channels Inhibits Ca²⁺ influx Myocyte Cardiac Myocyte Ca_Channels->Myocyte Reduced intracellular Ca²⁺ Contraction1 Muscle Contraction Myocyte->Contraction1 Leads to H_Lupanine3 This compound GPCR G-protein Coupled Receptor (e.g., Oxytocin/Prostaglandin Receptor) H_Lupanine3->GPCR Activates/Modulates PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP₃ Pathway PLC->IP3 Activates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction2 Muscle Contraction Ca_Release->Contraction2 Initiates

Caption: Postulated signaling pathways for the biological activities of this compound.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the structural elucidation of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The detailed structural information obtained from NMR is fundamental for understanding its structure-activity relationships and for the development of potential therapeutic applications.

Application Notes and Protocols for the Enzymatic Conversion of Lupanine to 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of the enzymatic conversion of the quinolizidine alkaloid lupanine to its hydroxylated derivative, 13-hydroxylupanine. This conversion is a key step in the biosynthesis of various pharmacologically relevant alkaloids in plants of the Lupinus genus. The protocols outlined below are based on established methodologies for the characterization of plant-based cytochrome P450 monooxygenases, the enzyme class presumed to be responsible for this hydroxylation reaction.

Introduction

Lupanine, a tetracyclic quinolizidine alkaloid, serves as a precursor to a variety of other alkaloids, including this compound. The introduction of a hydroxyl group at the 13th position is a critical modification that can significantly alter the biological activity of the molecule, making it a target of interest for drug development and synthetic biology. While the enzyme responsible for this specific hydroxylation in Lupinus species has not been fully isolated and characterized, it is widely believed to be a cytochrome P450 monooxygenase. The following protocols provide a framework for the preparation of enzyme extracts, in vitro assays, and product analysis to investigate this enzymatic conversion.

Enzymatic Reaction Pathway

The hydroxylation of lupanine to this compound is an oxidation reaction that requires molecular oxygen and a reducing agent, typically NADPH, which provides the necessary electrons for the cytochrome P450 catalytic cycle.

Enzymatic_Conversion Lupanine Lupanine Lupanine_P450 Lupanine-P450 Complex Lupanine->Lupanine_P450 Substrate Binding P450_Fe3 Cytochrome P450 (Fe³⁺) P450_Fe3->Lupanine_P450 P450_red Cytochrome P450 (Fe²⁺) Lupanine_P450->P450_red Reduction NADPH NADPH NADP NADP⁺ NADPH->NADP e⁻ O2 O₂ O2->P450_red H2O H₂O Hydroxylupanine This compound P450_red->P450_Fe3 P450_red->Hydroxylupanine Oxygenation & Product Release

Figure 1: Proposed signaling pathway for the enzymatic conversion of Lupanine.

Experimental Protocols

Protocol 1: Preparation of Microsomal Fraction from Lupinus Seedlings

This protocol describes the isolation of the microsomal fraction, which is rich in cytochrome P450 enzymes, from young Lupinus seedlings.

Materials:

  • Lupinus albus or other relevant Lupinus species seeds

  • Germination tray and soil

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 250 mM sucrose, 10 mM EDTA, 10 mM sodium metabisulfite, 2 mM dithiothreitol (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP). Add DTT and PVPP fresh before use.

  • Resuspension Buffer: 100 mM potassium phosphate buffer (pH 7.4) with 20% (v/v) glycerol.

  • Refrigerated centrifuge and ultracentrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Germinate Lupinus seeds in the dark for 5-7 days.

  • Harvest the young seedlings and immediately freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in ice-cold Extraction Buffer (3 mL of buffer per gram of tissue).

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with Resuspension Buffer.

  • Resuspend the pellet in a minimal volume of Resuspension Buffer (e.g., 1-2 mL).

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the microsomal preparation, flash-freeze in liquid nitrogen, and store at -80°C until use.

Protocol 2: In Vitro Enzymatic Assay for Lupanine 13-Hydroxylase Activity

This protocol outlines a general procedure for assaying the conversion of lupanine to this compound using the prepared microsomal fraction.

Materials:

  • Lupanine stock solution (e.g., 10 mM in water or a suitable buffer)

  • This compound standard for analytical purposes

  • Microsomal preparation from Protocol 1

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • NADPH stock solution (e.g., 50 mM in water, prepared fresh)

  • Quenching solution: e.g., ice-cold methanol or acetonitrile

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube on ice:

    • Reaction Buffer (to a final volume of 100 µL)

    • Microsomal preparation (e.g., 50-200 µg of total protein)

    • Lupanine stock solution (to a final concentration of e.g., 100 µM)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH stock solution to a final concentration of 1 mM.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the chosen temperature with gentle shaking.

  • Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 100 µL of methanol).

  • Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for analysis by HPLC-MS/MS (Protocol 3).

Controls:

  • No NADPH control: Replace NADPH with an equal volume of water to ensure the reaction is NADPH-dependent.

  • No enzyme control: Replace the microsomal preparation with Resuspension Buffer to check for non-enzymatic conversion.

  • No substrate control: Replace the lupanine solution with water to identify any interfering peaks from the enzyme preparation.

Protocol 3: Quantification of Lupanine and this compound by HPLC-MS/MS

This protocol provides a general method for the analysis of the reaction products. Specific parameters will need to be optimized for the available instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • A suitable C18 reversed-phase HPLC column.

Mobile Phase (example):

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Procedure:

  • Prepare a calibration curve using standards of lupanine and this compound of known concentrations.

  • Set up a gradient elution method for the separation of lupanine and this compound. For example:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Gradient back to 5% B

    • 13-15 min: Re-equilibration at 5% B

  • Set the mass spectrometer to operate in positive ESI mode and monitor for the specific precursor-to-product ion transitions for lupanine and this compound.

  • Inject the supernatant from the quenched enzymatic reaction (Protocol 2) and the calibration standards.

  • Quantify the amount of this compound produced by comparing the peak area to the calibration curve.

Data Presentation

Quantitative data from the enzymatic assays should be summarized in tables for clear comparison of different reaction conditions.

Table 1: Michaelis-Menten Kinetic Parameters (Hypothetical Data)

SubstrateKm (µM)Vmax (pmol/min/mg protein)
Lupanine50150

Table 2: Effect of pH and Temperature on Enzyme Activity (Hypothetical Data)

pHRelative Activity (%)Temperature (°C)Relative Activity (%)
6.0452060
7.0902585
7.4 100 30 100
8.0853790
9.0604550

Experimental Workflow Visualization

The overall workflow for investigating the enzymatic conversion of lupanine to this compound can be visualized as follows.

Experimental_Workflow cluster_preparation Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Plant_Material Lupinus Seedlings Homogenization Homogenization Plant_Material->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Incubation Incubation with Lupanine & NADPH Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC_MS HPLC-MS/MS Analysis Quenching->HPLC_MS Quantification Quantification of this compound HPLC_MS->Quantification

Figure 2: Experimental workflow for lupanine to this compound conversion.
Disclaimer

The protocols provided are intended as a general guide. Optimization of reaction conditions, including substrate and enzyme concentrations, incubation time, temperature, and pH, is essential for achieving reliable and reproducible results. The specific analytical parameters for HPLC-MS/MS will also require careful optimization based on the instrumentation available. As the enzyme responsible for 13-hydroxylation of lupanine in Lupinus has not been definitively identified and characterized, these protocols serve as a starting point for the investigation of this enzymatic activity.

Application Notes and Protocols for Gas Chromatography-Based Quinolizidine Alkaloid Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolizidine alkaloids (QAs) are a class of secondary metabolites predominantly found in plants of the Lupinus (lupin) and other genera within the Fabaceae family. These compounds are synthesized from L-lysine and play a crucial role in the plant's defense against herbivores and pathogens. While beneficial to the plant, many QAs are toxic to humans and animals, posing a significant concern for the use of lupin-derived products in food and feed. Accurate and robust analytical methods are therefore essential for the qualitative and quantitative profiling of QAs in various matrices. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a well-established and powerful technique for this purpose. GC-FID offers excellent quantitation for known alkaloids, while GC-MS provides structural information for identification.

These application notes provide detailed protocols for the extraction, separation, and analysis of quinolizidine alkaloids using GC-based methods.

Experimental Protocols

Sample Preparation: Extraction and Clean-up

This protocol is a modified version of established methods for extracting QAs from plant material, particularly lupin seeds.[1]

Materials:

  • Plant material (e.g., finely ground lupin seeds)

  • 0.1 N Hydrochloric acid (HCl)

  • 5% Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) columns (e.g., Extrelut NT 3)

  • Internal Standard (IS) solution (e.g., Sparteine in 0.1 N HCl)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Vortex mixer

  • pH meter or pH indicator strips

Procedure:

  • Extraction:

    • Weigh 50 mg of the finely ground and defatted plant flour into a centrifuge tube.

    • Add a known concentration of the internal standard (sparteine is commonly used).

    • Add 1.2 mL of 0.1 N HCl and stir the suspension at room temperature overnight.[1]

    • Centrifuge the mixture at 8000 x g for 45 minutes at 4°C.

    • Carefully collect the supernatant.

    • Wash the remaining solid pellet twice with 0.8 mL of 0.1 N HCl, centrifuging and collecting the supernatant each time.

    • Pool all the collected supernatants.

  • Alkaloid Purification (Solid-Phase Extraction):

    • Adjust the pH of the pooled acidic extract to between 10 and 11 using 5% NH₄OH.[1]

    • Apply the basified extract onto an Extrelut NT 3 column.

    • Elute the alkaloids from the column by passing 4 x 3 mL of CH₂Cl₂ through it.[1]

    • Collect the dichloromethane eluate.

  • Concentration and Reconstitution:

    • Evaporate the solvent from the collected eluate under a gentle stream of nitrogen or using a rotary evaporator.

    • Redissolve the dried residue in a known volume of CHCl₃ (e.g., 1 mL) for GC analysis.[1]

Gas Chromatography (GC) Analysis

This method is suitable for the quantification of known quinolizidine alkaloids.

Instrumentation and Conditions:

  • Gas Chromatograph: Perkin-Elmer Clarus 500 GC or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Elite-5 MS (DB-5), 30 m x 0.32 mm x 0.25 µm[1]

  • Carrier Gas: Helium, at a flow rate of 2 mL/min[1]

  • Injector Temperature: 300°C[1]

  • Detector Temperature: 320°C[1]

  • Injection Mode: Splitless[1]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes

    • Ramp: 7°C/min to 300°C

    • Hold: 10 minutes at 300°C[1]

This method is used for the identification and confirmation of quinolizidine alkaloids based on their mass spectra.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MSD or equivalent

  • Column: HP-5MS, 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium, at a flow rate of 1.4 mL/min

  • Injector Temperature: 290°C

  • Transfer Line Temperature: 300°C[1]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-550

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 2 minutes

    • Ramp: 6°C/min to 300°C

    • Hold: 10 minutes at 300°C

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the GC analysis of quinolizidine alkaloids in Lupinus species.

Table 1: Total Quinolizidine Alkaloid Content in White Lupin Germplasm

Germplasm TypeQA Content Range (mg/kg)
Breeding Lines95 – 990
Landraces14,041 – 37,321

Data sourced from a study on white lupin landraces and breeding lines.[1]

Table 2: Method Validation Parameters for QA Quantification

ParameterValue
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 1.5 – 5.7 mg/kg
Recovery 89.2 – 108.4%
Precision (RSD) 0.3 – 5.4%

These parameters demonstrate the reliability of the analytical methods for quantifying quinolizidine alkaloids.[2]

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material (e.g., Lupin Seeds) extraction Extraction with 0.1 N HCl and Internal Standard sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Discard Pellet centrifugation->pellet ph_adjustment Adjust pH to 10-11 with NH4OH supernatant->ph_adjustment spe Solid-Phase Extraction (SPE) with Dichloromethane ph_adjustment->spe evaporation Evaporation of Solvent spe->evaporation reconstitution Reconstitution in Chloroform evaporation->reconstitution gc_analysis GC-FID / GC-MS Analysis reconstitution->gc_analysis data_processing Data Processing and Quantification gc_analysis->data_processing

Caption: Experimental workflow for quinolizidine alkaloid profiling.

Biosynthesis of Quinolizidine Alkaloids

qa_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Copper Amine Oxidase lupinine Lupinine (Bicyclic) piperideine->lupinine sparteine Sparteine (Tetracyclic) piperideine->sparteine Further cyclization lupanine Lupanine sparteine->lupanine hydroxylupanine 13-Hydroxylupanine lupanine->hydroxylupanine other_qas Other Quinolizidine Alkaloids lupanine->other_qas hydroxylupanine->other_qas

Caption: Simplified biosynthetic pathway of quinolizidine alkaloids.

References

Application Note: Determining the Cytotoxicity of 13-Hydroxylupanine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] It is a derivative of lupanine and is known for a range of biological activities, including blocking ganglionic transmission, decreasing cardiac contractility, and contracting uterine smooth muscle.[3][4] Preliminary research also suggests potential antimicrobial and antifungal properties.[1][2] Given its pharmacological profile, this compound is a compound of interest for further investigation and potential drug development.

A critical initial step in the evaluation of any potential therapeutic agent is the characterization of its cytotoxic effects. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, providing a therapeutic window and identifying potential safety concerns.[5][6][7] This application note provides detailed protocols for a panel of common cell-based assays to comprehensively evaluate the cytotoxicity of this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and markers of apoptosis.

Principle of Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. This application note focuses on three widely used assays:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[9] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8][9]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[7][10][11] Measuring LDH activity in the supernatant provides an indicator of cell lysis and cytotoxicity.[10][12]

  • Annexin V Apoptosis Assay: This flow cytometry-based assay identifies cells in the early and late stages of apoptosis.[13] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Analysis A Cell Seeding in 96-well plates C Incubate cells overnight A->C B Prepare this compound dilutions D Treat cells with this compound C->D E Incubate for 24, 48, 72 hours D->E F Perform Cytotoxicity Assays E->F G MTT Assay F->G H LDH Assay F->H I Apoptosis Assay F->I J Measure Absorbance/Fluorescence G->J H->J I->J K Calculate % Viability / % Cytotoxicity J->K L Determine IC50 K->L G cluster_0 Induction cluster_1 Initiation cluster_2 Execution A This compound B Cellular Stress A->B C Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Substrate Cleavage (e.g., PARP) H->I J Apoptosis I->J

References

Application Notes and Protocols for In Vitro Testing of 13-Hydroxylupanine's Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of the Lupinus genus.[1][2][3] Preliminary research on alkaloid extracts containing this compound has indicated promising antimicrobial and antifungal activities.[1][2][4] Specifically, extracts have demonstrated inhibitory effects against a range of pathogenic microbes, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Candida krusei, and Fusarium oxysporum.[1][2][4]

These initial findings underscore the potential of this compound as a lead compound for the development of new antimicrobial agents. However, data from studies using purified this compound are necessary to determine its intrinsic antimicrobial activity and to elucidate its mechanism of action.

These application notes provide detailed protocols for the systematic in vitro evaluation of the antimicrobial properties of this compound, focusing on the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Materials:

  • This compound (pure compound)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inocula, standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Solvent for this compound (e.g., DMSO, sterile water)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells after inoculation.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as compared to the growth control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Materials:

  • MIC plates from the previous experiment

  • Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipettes and tips

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Data Presentation

Quantitative data from the MIC and MBC/MFC assays should be recorded in a structured format to allow for clear comparison of the activity of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain IDMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Staphylococcus aureusATCC 29213Ciprofloxacin
Bacillus subtilisATCC 6633Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Klebsiella pneumoniaeATCC 13883Ciprofloxacin
Candida albicansATCC 90028Amphotericin B
Candida kruseiATCC 6258Amphotericin B
Fusarium oxysporumAmphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Klebsiella pneumoniaeATCC 13883
Candida albicansATCC 90028
Candida kruseiATCC 6258
Fusarium oxysporum

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC Results (No Visible Growth) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Read MBC/MFC Results (No Growth on Agar) H->I

Caption: Workflow for MIC and MBC/MFC Determination.

Potential Antimicrobial Mechanisms of Action

G cluster_compound cluster_targets Potential Microbial Targets cluster_outcomes Resulting Effects Compound This compound T1 Cell Wall/Membrane (Disruption, Permeabilization) Compound->T1 T2 DNA/RNA Synthesis (e.g., DNA Gyrase Inhibition) Compound->T2 T3 Protein Synthesis (Ribosome Targeting) Compound->T3 T4 Enzyme Inhibition (Metabolic Pathways) Compound->T4 O1 Loss of Cellular Integrity T1->O1 O2 Inhibition of Replication T2->O2 O3 Inhibition of Growth T3->O3 O4 Metabolic Disruption T4->O4 Microbial_Death Microbial_Death O1->Microbial_Death Microbial Death (Bactericidal/Fungicidal) O2->Microbial_Death Microbial Death (Bactericidal/Fungicidal) O3->Microbial_Death Microbial Death (Bactericidal/Fungicidal) O4->Microbial_Death Microbial Death (Bactericidal/Fungicidal)

Caption: Potential Antimicrobial Mechanisms of Action for this compound.

References

Application Notes and Protocols for Pharmacokinetic Studies of 13-Hydroxylupanine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid and a major metabolite of lupanine, found in lupin species.[1] Understanding its pharmacokinetic profile is crucial for evaluating its potential therapeutic effects and safety. These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of this compound in animal models, complete with detailed experimental protocols and data presentation formats. While specific pharmacokinetic data for this compound in animal models is limited in publicly available literature, this document outlines a robust study design based on established principles of pharmacokinetics.

I. Preclinical Study Design

A well-designed preclinical pharmacokinetic study is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

1.1. Animal Model Selection

The choice of animal model is critical and should be based on the research question. Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2][3] For studies requiring larger blood volumes or closer physiological similarity to humans, larger animals like dogs or non-human primates may be considered.[4] In the context of this compound, rats are a suitable model as they are known to metabolize lupanine to this compound.[1]

1.2. Route of Administration and Dose Selection

The route of administration should align with the intended clinical application. Common routes include oral (PO) and intravenous (IV).[5][6][7] An IV administration is crucial for determining absolute bioavailability. Dose selection should be based on preliminary toxicity studies to ensure the administered dose is well-tolerated. It is advisable to test at least two to three dose levels to assess dose proportionality.

1.3. Blood Sampling Schedule

The blood sampling schedule should be designed to adequately capture the plasma concentration-time profile of this compound, including the absorption, distribution, and elimination phases.[8] For IV administration, sampling should be frequent initially (e.g., 2, 5, 15, 30 minutes) and then spaced out over time (e.g., 1, 2, 4, 8, 12, 24 hours). For oral administration, sampling should be frequent around the expected Tmax (time to maximum concentration) and then follow a similar pattern to the IV schedule.[6]

II. Experimental Protocols

2.1. Animal Preparation and Dosing

  • Animal Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

  • Fasting: For oral administration studies, animals should be fasted overnight (approximately 12 hours) with free access to water to minimize food effects on absorption.

  • Dosing Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, polyethylene glycol). The formulation should be sterile for IV administration.

  • Administration:

    • Intravenous (IV): Administer the dose as a bolus injection into a suitable vein (e.g., tail vein in rodents).[3]

    • Oral (PO): Administer the dose using an oral gavage needle.[5]

2.2. Blood Sample Collection

  • Technique: Blood samples can be collected via various methods depending on the animal model and required volume, such as from the tail vein, saphenous vein, or retro-orbital sinus in rodents.[9][10][11] For serial sampling in a single animal, cannulation of a vessel (e.g., jugular vein) may be appropriate.

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) to prevent clotting.[12]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.[13]

2.3. Bioanalytical Method for Quantification of this compound

A sensitive and specific bioanalytical method is required to quantify this compound in plasma samples. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[5][14][15]

  • Sample Preparation: Plasma samples typically require a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[13][14]

  • Chromatographic Separation: Use a suitable C18 column to achieve chromatographic separation of this compound from other endogenous plasma components.

  • Mass Spectrometric Detection: Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of the analyte and an internal standard.

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

III. Data Presentation

Summarize all quantitative pharmacokinetic parameters in a clear and structured table.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats (Mean ± SD)

ParameterIntravenous (Dose: X mg/kg)Oral (Dose: Y mg/kg)
Cmax (ng/mL) -Value
Tmax (h) -Value
AUC(0-t) (ngh/mL) ValueValue
AUC(0-inf) (ngh/mL) ValueValue
t1/2 (h) ValueValue
CL (L/h/kg) Value-
Vd (L/kg) Value-
F (%) -Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

IV. Visualizations

4.1. Experimental Workflow

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study A Animal Acclimatization C Dosing (IV/PO) A->C B Dose Formulation B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Bioanalysis (LC-MS/MS) E->F G Pharmacokinetic Analysis F->G H Data Reporting G->H

Caption: Workflow for a typical pharmacokinetic study.

4.2. Metabolic Pathway of Lupanine

G Lupanine Lupanine Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Caption: Metabolic conversion of lupanine.

References

Application Notes and Protocols for High-Throughput Screening of 13-Hydroxylupanine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 13-hydroxylupanine, a quinolizidine alkaloid with known effects on the autonomic nervous system, smooth muscle, and microbial growth. The following protocols are designed to be adapted for automated HTS platforms to efficiently identify and characterize the bioactivity of this compound and its analogs.

Introduction to this compound

This compound is a naturally occurring quinolizidine alkaloid found in various plants of the Lupinus genus.[1] Pre-existing research has demonstrated several biological activities of this compound, including:

  • Ganglionic blockade: Affecting neurotransmission in the autonomic nervous system.[2][3]

  • Decreased cardiac contractility: Indicating a potential role in modulating heart function.[2][3]

  • Uterine smooth muscle contraction: Suggesting activity on smooth muscle tissues.[2][3]

  • Antimicrobial and antifungal properties: Showing potential for development as an anti-infective agent.

These known bioactivities form the basis for the high-throughput screening strategies outlined below. The primary goal is to quantify these effects in robust, miniaturized assays suitable for large-scale screening campaigns.

High-Throughput Screening (HTS) Workflow

The overall workflow for screening this compound is depicted below. This multi-stage process begins with primary screening to identify initial "hits" across a range of concentrations. Positive hits are then subjected to secondary assays for confirmation and further characterization of their dose-response relationship and mechanism of action.

HTS_Workflow cluster_prep Preparation cluster_primary Primary HTS cluster_analysis Data Analysis cluster_secondary Secondary Assays cluster_final Lead Optimization Compound_Prep This compound Serial Dilution Primary_Screening Primary Screening Assays (Impedance, Growth Inhibition) Compound_Prep->Primary_Screening Cell_Culture Cell Line Culture (hiPSC-Cardiomyocytes, HBSMC, Bacteria) Cell_Culture->Primary_Screening Data_Analysis Hit Identification (Z'-factor, Dose-Response) Primary_Screening->Data_Analysis Secondary_Assays Confirmatory & Mechanistic Assays (e.g., Receptor Binding, Electrophysiology) Data_Analysis->Secondary_Assays Identified Hits Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Figure 1: High-throughput screening workflow for this compound.

Primary Screening Assays

Based on the known bioactivities of this compound, the following primary HTS assays are recommended.

Cardiac Contractility Assay using Human iPSC-Derived Cardiomyocytes

This assay will assess the effect of this compound on the contractility of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using an impedance-based system. A decrease in beat amplitude or rate will indicate a potential effect on cardiac function.[2][4][5][6][7]

Table 1: Quantitative Data Summary for Cardiac Contractility Assay

ParameterThis compound (Concentration Range)Positive Control (e.g., Verapamil)Negative Control (Vehicle)
Beat Rate (beats/min) Data to be filledData to be filledData to be filled
Beat Amplitude (a.u.) Data to be filledData to be filledData to be filled
IC50 (µM) Data to be filledData to be filledN/A
Z'-factor Data to be filledData to be filledData to be filled

Experimental Protocol: Impedance-Based Cardiac Contractility Assay

  • Cell Culture: Culture hiPSC-CMs according to established protocols.[3][4][8][9][10] Briefly, thaw and plate hiPSC-CMs on fibronectin-coated 96-well E-plates at a density that allows for the formation of a spontaneously beating syncytium. Maintain the cells in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations for screening (e.g., 0.01 µM to 100 µM).

  • Assay Procedure: a. After allowing the hiPSC-CMs to stabilize and exhibit regular beating (typically 24-48 hours post-plating), obtain a baseline impedance reading using an impedance microelectrode array system. b. Add the diluted this compound, positive control (e.g., verapamil, a known calcium channel blocker), and negative control (vehicle) to the respective wells. c. Record impedance changes continuously for a predefined period (e.g., 30-60 minutes).

  • Data Analysis: Analyze the impedance data to determine the beat rate and amplitude. Calculate the half-maximal inhibitory concentration (IC50) for this compound. The quality of the assay should be assessed by calculating the Z'-factor using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.

Smooth Muscle Contraction Assay using Human Bronchial Smooth Muscle Cells

This assay will evaluate the effect of this compound on the contractility of human bronchial smooth muscle cells (HBSMCs) using an impedance-based method.[11][12][13][14] An increase in impedance will suggest a contractile effect.

Table 2: Quantitative Data Summary for Smooth Muscle Contraction Assay

ParameterThis compound (Concentration Range)Positive Control (e.g., Histamine)Negative Control (Vehicle)
Impedance Change (%) Data to be filledData to be filledData to be filled
EC50 (µM) Data to be filledData to be filledN/A
Z'-factor Data to be filledData to be filledData to be filled

Experimental Protocol: Impedance-Based Smooth Muscle Contraction Assay

  • Cell Culture: Culture HBSMCs according to the supplier's recommendations.[15][16][17][18][19] Seed the cells onto 96-well E-plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound, a positive control (e.g., histamine, a known bronchoconstrictor), and a negative control (vehicle) in serum-free medium.

  • Assay Procedure: a. Once cells are confluent, replace the growth medium with serum-free medium and incubate for 24 hours to induce a contractile phenotype. b. Obtain a baseline impedance reading. c. Add the test compounds to the wells. d. Monitor impedance changes over time (e.g., 1-2 hours).

  • Data Analysis: Quantify the change in impedance as a percentage relative to the baseline. Determine the half-maximal effective concentration (EC50) for this compound. Calculate the Z'-factor to assess assay performance.

Antimicrobial Susceptibility Assay

This assay will determine the minimum inhibitory concentration (MIC) of this compound against selected bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, using a broth microdilution method.[20][21][22][23][24]

Table 3: Quantitative Data Summary for Antimicrobial Susceptibility Assay

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)Negative Control (Growth Control)
Staphylococcus aureus Data to be filledData to be filledGrowth
Pseudomonas aeruginosa Data to be filledData to be filledGrowth

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Assay

  • Bacterial Culture: Grow S. aureus and P. aeruginosa in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of this compound, a positive control antibiotic (e.g., gentamicin), and a negative control (vehicle) in a 96-well microtiter plate.

  • Assay Procedure: a. Inoculate each well containing the diluted compounds with the bacterial suspension. b. Include a growth control well (bacteria and broth only) and a sterility control well (broth only). c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Potential Signaling Pathway of this compound

The observed effects of this compound on the autonomic nervous system and smooth muscle suggest a potential interaction with cholinergic receptors, specifically nicotinic and muscarinic acetylcholine receptors.[10][16][25][26] Quinolizidine alkaloids are known to modulate these receptors.[10][16][25][26] The following diagram illustrates a plausible signaling pathway that could be investigated in secondary, mechanism-of-action studies.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Lupanine This compound nAChR Nicotinic AChR (Ion Channel) Lupanine->nAChR Modulates mAChR Muscarinic AChR (GPCR) Lupanine->mAChR Modulates Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx G_Protein Gq/11 Activation mAChR->G_Protein Depolarization Membrane Depolarization Ion_Influx->Depolarization Contraction Smooth Muscle Contraction Depolarization->Contraction PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release from ER IP3_DAG->Ca_Release PKC Protein Kinase C Activation IP3_DAG->PKC Ca_Release->Contraction PKC->Contraction

Figure 2: Putative signaling pathway for this compound via cholinergic receptors.

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound's bioactivity. By employing these assays, researchers can efficiently quantify the compound's effects on cardiac and smooth muscle contractility, as well as its antimicrobial properties. The proposed signaling pathway provides a framework for subsequent mechanistic studies to elucidate the molecular targets of this promising natural product. The structured data presentation and detailed methodologies are intended to facilitate the integration of these screens into drug discovery and development pipelines.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 13-Hydroxylupanine Production in Lupinus angustifolius

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing the yield of 13-hydroxylupanine from Lupinus angustifolius. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

FAQs and Troubleshooting Guides

This section is organized by experimental approach to help you quickly find solutions to specific issues.

Elicitor-Based Yield Enhancement

Question: What is the recommended starting concentration of methyl jasmonate for eliciting this compound production in Lupinus angustifolius cell cultures?

Answer: A common starting point for elicitation with methyl jasmonate (MeJA) is 100 µM. Jasmonates are well-known activators of alkaloid biosynthesis in various plant species. The optimal concentration can vary depending on the specific cell line and culture conditions, so a dose-response experiment is recommended.

Question: My application of yeast extract as an elicitor did not result in a significant increase in this compound. What could be the issue?

Answer: There are several potential reasons for this outcome:

  • Concentration: The concentration of the yeast extract may be suboptimal. It is advisable to test a range of concentrations (e.g., 50, 100, 150 mg/L) to determine the most effective dose for your specific experimental setup.

  • Timing of Application: The growth stage of the plant or cell culture at the time of elicitation is crucial. Applying the elicitor during the exponential growth phase is often most effective.

  • Duration of Exposure: The incubation period following elicitor application can influence the outcome. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak production window.

  • Nutrient Medium: The composition of the culture medium can impact the plant's response to elicitors. Ensure that the medium is not nutrient-limited, as this can hinder the biosynthesis of secondary metabolites.

Question: I am observing signs of necrosis in my plant tissue after applying elicitors. How can I mitigate this?

Answer: Necrosis can be a sign of cellular stress due to a high concentration of the elicitor. To address this, you can:

  • Reduce the concentration of the elicitor in subsequent experiments.

  • Decrease the duration of exposure to the elicitor.

  • Ensure the plant material is healthy and not under any other stress before applying the elicitor.

Genetic Engineering Approaches

Question: I want to use CRISPR/Cas9 to increase this compound production. Which gene should I target for upregulation?

Answer: A promising target for upregulation is the RAP2-7 gene. This ethylene-responsive transcription factor is a likely regulator of quinolizidine alkaloid accumulation in Lupinus angustifolius. Upregulating its expression could enhance the entire biosynthetic pathway.

Question: My Agrobacterium-mediated transformation of Lupinus angustifolius has a very low success rate. What are some common pitfalls?

Answer: Low transformation efficiency in Lupinus angustifolius can be attributed to several factors:

  • Explant Choice: The type and age of the explant material are critical. Young, healthy tissues are generally more receptive to transformation.

  • Agrobacterium Strain: The virulence of the Agrobacterium tumefaciens strain can significantly impact success. Ensure you are using a strain known to be effective for legumes.

  • Co-cultivation Conditions: The duration and conditions of the co-cultivation period are important for T-DNA transfer. Optimization of factors like temperature and light may be necessary.

  • Selection Agent: The concentration of the selection agent (e.g., kanamycin) must be carefully calibrated to effectively select for transformed cells without being overly toxic to regenerating tissues.

Question: How can I confirm the successful integration and expression of my target gene after transformation?

Answer: To confirm successful transformation, a multi-step verification process is recommended:

  • PCR Analysis: Use primers specific to your inserted gene to confirm its presence in the plant's genomic DNA.

  • Southern Blot: This technique can be used to confirm the integration of the T-DNA into the plant genome and to estimate the number of insertion copies.

  • RT-qPCR: To confirm that the inserted gene is being expressed, quantify its mRNA levels using reverse transcription quantitative PCR.

  • Metabolite Analysis: Finally, measure the concentration of this compound to determine if the genetic modification has had the desired effect on its production.

Abiotic Stress and Nutrient Optimization

Question: I have heard that abiotic stress can increase alkaloid content. What type of stress is most effective for this compound?

Answer: Both drought and temperature stress have been shown to affect quinolizidine alkaloid levels in Lupinus angustifolius. A moderate increase in ambient temperature can lead to a significant rise in alkaloid production. However, the response can be cultivar-specific, so it is important to test these conditions on your particular variety.

Question: How do potassium and phosphorus levels in the soil or growth medium affect this compound yield?

Answer: The balance of potassium (K) and phosphorus (P) is crucial for quinolizidine alkaloid biosynthesis:

  • Potassium Deficiency: A lack of potassium can lead to a significant increase in seed alkaloid concentrations.

  • Phosphorus Deficiency: Conversely, a deficiency in phosphorus may reduce alkaloid levels. It is important to note that there is a significant interaction between these two nutrients.

Question: Can I simply reduce potassium in my hydroponic solution to increase this compound?

Answer: While potassium deficiency can increase alkaloid content, it can also negatively impact overall plant health and biomass, potentially leading to a lower total yield of the compound. It is a trade-off that needs to be carefully managed. Asymptomatic potassium deficiency, where the plant does not show visible signs of stress but alkaloid production is stimulated, could be a target for optimization.

Analytical and Extraction Challenges

Question: I am seeing peak tailing in my GC-MS analysis of quinolizidine alkaloids. What is the likely cause?

Answer: Peak tailing in GC-MS for alkaloid analysis can be caused by several factors:

  • Active Sites in the Inlet or Column: Alkaloids are basic compounds and can interact with active sites in the GC system. This can be addressed by using an ultra-inert liner and a column designed for inertness.

  • Column Contamination: Buildup of non-volatile matrix components from previous injections can lead to peak tailing. Regular inlet maintenance, including replacing the liner and septum, is crucial.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.

Question: My recovery of this compound during extraction is inconsistent. What can I do to improve this?

Answer: Inconsistent extraction recovery can be due to several factors:

  • pH of the Extraction Solvent: Quinolizidine alkaloids are typically extracted under acidic conditions (e.g., using 0.5 N HCl) to ensure they are in their protonated, more soluble form. The pH is then adjusted to be basic before liquid-liquid extraction with an organic solvent like dichloromethane.

  • Incomplete Cell Lysis: Ensure that the plant material is finely ground and that the homogenization or sonication step is sufficient to break down the cell walls and release the alkaloids.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the analyte. Centrifugation can help to break these emulsions.

Question: I am having trouble with the sensitivity of my UPLC-MS/MS method for this compound. How can I improve it?

Answer: To enhance the sensitivity of your UPLC-MS/MS analysis:

  • Optimize MS Parameters: Ensure that the precursor and fragment ions for this compound are correctly identified and that the collision energy is optimized for maximum fragmentation.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte. A matrix-matched calibration curve or the use of a stable isotope-labeled internal standard can help to correct for these effects.

  • Sample Clean-up: A more thorough sample clean-up procedure, such as solid-phase extraction (SPE), can remove interfering compounds from the matrix, leading to better sensitivity.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of nutrient availability on quinolizidine alkaloid concentrations in Lupinus angustifolius.

Table 1: Effect of Potassium (K) and Phosphorus (P) Deficiency on Total Alkaloid Concentration in L. angustifolius var. Danja

TreatmentTotal Alkaloid Concentration (mg/kg DM)
Adequate K and P~200
Severe K deficiency, adequate P~1000
Adequate K, severe P deficiency~100

Data adapted from Gremigni et al. (2003) as presented in a graphical format. The values are approximate and for illustrative purposes.

Table 2: Relative Proportions of Lupanine and this compound under Varying K and P Levels

Nutrient ConditionPredominant Alkaloid
Increasing K, Decreasing PThis compound
Decreasing K, Increasing PLupanine

This table illustrates the qualitative shift in the alkaloid profile in response to nutrient changes.

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation of Lupinus angustifolius

This protocol provides a general framework for the genetic transformation of Lupinus angustifolius. Optimization of specific steps may be required for different cultivars and target genes.

  • Preparation of Agrobacterium Culture:

    • Streak Agrobacterium tumefaciens carrying the desired plasmid on a solidified YEP medium with appropriate antibiotics and incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid YEP medium with the same antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, and resuspend in liquid MS medium to the desired optical density (e.g., OD600 = 0.6-0.8). Add acetosyringone to a final concentration of 100-200 µM.

  • Explant Preparation and Inoculation:

    • Sterilize Lupinus angustifolius seeds and germinate them on a sterile, hormone-free medium.

    • Excise cotyledons or other suitable explants from young seedlings.

    • Immerse the explants in the Agrobacterium suspension for 30 minutes.

  • Co-cultivation:

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a co-cultivation medium (solidified MS medium with appropriate hormones) and incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to inhibit the growth of non-transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate residual Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks until shoots regenerate.

  • Rooting and Acclimatization:

    • Excise regenerated shoots and transfer them to a rooting medium.

    • Once roots have developed, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.

Protocol 2: Quinolizidine Alkaloid Extraction from Lupinus angustifolius Seeds

This protocol is a standard method for the extraction of quinolizidine alkaloids for subsequent analysis by GC-MS or HPLC-MS/MS.

  • Sample Preparation:

    • Grind dry Lupinus angustifolius seeds to a fine powder.

  • Acidic Extraction:

    • Weigh approximately 250 mg of the powdered sample into a centrifuge tube.

    • Add 8 mL of 0.5 N HCl.

    • Homogenize the mixture using a sonicator for 30 minutes.

    • Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Basification:

    • Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH.

  • Liquid-Liquid Extraction:

    • Add 20 mL of dichloromethane to the basified extract and mix thoroughly.

    • Separate the organic and aqueous phases, collecting the organic (bottom) layer.

    • Repeat the extraction with dichloromethane two more times.

    • Combine the organic fractions.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., methanol) for analysis.

Visualizations

jasmonate_signaling_pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Cellular Response Elicitor Elicitor Membrane_Receptor Membrane Receptor Elicitor->Membrane_Receptor JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Membrane_Receptor->JA_Biosynthesis JA_Ile JA-Isoleucine (Active Form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 JAZ_Proteins JAZ Repressor Proteins MYC2 MYC2 Transcription Factor JAZ_Proteins->MYC2 SCF_COI1->JAZ_Proteins Degradation RAP2_7 RAP2-7 & Other TFs MYC2->RAP2_7 QA_Biosynthesis_Genes QA Biosynthesis Genes RAP2_7->QA_Biosynthesis_Genes Upregulation 13_Hydroxylupanine This compound Accumulation QA_Biosynthesis_Genes->13_Hydroxylupanine

Caption: Jasmonate signaling pathway leading to increased this compound production.

agrobacterium_transformation_workflow start Start prep_agro Prepare Agrobacterium Culture (with target gene) start->prep_agro prep_explants Prepare Sterile Lupinus Explants start->prep_explants inoculation Inoculate Explants with Agrobacterium prep_agro->inoculation prep_explants->inoculation co_cultivation Co-cultivation (2-3 days in dark) inoculation->co_cultivation selection Transfer to Selection Medium (with antibiotics) co_cultivation->selection regeneration Regenerate Shoots selection->regeneration rooting Root Regenerated Shoots regeneration->rooting acclimatization Acclimatize Plantlets to Soil rooting->acclimatization analysis Molecular and Metabolite Analysis acclimatization->analysis end End analysis->end

Caption: Workflow for Agrobacterium-mediated transformation of Lupinus angustifolius.

Technical Support Center: 13-Hydroxylupanine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 13-Hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a quinolizidine alkaloid naturally found in various species of the Lupinus (lupin) genus. Its purification is challenging due to its structural similarity to other co-occurring lupin alkaloids, such as lupanine, sparteine, and angustifoline, which often results in co-elution during chromatographic separation. Additionally, its susceptibility to degradation under certain pH and temperature conditions can lead to low yields.

Q2: What are the most common methods for purifying this compound?

A2: The most common methods involve a combination of extraction followed by chromatographic techniques. Solid-liquid extraction from plant material is the initial step, followed by purification using column chromatography (often with silica gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC). Crystallization may be used as a final polishing step to achieve high purity.

Q3: What are the typical impurities I should be aware of during purification?

A3: The primary impurities are other quinolizidine alkaloids that are structurally similar and share comparable polarities. The most common impurities include lupanine, sparteine, and their derivatives. The specific impurity profile can vary significantly depending on the Lupinus species used as the source material.

Troubleshooting Guide

Problem 1: Low Yield After Extraction

Q: I'm experiencing a very low yield of the crude alkaloid extract from my lupin plant material. What could be the cause?

A: Low extraction yield can stem from several factors related to the plant material, solvent choice, and extraction procedure.

  • Plant Material: The alkaloid content can vary significantly based on the plant species, geographical location, stage of development, and even the time of harvest. Ensure you are using a plant part and species known for high this compound content.

  • Solvent System: The choice of extraction solvent is critical. While methanol or ethanol are commonly used, the efficiency can be improved by acidifying the solvent (e.g., with 1-5% acetic acid or hydrochloric acid) to protonate the alkaloids and increase their solubility.

  • Extraction Technique: Ensure adequate particle size reduction (grinding) of the plant material to increase surface area. Techniques like Soxhlet extraction or ultrasound-assisted extraction can be more efficient than simple maceration.

Problem 2: Poor Separation in Column Chromatography

Q: My column chromatography is not effectively separating this compound from other alkaloids, especially lupanine. How can I improve the resolution?

A: Co-elution of structurally similar alkaloids is a primary challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: A common mobile phase is a mixture of a non-polar solvent (like chloroform or dichloromethane) and a polar solvent (like methanol), often with a basic modifier (like ammonia or triethylamine) to reduce peak tailing. Systematically adjusting the solvent gradient and the concentration of the modifier is key.

  • Choose the Right Stationary Phase: While silica gel is common, alumina (basic or neutral) can offer different selectivity for alkaloids. For very difficult separations, consider using more specialized stationary phases.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should be about 1-5% of the mass of the stationary phase.

  • Flow Rate: A slower flow rate generally increases the interaction time with the stationary phase, leading to better resolution.

Table 1: Example Mobile Phase Systems for Alkaloid Separation on Silica Gel

Mobile Phase CompositionTarget AlkaloidsObservations
Chloroform:Methanol (95:5) + 0.5% AmmoniaGeneral Alkaloid FractionationGood for initial separation of less polar alkaloids.
Dichloromethane:Methanol (90:10) + 1% TriethylamineLupanine / this compoundCan provide good selectivity; modifier reduces tailing.
Ethyl Acetate:Methanol (85:15)More Polar AlkaloidsUseful for separating hydroxylated derivatives.
Problem 3: Product Degradation During Purification

Q: I suspect my this compound is degrading during the purification process. How can I prevent this?

A: this compound can be sensitive to pH and temperature.

  • Avoid Strong Acids/Bases: Prolonged exposure to harsh pH conditions can lead to isomerization or degradation. Use modifiers like triethylamine or dilute ammonia instead of strong bases.

  • Temperature Control: Avoid excessive heat. When evaporating solvents, use a rotary evaporator at a reduced pressure and a water bath temperature below 40-50°C.

  • Storage: Store purified fractions and the final product at low temperatures (e.g., -20°C) under an inert atmosphere (like nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Lupinus Seeds

  • Grinding: Grind 100 g of dried Lupinus seeds to a fine powder.

  • Defatting: (Optional but recommended) Macerate the powder in 500 mL of hexane for 24 hours to remove lipids. Filter and discard the hexane.

  • Acid Extraction: Macerate the defatted powder in 1 L of 5% acetic acid in methanol for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through celite and wash the plant material with an additional 200 mL of the acidic methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator until the methanol is removed.

  • Acid-Base Partition: Resuspend the aqueous residue in 200 mL of 5% HCl. Wash this aqueous solution three times with 100 mL of dichloromethane to remove neutral compounds.

  • Basification: Adjust the pH of the aqueous layer to 10-11 using concentrated ammonium hydroxide.

  • Alkaloid Extraction: Extract the basic aqueous solution four times with 150 mL of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid mixture.

Visual Workflow and Logic Diagrams

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Product Start Dried Lupin Material Grind Grinding Start->Grind Extract Acidified Methanol Extraction Grind->Extract Concentrate Concentration Extract->Concentrate Partition Acid-Base Partition Concentrate->Partition Crude Crude Alkaloid Extract Partition->Crude CC Column Chromatography (Silica Gel) Crude->CC Fractions Collect Fractions CC->Fractions TLC TLC Analysis Fractions->TLC Pool Pool Pure Fractions TLC->Pool Final_Evap Solvent Evaporation Pool->Final_Evap Purity Purity Check (HPLC, NMR) Final_Evap->Purity Pure_Product Pure this compound Purity->Pure_Product

Caption: General workflow for the extraction and purification of this compound.

G Start Poor Separation in Column Chromatography? Cause1 Potential Cause: Co-elution with Lupanine Start->Cause1 Cause2 Potential Cause: Column Overloading Start->Cause2 Cause3 Potential Cause: Peak Tailing Start->Cause3 Sol1 Solution: Adjust Mobile Phase Polarity. Try Gradient Elution. Cause1->Sol1 Improve Selectivity Sol2 Solution: Reduce Sample Load (1-5% of silica mass). Cause2->Sol2 Increase Efficiency Sol3 Solution: Add Basic Modifier (e.g., 0.5-1% Triethylamine). Cause3->Sol3 Reduce Analyte-Silica Interaction

Caption: Troubleshooting logic for poor chromatographic separation.

Technical Support Center: Optimization of HPLC Separation for Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of quinolizidine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the HPLC analysis of quinolizidine alkaloids?

A1: The analysis of quinolizidine alkaloids (QAs) can present several challenges due to their chemical properties and the complexity of the matrices they are often found in, such as plant extracts.[1] Common issues include poor peak shape, matrix effects, and co-elution of structurally similar alkaloids.[1][2] Quinolizidine alkaloids are basic compounds, which can lead to tailing peaks on standard silica-based reversed-phase columns. The presence of interfering compounds like proteins, sugars, and fats in the sample matrix can negatively impact the sensitivity and selectivity of the method.[1]

Q2: Which type of HPLC column is best suited for quinolizidine alkaloid separation?

A2: Reversed-phase columns, particularly C18 columns, are commonly used for the separation of quinolizidine alkaloids.[3] However, to address the challenges of analyzing these polar and basic compounds, specialized columns or mobile phase additives are often necessary. For instance, a combined C18-PFP (pentafluorophenyl) stationary phase has been shown to provide good retention, peak shape, and selectivity by combining hydrophobic interactions with improved retention of polar compounds.[4] Another option is to use columns with polar endcapping, which offer a controlled mechanism for retaining polar analytes.[5]

Q3: How can I improve the peak shape of my quinolizidine alkaloid chromatogram?

A3: Poor peak shape, often observed as tailing, is a common issue for basic compounds like quinolizidine alkaloids on silica-based columns. This can be addressed by:

  • Using an acidic mobile phase modifier: Adding acids like formic acid or acetic acid to the mobile phase can protonate the alkaloids, improving their interaction with the stationary phase and reducing peak tailing.

  • Employing an ion-pairing agent: Heptafluorobutyric acid (HFBA) has been successfully used as an ion-pairing agent in both the aqueous and organic mobile phases to improve peak shape and ionization yield in LC-MS/MS analysis.[2]

  • Adjusting the mobile phase pH: The pH of the mobile phase significantly affects the retention and peak shape of ionizable compounds.[6] Experimenting with different pH values can lead to optimal separation.

  • Using a column with advanced technology: Columns with high-purity silica, dense bonding, and double endcapping are engineered for better reproducibility and peak shape.[5]

Q4: What are matrix effects and how can I minimize them?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, affecting the accuracy and precision of quantification. To minimize matrix effects in the analysis of quinolizidine alkaloids, the following strategies can be employed:

  • Effective sample preparation: Solid-Phase Extraction (SPE) is a crucial step to clean up the sample and remove interfering compounds.[2][7]

  • Dilution of the sample extract: If the concentration of the target analytes is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.[8]

  • Use of an internal standard: A stable isotope-labeled internal standard is the ideal way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Chromatographic separation: Optimizing the HPLC method to separate the target alkaloids from the majority of the matrix components is a fundamental step in reducing matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of quinolizidine alkaloids.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of basic alkaloids with residual silanols on the column.- Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase. - Use an ion-pairing agent like 0.1% heptafluorobutyric acid (HFBA).[2] - Test a different column, such as one with a pentafluorophenyl (PFP) phase or a polar-endcapped C18.[4]
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Air trapped in the pump.- Prepare fresh mobile phase and ensure accurate mixing. - Use a column oven to maintain a stable temperature.[9] - Degas the mobile phase and purge the pump.[9]
Low Sensitivity / Poor Signal-to-Noise - Matrix effects (ion suppression). - Suboptimal mobile phase composition for ionization.- Implement a sample clean-up step like Solid-Phase Extraction (SPE).[2] - Optimize mobile phase modifiers; for example, replacing formic acid with HFBA can enhance ionization.[2] - Check for and clean any contamination in the MS source.
High Backpressure - Clogged column frit. - Particulate matter from the sample. - Precipitation of buffer in the system.- Use a guard column to protect the analytical column. - Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[3] - Ensure buffer is soluble in the mobile phase, especially when using high organic concentrations. Flush the system with water after using buffered mobile phases.
Split Peaks - Column overloading. - Incompatibility between the sample solvent and the mobile phase. - Column bed degradation.- Dilute the sample or inject a smaller volume. - Dissolve the sample in the initial mobile phase whenever possible.[9] - Replace the column if the bed has been compromised.

Experimental Protocols

Optimized HPLC-MS/MS Method for Quinolizidine Alkaloid Analysis

This protocol is based on a validated method for the determination of thirteen lupin alkaloids.[2][7]

1. Sample Preparation (Solid-Phase Extraction)

  • Extraction: Extract the alkaloids from the sample matrix using an acidified mixture of methanol and water.[3][8]

  • SPE Cartridge: Use a suitable SPE cartridge for clean-up.

  • Loading: Load the sample extract onto the conditioned SPE cartridge. A loading phase of H₂O:MeOH (90:10, v/v) has been shown to provide good retention of the target analytes.[4]

  • Washing: Wash the cartridge to remove interfering compounds.

  • Elution: Elute the quinolizidine alkaloids with 100% methanol.[4]

2. HPLC-MS/MS Conditions

ParameterCondition
Column A column with a combined C18-PFP stationary phase is recommended for good retention and selectivity.[4]
Mobile Phase A Water with 0.1% Heptafluorobutyric acid (HFBA)[2]
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Heptafluorobutyric acid (HFBA)[2]
Flow Rate 0.300 mL/min[2]
Injection Volume 6 µL[2]
Gradient Program 0.0 - 0.1 min: 10% B 0.1 - 3.1 min: 10% to 50% B (linear gradient) 3.1 - 7.1 min: 50% B (isocratic) 7.1 - 10.1 min: 50% to 90% B (linear gradient) 10.1 - 10.6 min: 90% B (isocratic) 10.6 - 11.1 min: Re-equilibration to 10% B[2]
MS Detection Electrospray Ionization (ESI) in positive mode.[3]

Visualizations

Experimental Workflow for Quinolizidine Alkaloid Analysis

Quinolizidine Alkaloid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection Extraction Extraction with Acidified Methanol/Water Sample->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup HPLC_Separation HPLC Separation SPE_Cleanup->HPLC_Separation Inject MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the analysis of quinolizidine alkaloids.

Troubleshooting Logic for Poor Peak Shape

Troubleshooting Poor Peak Shape Start Poor Peak Shape (Tailing) Check_Mobile_Phase Is an acidic modifier (e.g., 0.1% Formic Acid) being used? Start->Check_Mobile_Phase Add_Modifier Add 0.1% Formic Acid or Acetic Acid to the mobile phase. Check_Mobile_Phase->Add_Modifier No Check_Ion_Pair Is peak shape still poor? Check_Mobile_Phase->Check_Ion_Pair Yes Add_Modifier->Check_Ion_Pair Use_Ion_Pair Replace acidic modifier with an ion-pairing agent like 0.1% HFBA. Check_Ion_Pair->Use_Ion_Pair Yes Resolved Problem Resolved Check_Ion_Pair->Resolved No Evaluate_Column Is peak shape still poor? Use_Ion_Pair->Evaluate_Column Change_Column Consider a different column (e.g., PFP or polar-endcapped). Evaluate_Column->Change_Column Yes Evaluate_Column->Resolved No Unresolved Consult Instrument/Column Manufacturer Change_Column->Unresolved

References

Technical Support Center: Analysis of 13-Hydroxylupanine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the LC-MS/MS analysis of 13-Hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in the LC-MS/MS analysis of this compound?

Matrix effects in the analysis of this compound, a quinolizidine alkaloid, primarily arise from co-eluting endogenous components from the sample matrix.[1] These interferences can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2] Common sources of matrix effects include:

  • Phospholipids: Abundant in biological matrices like plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules present in the biological fluid or food matrix can co-elute with this compound and compete for ionization.

  • Excipients: In formulated products, various excipients can contribute to matrix effects.

Q2: I am observing significant ion suppression for this compound. What is the first step in troubleshooting?

The initial and often most effective step is to re-evaluate and optimize your sample preparation method. A simple dilution of the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[3] However, if dilution compromises the required sensitivity, more rigorous sample cleanup techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) should be employed.[3]

Q3: What type of internal standard is recommended for the quantitative analysis of this compound?

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects and improving the accuracy and precision of quantification.[1][3] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, will have nearly identical physicochemical properties and chromatographic behavior to the analyte. This ensures that it experiences the same degree of ion suppression or enhancement, allowing for reliable correction during data analysis.[3] If a SIL-IS is not available, a structural analog with similar properties can be considered, but it may not compensate for matrix effects as effectively.

Q4: What are the recommended starting LC-MS/MS parameters for this compound analysis?

Based on validated methods for quinolizidine alkaloids, the following are recommended starting parameters.[4][5] Optimization will be required based on your specific instrumentation and sample matrix.

ParameterRecommendation
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 10 mM ammonium carbonate (pH 9.0) or 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute the analyte, followed by a wash and re-equilibration. A shallow gradient can improve separation from matrix components.[5][6]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q5: How can I confirm that the issue I'm facing is indeed a matrix effect?

A post-column infusion experiment is a definitive way to identify the presence and retention time regions of ion suppression or enhancement.[7] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer post-column while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the analyte at a specific retention time indicates ion suppression, while a rise indicates enhancement.[7]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Possible Causes:

  • Inefficient extraction from the sample matrix.

  • Analyte loss during solvent evaporation and reconstitution steps.[8]

  • Adsorption of the analyte to sample containers or instrument components.

  • Suboptimal pH of the extraction solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low analyte recovery.

Solutions:

  • Optimize Extraction Solvent: For lupin seeds, an acidified mixture of methanol and water has been shown to provide high extraction recovery for quinolizidine alkaloids.[4] Experiment with different ratios of methanol/water or acetonitrile/water.

  • Evaluate Evaporation & Reconstitution: Minimize the evaporation temperature and duration to prevent degradation.[8] Ensure the reconstitution solvent fully dissolves the analyte.[8] Test different solvent compositions for reconstitution.

  • Check for Adsorption: Use low-binding microcentrifuge tubes and vials. Silanized glassware can also help reduce adsorption.

  • Adjust pH: As an alkaloid, the solubility and extraction efficiency of this compound can be pH-dependent. An acidic extraction solvent is generally recommended.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes:

  • Column overload.

  • Column contamination or degradation.

  • Inappropriate mobile phase pH.

  • Secondary interactions with the stationary phase.

  • Instrumental issues (e.g., dead volume, improper connections).[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Solutions:

  • Reduce Injection Amount: Inject a smaller volume or a more dilute sample to check for column overload.

  • Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of basic compounds like this compound. For reversed-phase chromatography, a mobile phase pH around 9 has been used successfully.[5]

  • Alternative Column Chemistry: If peak tailing persists, consider a column with a different stationary phase (e.g., phenyl-hexyl) or an end-capped column to minimize secondary interactions.

Experimental Protocols

Protocol 1: Extraction of this compound from Lupin Flour

This protocol is based on a validated method for the extraction of quinolizidine alkaloids from lupin matrices.[4]

  • Sample Homogenization: Grind lupin flour samples to a fine, uniform powder.

  • Extraction Solvent Preparation: Prepare an extraction solvent of methanol/water (e.g., 70:30 v/v) acidified with 0.1% formic acid.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized lupin flour into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonication for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Cleanup of Biological Fluids

This is a general protocol that can be adapted for the cleanup of this compound from plasma or urine. Optimization of the sorbent and wash/elution solvents is recommended.[5]

  • SPE Cartridge Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Pre-treat the biological fluid sample (e.g., plasma) by protein precipitation with acetonitrile (1:3 v/v), vortex, and centrifuge.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound and other quinolizidine alkaloids in various matrices.

AnalyteMatrixLLOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
This compoundLupin Flour1 - 2589.2 - 108.40.3 - 5.4[10]
LupanineLupin Flour1 - 2589.2 - 108.40.3 - 5.4[10]
AngustifolineLupin Flour1 - 2589.2 - 108.40.3 - 5.4[10]
This compoundLupin Seeds1 - 2580 - 1052 - 14[5]
LupanineLupin Seeds1 - 2580 - 1052 - 14[5]

Visualizations

General Workflow for LC-MS/MS Analysis of this compound

LC_MSMS_Workflow A Sample Collection (e.g., Lupin Flour, Plasma) B Sample Preparation (Extraction, Cleanup) A->B C LC Separation (Reversed-Phase C18) B->C D Mass Spectrometry (ESI+, MRM) C->D E Data Analysis (Quantification) D->E

Caption: Overview of the analytical workflow.

Logical Relationship of Matrix Effect Mitigation Strategies

Matrix_Effect_Mitigation cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical A Sample Preparation (SPE, LLE, Dilution) B Chromatographic Separation (Gradient Optimization) A->B C Data Correction (Internal Standard) B->C

Caption: Strategies to reduce matrix effects.

References

Technical Support Center: Enhancing Chromatographic Resolution of 13-Hydroxylupanine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 13-Hydroxylupanine and its isomers, such as 13α-hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high resolution for this compound and its isomers?

A1: The primary challenges stem from the structural similarity of the isomers. This compound and its diastereomers, like 13α-hydroxylupanine, often have very similar physicochemical properties, leading to co-elution or poor separation in standard chromatographic systems. Key difficulties include:

  • Subtle Stereochemical Differences: Isomers may only differ in the spatial orientation of a single hydroxyl group, resulting in minimal differences in polarity and interaction with the stationary phase.

  • Peak Tailing: As basic compounds, alkaloids like this compound can interact with residual acidic silanol groups on silica-based stationary phases, leading to asymmetrical peak shapes and reduced resolution.[1]

  • Matrix Effects: When analyzing samples from complex matrices like plant extracts, co-extractives can interfere with the separation and detection of the target analytes.[2]

Q2: I am experiencing poor resolution between my target isomers. What are the first troubleshooting steps I should take?

A2: If you are facing co-elution or poor separation, a systematic approach to method optimization is required. The following flowchart outlines the logical steps for troubleshooting poor resolution.

G cluster_mobile_phase Mobile Phase Adjustments start Poor Resolution Observed check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_gradient Adjust Gradient Slope check_mobile_phase->check_gradient Isocratic or Gradient? check_flow_rate Decrease Flow Rate check_gradient->check_flow_rate If resolution is still poor end_good Resolution Achieved check_gradient->end_good Success check_temp Adjust Column Temperature check_flow_rate->check_temp If resolution is still poor check_flow_rate->end_good Success check_column Evaluate Stationary Phase change_column Switch Column Chemistry (e.g., C18 to C18-PFP or Chiral) check_column->change_column change_column->end_good If successful end_bad Further Method Development (e.g., HILIC, SFC, HSCCC) change_column->end_bad If unsuccessful check_temp->check_column If resolution is still poor check_temp->end_good Success

Caption: Troubleshooting workflow for poor isomer resolution.

Q3: My alkaloid peaks are tailing significantly. How can I improve the peak shape?

A3: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with the stationary phase.[1]

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to ≤ 2.5) can protonate residual silanol groups on the column packing, minimizing unwanted interactions.[1] However, for basic analytes, using a higher pH (e.g., pH 9-10 with a stable column) can neutralize the analyte itself, also improving peak shape. An ammonium formate buffer is often effective.[3]

  • Use of Additives: Incorporating a basic additive like triethylamine (TEA) or using a buffer with a component like ammonium can competitively bind to active silanol sites, reducing tailing.[1]

  • Column Choice: Use a modern, high-purity, end-capped silica column. These columns have fewer exposed silanol groups. For challenging separations, a column with a different stationary phase, such as one with pentafluorophenyl (PFP) properties, can offer alternative selectivity.[2]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Try reducing the injection volume or sample concentration.[1]

Experimental Protocols & Data

A robust experimental design is critical for successfully resolving this compound and its isomers. Below is a general workflow from sample preparation to analysis.

G sample Plant Material / Sample extraction Extraction (e.g., Acidified MeOH:H2O) sample->extraction cleanup Cleanup / Enrichment (Solid-Phase Extraction) extraction->cleanup Crude Extract analysis LC-MS/MS Analysis cleanup->analysis Purified Sample data Data Processing & Quantification analysis->data

Caption: General experimental workflow for alkaloid analysis.
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is adapted from methods developed for the analysis of alkaloids in lupins.[2][4]

  • Homogenization & Extraction:

    • Weigh approximately 200 mg of finely ground sample material.

    • Add 1 mL of an extraction solvent (e.g., Methanol:Water 60:40 v/v) and sonicate for 30 minutes.[2][4] For improved extraction of basic alkaloids, an acidified mixture can also be used.[3]

    • Centrifuge the mixture (e.g., 4000 rpm for 5 min) and collect the supernatant.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

    • Loading: Dilute the supernatant from the extraction step with water (e.g., H₂O:MeOH 90:10 v/v) to ensure analyte retention and load it onto the cartridge.[2]

    • Washing: Wash the cartridge with a weak solvent to remove interfering, non-retained compounds.

    • Elution: Elute the target alkaloids with 1 mL of methanol.[2] The eluate is then ready for LC-MS/MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Achieving baseline separation of isomers often requires careful selection of the column and mobile phase.[3] Below are recommended starting conditions based on successful separations of quinolizidine alkaloids.

Table 1: Recommended HPLC Columns for Alkaloid Isomer Separation

Column TypeParticle Size (µm)Dimensions (mm)Key Features & BenefitsReference
ACE Excel 2 C18-PFP 2100 x 2.1Combined C18 (hydrophobic) and PFP (alternative selectivity) phase. Good retention, peak shape, and selectivity for polar compounds.[2]
Waters Acquity BEH C18 1.7100 x 2.1Ethylene bridged hybrid particles provide excellent stability at high pH, which can improve peak shape for basic alkaloids.[3][5]
Chiral Stationary Phase (CSP) 3-5VariesNecessary for separating enantiomers (mirror-image isomers). Requires screening of different CSPs.[6][7]

Table 2: Example HPLC Mobile Phase and Gradient Programs

MethodMobile Phase AMobile Phase BGradient ProgramFlow Rate (mL/min)Reference
Method A (PFP Column) Water + 0.1% HFBAAcetonitrile:Methanol (50:50) + 0.1% HFBA0-0.1 min, 10% B; 0.1-3 min, to 50% B; 3-7 min, 50% B; 7-10 min, to 90% B0.3[2]
Method B (C18 Column) 10 mM Ammonium FormateAcetonitrileA 15-minute gradient is used to achieve baseline separation of isomeric pairs.Not specified[3]
Method C (C18 Column) 10 mM Ammonium Carbonate (pH 9.0)Methanol0-1 min, 0% B; 1-8 min, to 40% B; 8-12 min, to 80% B0.4[5]

Note: The choice between acidic (Method A) and basic (Method C) mobile phases depends on the specific isomers and the column chemistry. Basic mobile phases often yield superior peak shapes for alkaloids on pH-stable columns. Method B highlights that a simple binary system can also be effective.[3] Always ensure your column is rated for the pH you intend to use.

References

Dealing with co-eluting compounds in 13-Hydroxylupanine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 13-Hydroxylupanine. The focus is on addressing challenges related to co-eluting compounds, ensuring accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most frequently reported co-eluting compound with this compound is its non-hydroxylated analog, lupanine . Other lupin alkaloids that may have similar retention times depending on the chromatographic conditions include isolupanine, albine, and angustifoline [1][2]. Due to their structural similarities, achieving baseline separation can be challenging.

Q2: Why is it crucial to separate this compound from its co-eluting compounds?

A2: Accurate quantification of this compound is essential for various research and development applications. Co-elution can lead to overestimated concentrations of the target analyte, resulting in inaccurate data for pharmacokinetic studies, toxicological assessments, or quality control of natural products. Furthermore, regulatory bodies often have strict limits on the concentration of individual alkaloids[2].

Q3: What are the primary analytical techniques used for this compound analysis?

A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS)[2][3][4]. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, but it often requires a more complex sample preparation involving derivatization[5].

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and Lupanine

Symptoms:

  • Overlapping or partially merged peaks for this compound and lupanine.

  • Inability to accurately integrate the peak area for this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Inadequate Stationary Phase Selectivity Switch from a standard C18 column to a Pentafluorophenyl (PFP) column or a mixed-mode column (e.g., C18-PFP). PFP phases offer alternative selectivity through pi-pi and dipole-dipole interactions, which can effectively resolve structurally similar alkaloids[2].Improved separation of polar and aromatic compounds, leading to baseline or near-baseline resolution of this compound and lupanine.
Suboptimal Mobile Phase Composition 1. Introduce an ion-pairing agent: Add 0.1% Heptafluorobutyric acid (HFBA) to both the aqueous and organic mobile phases. HFBA can improve peak shape and retention of basic compounds like alkaloids[2]. 2. Optimize the organic modifier: Test different organic solvents (e.g., acetonitrile vs. methanol) or a mixture (e.g., 50:50 acetonitrile:methanol) to alter selectivity[2].Enhanced peak symmetry and differential retention of the analytes, resulting in better resolution.
Inadequate Gradient Elution Profile Adjust the gradient slope to be shallower around the elution time of the target analytes. A slower increase in the organic phase percentage can improve the separation of closely eluting compounds.Increased separation between the peaks of this compound and lupanine.
Issue 2: Peak Tailing and Poor Peak Shape for this compound

Symptoms:

  • Asymmetrical peaks with a "tailing" edge.

  • Reduced peak height and sensitivity.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Secondary Interactions with Residual Silanols 1. Use an end-capped column: Ensure your C18 or PFP column is fully end-capped to minimize exposed silanol groups. 2. Lower the mobile phase pH: Acidify the mobile phase with 0.1% formic acid or acetic acid to suppress the ionization of silanol groups. 3. Add a competing base: Incorporate a small amount of a competing amine (e.g., triethylamine) in the mobile phase to block the active sites on the stationary phase.Sharper, more symmetrical peaks and improved peak area reproducibility.
Column Overload Reduce the injection volume or the concentration of the sample.Restoration of symmetrical peak shape.
Extra-column Dead Volume Check all fittings and tubing for proper connections and minimize the length and internal diameter of tubing between the column and the detector.Reduced peak broadening and improved peak shape.
Issue 3: Inability to Differentiate Co-eluting Compounds by Mass Spectrometry

Symptoms:

  • Identical precursor ion (m/z) for this compound and an interfering compound.

  • Overlapping fragmentation patterns in the MS/MS spectrum.

Possible Causes and Solutions:

Possible Cause Recommended Solution Expected Outcome
Isomeric or Isobaric Interference Optimize Collision-Induced Dissociation (CID) energy: Perform a series of experiments with varying collision energies to find an optimal setting that produces unique fragment ions for each compound. Even isomers can exhibit different fragmentation efficiencies at specific collision energies.Generation of a unique and stable fragment ion for this compound that can be used for quantification in Multiple Reaction Monitoring (MRM) mode, even in the presence of a co-eluting isomer.
In-source Fragmentation Reduce the cone voltage or fragmentor voltage in the MS source to minimize the premature fragmentation of the precursor ion. This ensures that the intended precursor ion enters the collision cell.A cleaner precursor ion signal and more reliable MS/MS fragmentation.

Experimental Protocols

Optimized UPLC-MS/MS Method for this compound and Co-eluting Alkaloids

This protocol is based on a validated method for the analysis of thirteen lupin alkaloids, including this compound and lupanine[2].

1. Chromatographic Conditions:

  • Column: ACE Excel 2 C18-PFP (100 mm x 2.1 mm, 2 µm)

  • Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)

  • Mobile Phase B: 50:50 Acetonitrile:Methanol (v/v) with 0.1% HFBA

  • Flow Rate: 0.300 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 50% B

    • 5-8 min: Hold at 50% B

    • 8-9 min: Linear gradient to 95% B

    • 9-11 min: Hold at 95% B

    • 11-11.1 min: Return to 10% B

    • 11.1-15 min: Re-equilibration at 10% B

2. Mass Spectrometry Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • This compound: To be optimized by the user. Start by infusing a standard solution and identifying the most abundant precursor ion and a stable, unique product ion.

    • Lupanine: To be optimized by the user. Follow the same procedure as for this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Lupin Sample Extraction Extraction with Methanol/Water Sample->Extraction Filtration Filtration Extraction->Filtration UPLC UPLC Separation (C18-PFP Column) Filtration->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Detection (Q3) CID->MS2 Integration Peak Integration MS2->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Resolution of This compound ChangeColumn Switch to PFP or Mixed-Mode Column Start->ChangeColumn ResolutionImproved Resolution Acceptable? ChangeColumn->ResolutionImproved ModifyMobilePhase Add Ion-Pairing Agent (e.g., HFBA) OptimizeGradient Adjust Gradient Slope ModifyMobilePhase->OptimizeGradient OptimizeGradient->ResolutionImproved ResolutionImproved->ModifyMobilePhase No UseMSMS Utilize MS/MS for Quantification ResolutionImproved->UseMSMS Partial Separation End Analysis Complete ResolutionImproved->End Yes UseMSMS->End

References

Technical Support Center: Method Refinement for Low-Level Detection of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of 13-Hydroxylupanine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analytical workflow for this compound detection.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Tailing for this compound Secondary interactions with the analytical column; Inappropriate mobile phase pH.Consider using a mobile phase additive like heptafluorobutyric acid (HFBA) to improve peak shape and ionization yield.[1] Ensure the mobile phase pH is suitable for the analyte's pKa.
Low Signal Intensity or Poor Sensitivity Inefficient extraction from the sample matrix; Ion suppression in the mass spectrometer; Suboptimal MS/MS transition.Optimize the solid-phase extraction (SPE) procedure, including the choice of sorbent and elution solvent. A solution of MeOH:H2O 60:40 (v:v) has been shown to be effective for extraction.[1] To mitigate ion suppression, ensure adequate sample cleanup. Consider dilution of the sample extract. Develop and validate a sensitive HPLC-MS/MS method; this has been shown to offer improved sensitivity over other targeted LC-MS/MS methods.[2]
High Background Noise or Interferences Matrix effects from complex biological samples; Contamination from solvents or labware.An efficient cleanup step, such as solid-phase extraction (SPE), is crucial to remove interferents that can affect the ionization step in LC-MS/MS.[1] Use high-purity solvents and thoroughly clean all glassware and plasticware. Incorporate a wash step in the SPE protocol (e.g., H2O:MeOH 90:10 v/v) to remove interfering substances.[1]
Inconsistent or Poor Recovery During Sample Preparation Incomplete elution from the SPE cartridge; Analyte instability.Test different elution solvents and volumes. 100% MeOH has been demonstrated to provide reliable recovery for multiple alkaloids from an SPE cartridge.[1] Ensure proper storage conditions for samples and extracts to prevent degradation.
Difficulty in Quantifying this compound and its Esters Co-elution of structurally similar compounds; Lack of commercially available reference standards for all related alkaloids.Optimize the chromatographic gradient to achieve baseline separation of this compound from its esterified derivatives like 13α-angeloyloxylupanine and 13α-tigloyloxylupanine.[3] When reference standards are unavailable, quantification may be performed by comparing relative peak areas to a readily available standard like lupanine, though this may introduce uncertainty.[4]
Method Validation Fails Linearity or Accuracy Criteria Improper calibration range; Matrix effects influencing quantification.Ensure the calibration curve covers the expected concentration range of this compound in the samples. The use of a matrix-matched calibration curve or an appropriate internal standard can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the analysis of this compound.

What is the most common analytical technique for low-level detection of this compound?

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for the quantification of this compound and other quinolizidine alkaloids in various matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but may require a derivatization step.[4]

What are the key sample preparation steps for analyzing this compound in biological matrices?

A common and effective sample preparation technique is Solid-Phase Extraction (SPE). This involves a loading phase, a washing step to remove interferences, and an elution step to recover the analytes.[1] The extraction yield can be maximized by using an appropriate solvent mixture, such as MeOH:H2O 60:40 (v:v).[1]

Are there commercially available reference standards for this compound?

Yes, primary reference standards for this compound are commercially available. However, obtaining standards for all its related esterified derivatives can be challenging.[4]

What are typical limits of detection (LOD) and quantification (LOQ) for this compound using HPLC-MS/MS?

Validated HPLC-MS/MS methods can achieve low limits of detection and quantification. For instance, one study reported LOQs between 1 and 25 µg/kg, which is well below the maximum level of 200 mg/kg for total alkaloids in lupin products for human consumption.[5] Another UPLC-MS/MS method reported detection and quantification limits for several quinolizidine alkaloids in the range of 0.5–1.7 mg/kg and 1.5–5.7 mg/kg, respectively.[6]

How can matrix effects be minimized in the analysis of this compound?

Efficient sample cleanup using techniques like SPE is crucial.[1] Additionally, the use of an isotopically labeled internal standard is a highly effective way to compensate for matrix effects during quantification.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline based on methodologies reported for the extraction of quinolizidine alkaloids from lupin samples.[1]

  • Sample Homogenization : Homogenize 200 mg of the sample.

  • Extraction :

    • Add 1 mL of MeOH:H₂O (60:40, v/v) to the homogenized sample.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a polymeric-based cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Loading : Load the supernatant onto the conditioned SPE cartridge. A loading phase of H₂O:MeOH (90:10, v/v) has been shown to provide good retention.[1]

  • Washing : Wash the cartridge with 1 mL of H₂O:MeOH (90:10, v/v) to remove polar interferences.[1]

  • Elution : Elute the analytes with 1 mL of 100% methanol.[1]

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following is an example of HPLC-MS/MS conditions that can be adapted for the analysis of this compound.[1]

  • HPLC System : A standard HPLC system capable of binary gradient elution.

  • Analytical Column : A C18 column suitable for alkaloid analysis.

  • Mobile Phase :

    • A: Water with 0.1% Heptafluorobutyric acid (HFBA)

    • B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA

  • Gradient Elution :

    • Start with 10% B.

    • Linearly increase to 50% B over 3 minutes.

    • Hold at 50% B for 4 minutes.

    • Linearly increase to 90% B over 3 minutes.

    • Hold at 90% B for 0.5 minutes.

    • Return to initial conditions.

  • Flow Rate : 0.300 mL/min

  • Injection Volume : 6 µL

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • MS/MS Parameters : Optimize the precursor ion and product ions for this compound. This involves direct infusion of a standard solution to determine the optimal collision energy and other MS parameters.

Quantitative Data Summary

Analytical MethodMatrixLODLOQRecovery (%)Reference
HPLC-MS/MSLupin Seeds-1 - 25 µg/kg>50[2][5]
UPLC-MS/MSLupin Beans and Processed Foods0.5 - 1.7 mg/kg1.5 - 5.7 mg/kg89.5 - 106.2[6]
GC-MSLupin Seeds1 ppm (for lupanine)--[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction (MeOH:H2O) sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for the low-level detection of this compound.

SPE_Process start Start conditioning SPE Cartridge Conditioning (Methanol, then Water) start->conditioning loading Load Sample Extract conditioning->loading washing Wash with H2O:MeOH (90:10) (Remove Interferences) loading->washing elution Elute Analytes (100% Methanol) washing->elution end Proceed to Analysis elution->end

Caption: Detailed steps of the Solid-Phase Extraction (SPE) process.

References

Technical Support Center: Troubleshooting Poor Recovery of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of poor recovery of 13-Hydroxylupanine during extraction from plant matrices.

Troubleshooting Guide: Addressing Low Yield

Q1: My overall yield of this compound is consistently low. What are the most common causes and how can I fix them?

Low recovery is a frequent issue stemming from several factors throughout the extraction workflow. Below are the primary causes and their corresponding solutions.

  • Inadequate Sample Preparation: The physical state of the plant material is critical for efficient extraction.

    • Problem: Large particle size of the plant material limits solvent penetration and contact with the target analyte.[1]

    • Solution: Ensure the plant material is thoroughly dried to prevent microbial growth and ground into a fine, homogenous powder (e.g., to pass a 40-mesh sieve).[2][3] This maximizes the surface area available for solvent interaction.[1]

  • Suboptimal pH Control: this compound is a quinolizidine alkaloid, and its solubility is highly dependent on pH.[4] The standard method for extraction is an acid-base procedure.[1][5]

    • Problem: Incorrect pH during the initial acidic extraction or the final basification step will result in the analyte remaining in the wrong phase.

    • Solution 1 (Acidic Step): During the initial extraction, the pH should be acidic (typically pH 2-3) to convert the alkaloid into its water-soluble salt form.[3][5] Use dilute acids like HCl or citric acid to ensure complete protonation.[1][2]

    • Solution 2 (Basic Step): Before extracting with an organic solvent, the aqueous phase must be made sufficiently alkaline to convert the alkaloid salt back to its free base form, which is soluble in organic solvents.[2] A pH range of 10-12 is generally effective. For the closely related alkaloid lupanine, a pH of 10.5-11.5 is optimal for extraction into ether, while a higher pH may be needed for other compounds.[6]

    • Problem: Using a solvent with the wrong polarity will lead to poor solubilization and, therefore, poor recovery.[3]

    • Solution: For the initial extraction of the alkaloid salt, polar solvents like methanol, ethanol, or acidified water are effective.[3][8] For the liquid-liquid extraction of the free base, use water-immiscible organic solvents such as dichloromethane, chloroform, or ethyl acetate.[6][9]

  • Analyte Degradation: this compound can be sensitive to harsh conditions.

    • Problem: Prolonged exposure to high temperatures or extreme pH levels can cause the chemical structure to degrade.[1][2]

    • Solution: Conduct extractions at room temperature whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.[1] Avoid overly concentrated acids or bases and minimize the time the analyte spends in highly acidic or alkaline solutions.

Q2: I am consistently forming a stable emulsion during my liquid-liquid extraction step, which is preventing clean phase separation. How can I resolve this?

Emulsion formation is a common problem in plant extract processing due to the presence of surfactants, proteins, and fine particulates. This traps the analyte at the interface, leading to significant loss.[1][2]

  • Solutions to Break Emulsions:

    • Addition of Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[2]

    • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The physical force will often compel the layers to separate.

    • Filtration: Pass the emulsified mixture through a plug of glass wool or a filter aid.

    • Minimize Agitation: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the phases. This reduces the likelihood of forming a stable emulsion.

Frequently Asked Questions (FAQs)

Q: What are the key chemical properties of this compound that are relevant to its extraction?

Understanding the physicochemical properties of this compound is crucial for designing an effective extraction strategy.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄N₂O₂[10][11]
Molecular Weight 264.36 g/mol [10][12]
Form Quinolizidine Alkaloid (Basic)[4][11]
Solubility Soluble in methanol, DMSO.[11][13] Free base is soluble in organic solvents like chloroform; salt form is soluble in water.[2][5]
Long-Term Storage -20°C, protected from light.[12][13]

Q: What is the optimal pH for the acidic and basic extraction steps?

For a typical acid-base extraction of alkaloids:

  • Acidic Extraction: A pH of < 2 is recommended to ensure the complete conversion of this compound to its protonated salt form, maximizing its solubility in the aqueous phase.[5]

  • Basification for Organic Extraction: The pH should be raised to between 10 and 12. This ensures the deprotonation of the alkaloid salt to its free base, making it less soluble in water and readily extractable into an organic solvent.[2][6] It is advisable to monitor the pH during this step and add the base slowly.

Q: Which solvents are recommended for extracting this compound?

The choice of solvent depends on the specific step in the extraction process.

Extraction StepPurposeRecommended SolventsRationale
1. Initial Extraction from Plant Material To extract the alkaloid salt from the powdered plant matrix.70-80% Methanol or Ethanol with dilute acid (e.g., 1% HCl).[3][8]Alcohols can effectively solvate both the salt and free base forms of alkaloids. The acidic water ensures the alkaloid is in its salt form.[8]
2. Defatting (Optional) To remove non-polar impurities like fats and chlorophyll from the acidic aqueous extract.Hexane, Diethyl Ether.[5]These non-polar solvents will remove lipid-soluble impurities while the polar alkaloid salt remains in the aqueous layer.
3. Liquid-Liquid Extraction To extract the free base alkaloid from the basified aqueous solution.Dichloromethane, Chloroform, Ethyl Acetate.[6][9]These water-immiscible organic solvents have good solubility for the alkaloid free base, allowing for efficient partitioning from the aqueous phase.

Experimental Protocols

Recommended Acid-Base Extraction Protocol for this compound

This protocol outlines a standard laboratory procedure for the extraction of this compound from dried, powdered plant material.

  • Sample Preparation:

    • Weigh 10 g of finely ground, dried plant material.[2]

  • Acidic Extraction:

    • Macerate the powder in 100 mL of 70% methanol containing 1% hydrochloric acid (HCl).

    • Stir the mixture for 4-6 hours at room temperature or use ultrasonication for 45 minutes to enhance extraction.[3]

    • Filter the mixture through filter paper to separate the extract from the solid plant debris. Repeat the extraction on the residue 2-3 times and combine the filtrates.[2]

  • Solvent Evaporation and Defatting:

    • Concentrate the combined filtrate under reduced pressure (using a rotary evaporator) to remove the methanol.

    • The remaining aqueous extract is then washed with 50 mL of hexane in a separatory funnel to remove lipids and other non-polar impurities. Discard the hexane layer. Repeat this wash step twice.[5]

  • Basification:

    • Slowly add a dilute sodium hydroxide (NaOH) or ammonium hydroxide solution to the acidic aqueous extract while stirring until the pH reaches 10-11.[2][6]

  • Liquid-Liquid Extraction of Free Base:

    • Transfer the basified solution to a separatory funnel and extract three times with 50 mL portions of dichloromethane.[6]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.[2]

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

  • Purification and Analysis:

    • The crude extract can be further purified using techniques like column chromatography.

    • Quantification is typically performed using HPLC-MS/MS or GC-MS.[14][15]

Visualizations

G cluster_start start Start: Poor this compound Recovery cause1 Inadequate Sample Preparation? cause2 Incorrect pH Control? cause3 Wrong Solvent Choice? cause4 Analyte Degradation? cause5 Emulsion Formation? sol1 Grind sample to fine powder. Ensure material is dry. cause1->sol1 Yes sol2 Acidic Step: pH < 2 Basic Step: pH 10-12 cause2->sol2 Yes sol3 Use polar solvent for salt form. Use non-polar organic for free base. cause3->sol3 Yes sol4 Extract at room temp. Avoid harsh conditions. cause4->sol4 Yes sol5 Add brine (NaCl). Centrifuge. Use gentle inversions. cause5->sol5 Yes

Caption: Troubleshooting workflow for diagnosing and resolving poor this compound recovery.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_salt This compound Salt (R₃NH⁺) Soluble in Water O_base This compound Free Base (R₃N) Soluble in Organic Solvent A_salt->O_base Add Base (e.g., NaOH) pH ↑ to 10-12 O_base->A_salt Add Acid (e.g., HCl) pH ↓ to < 2

Caption: The principle of acid-base extraction for this compound.

References

Technical Support Center: Minimizing 13-Hydroxylupanine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 13-Hydroxylupanine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound is a quinolizidine alkaloid, a class of naturally occurring chemical compounds found in various plants, particularly in the genus Lupinus (lupins). The stability of this compound during sample preparation is crucial for accurate quantification and analysis in research, quality control of food products, and pharmaceutical development. Degradation can lead to underestimation of its concentration and the potential misinterpretation of experimental results.

Q2: What are the main factors that can cause degradation of this compound during sample preparation?

The primary factors that can lead to the degradation of this compound are:

  • pH: Both strongly acidic and alkaline conditions can promote hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the chemical modification of the alkaloid structure.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of alkaloid chemistry suggests the following potential degradation routes:

  • Hydrolysis: Under acidic or basic conditions, ester or amide linkages, if present as derivatives, can be cleaved.

  • Oxidation: The tertiary amine or the hydroxyl group of this compound could be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products.

  • Epimerization: Changes in pH or temperature could potentially lead to the conversion of this compound to one of its stereoisomers.

  • Dehydration: Under certain conditions, the hydroxyl group could be eliminated, leading to the formation of an alkene.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation and provides potential solutions to minimize this compound degradation.

IssuePotential Cause(s)Recommended Solution(s)
Low recovery of this compound Degradation due to extreme pH during extraction.Maintain a mildly acidic to neutral pH during the initial extraction steps. If acid-base extraction is necessary, minimize the time the sample is exposed to strong acids or bases and perform these steps at low temperatures (e.g., on ice).
Thermal degradation during solvent evaporation.Use a rotary evaporator at a low temperature (e.g., < 40°C) or a gentle stream of nitrogen gas for solvent removal. Avoid heating samples to dryness.
Photodegradation during sample handling.Work with amber-colored glassware or protect samples from direct light, especially during long extraction procedures.
Appearance of unknown peaks in chromatogram Formation of degradation products.Analyze a reference standard of this compound that has been subjected to the same stress conditions (e.g., heat, acid, base) to identify potential degradation product peaks.
Co-extraction of interfering compounds.Optimize the clean-up step using solid-phase extraction (SPE) with a sorbent that selectively retains the alkaloid while allowing interfering compounds to pass through.
Inconsistent quantitative results Incomplete extraction.Ensure the plant material is finely ground to maximize surface area for solvent penetration. Optimize the extraction solvent and duration.
Instability of the analyte in the final extract.Analyze samples as quickly as possible after preparation. If storage is necessary, store extracts at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Recommended General Extraction Procedure for Minimizing Degradation

This protocol provides a general framework for the extraction of this compound while minimizing degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis start Start: Lyophilize and grind plant material extraction Maceration with 80% Methanol at 4°C for 24h (in dark) start->extraction filtration Filter extract extraction->filtration concentration Concentrate under vacuum at < 40°C filtration->concentration spe_conditioning Condition C18 SPE cartridge concentration->spe_conditioning spe_loading Load concentrated extract spe_conditioning->spe_loading spe_washing Wash with H2O to remove polar impurities spe_loading->spe_washing spe_elution Elute with Methanol spe_washing->spe_elution final_concentration Evaporate eluate to dryness under N2 spe_elution->final_concentration reconstitution Reconstitute in mobile phase final_concentration->reconstitution analysis Analyze by UPLC-MS/MS reconstitution->analysis end End analysis->end

Caption: Recommended workflow for this compound extraction.

Protocol 2: Acid-Base Extraction with Minimized Degradation Risk

For samples where an acid-base extraction is necessary to remove interfering compounds, the following modified protocol is recommended.

acid_base_workflow cluster_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_final_steps Final Steps start Start: Homogenize sample in 0.1 M HCl (on ice) centrifugation1 Centrifuge and collect supernatant start->centrifugation1 basification Adjust supernatant to pH 9-10 with cold NH4OH centrifugation1->basification extraction Extract with dichloromethane (x3) basification->extraction drying Dry organic phase over Na2SO4 extraction->drying concentration Evaporate solvent under reduced pressure at < 30°C drying->concentration reconstitution Reconstitute in mobile phase concentration->reconstitution analysis Analyze by UPLC-MS/MS reconstitution->analysis end End analysis->end

Caption: Acid-base extraction workflow with temperature control.

Signaling Pathways and Logical Relationships

Degradation Risk Factors for this compound

This diagram illustrates the key factors that can contribute to the degradation of this compound during sample preparation.

degradation_factors cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways pH pH Extremes (Acidic or Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis Epimerization Epimerization pH->Epimerization Temp High Temperature Temp->Hydrolysis Temp->Epimerization Light Light Exposure (especially UV) Photodegradation Photodegradation Light->Photodegradation Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Degradation This compound Degradation Hydrolysis->Degradation Oxidation->Degradation Epimerization->Degradation Photodegradation->Degradation

Optimization of mobile phase for 13-Hydroxylupanine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for 13-Hydroxylupanine chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A1: For reversed-phase HPLC analysis of this compound, a good starting point is a C18 or a C18-PFP (pentafluorophenyl) column. A gradient elution with a mobile phase consisting of an aqueous component (A) and an organic component (B) is recommended. For example:

  • Mobile Phase A: Water with 0.1% heptafluorobutyric acid (HFBA) or 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% HFBA or 0.1% formic acid.[1][2]

  • Gradient: A typical starting gradient could be 10-50% B over 10 minutes.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Detection: UV at 210-220 nm or Mass Spectrometry (MS).

Q2: How can I improve peak shape and reduce tailing for this compound?

A2: Peak tailing is a common issue in the chromatography of basic compounds like alkaloids. Here are several strategies to improve peak shape:

  • Mobile Phase Additives: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve peak symmetry by masking residual silanol groups on the stationary phase.[1] Triethylamine (TEA) can also be used for this purpose.[3]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of this compound to ensure it is in a single ionic form.[4]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes improve peak shape.[3]

  • Use a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds can minimize tailing.

Q3: What are suitable mobile phases for Thin-Layer Chromatography (TLC) of this compound?

A3: For the TLC of alkaloids like this compound on silica gel plates, several mobile phase systems can be effective. The choice depends on the polarity of the compound and the desired separation. Here are some examples:

  • Chloroform:Methanol (e.g., 9:1 or 8:2 v/v)[5]

  • Toluene:Ethyl acetate:Diethylamine (7:2:1 v/v/v)[2]

  • n-Butanol:Acetic acid:Water (4:1:5 v/v/v, upper phase)[2]

It is recommended to test a few systems with different polarities to achieve the best separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution of Peaks
Possible Cause Solution
Inappropriate Mobile Phase Strength If peaks elute too quickly, decrease the organic solvent percentage in the mobile phase. If they elute too slowly, increase the organic solvent percentage.
Incorrect Mobile Phase Composition Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter selectivity.[6][7]
Gradient is Too Steep A shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
Sub-optimal pH of Mobile Phase Small adjustments in the mobile phase pH can alter the ionization of this compound and interfering compounds, thus affecting retention and selectivity.[4]
Issue 2: Fluctuating Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection, especially when using a new mobile phase or after a steep gradient.[3]
Mobile Phase Composition Varies If preparing the mobile phase online, check the pump's proportioning valves. If preparing manually, ensure accurate measurement and thorough mixing of solvents.[8]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect viscosity and retention times.[4]
Column Overloading Injecting too much sample can lead to shifts in retention time and peak broadening. Try diluting the sample.[9]
Issue 3: Broad Peaks
Possible Cause Solution
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Sample Solvent Incompatibility Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[10]
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[11]
Co-elution with an Interfering Peak Optimize the mobile phase selectivity (see Issue 1) or improve the sample clean-up procedure.[9]

Data Presentation

The following tables illustrate the effect of mobile phase modifications on the retention time and resolution of this compound. Data is representative and for illustrative purposes.

Table 1: Effect of Acetonitrile Concentration on Retention Time

% Acetonitrile in Mobile PhaseRetention Time (min)
30%12.5
40%8.2
50%5.1
60%3.0

Table 2: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase Additive (0.1%)Peak Asymmetry Factor
Formic Acid1.8
Trifluoroacetic Acid (TFA)1.4
Heptafluorobutyric Acid (HFBA)1.1

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA in Water.

    • Mobile Phase B: 0.1% HFBA in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 215 nm.

    • Gradient Program:

      Time (min) % B
      0 10
      15 60
      17 90
      20 90
      21 10

      | 25 | 10 |

  • Analysis: Inject standards and samples. Quantify this compound based on the peak area of the calibration curve.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goals (e.g., resolution, run time) select_column Select Stationary Phase (e.g., C18, PFP) start->select_column initial_conditions Establish Initial Conditions (Isocratic or Gradient Scouting) select_column->initial_conditions eval1 Evaluate Initial Results (Peak Shape, Resolution) initial_conditions->eval1 adjust_strength Adjust Mobile Phase Strength (% Organic Solvent) eval1->adjust_strength Poor Retention optimized Optimized Method eval1->optimized Goals Met eval2 Evaluate Retention & Resolution adjust_strength->eval2 change_organic Change Organic Modifier (e.g., ACN to MeOH) eval2->change_organic Co-elution adjust_ph Adjust Mobile Phase pH eval2->adjust_ph Poor Peak Shape (Ionizable Analytes) add_modifier Add Modifier (e.g., HFBA, TEA) eval2->add_modifier Peak Tailing fine_tune Fine-tune Gradient Slope eval2->fine_tune Retention OK, Resolution Needs Improvement change_organic->eval1 adjust_ph->eval1 add_modifier->eval1 fine_tune->optimized

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting_Decision_Tree start Chromatographic Problem Observed q_peak_shape Is Peak Shape the Issue? start->q_peak_shape q_retention Is Retention Time Unstable? q_peak_shape->q_retention No a_tailing Peak Tailing q_peak_shape->a_tailing Yes (Tailing) a_fronting Peak Fronting q_peak_shape->a_fronting Yes (Fronting) a_broad Broad Peaks q_peak_shape->a_broad Yes (Broad) q_resolution Is Resolution Poor? q_retention->q_resolution No a_drifting Retention Drifting q_retention->a_drifting Yes (Drifting) a_sudden_shift Sudden Shift q_retention->a_sudden_shift Yes (Sudden Shift) a_coelution Peaks Co-eluting q_resolution->a_coelution Yes s_tailing Check/Adjust Mobile Phase pH Add Modifier (e.g., HFBA) Use Base-Deactivated Column a_tailing->s_tailing s_fronting Reduce Sample Concentration/Volume Dissolve Sample in Mobile Phase a_fronting->s_fronting s_broad Check for Extra-Column Volume Check for Column Contamination a_broad->s_broad s_drifting Ensure Proper Column Equilibration Check for Leaks Use Column Oven a_drifting->s_drifting s_sudden_shift Check Mobile Phase Preparation Check Pump Function a_sudden_shift->s_sudden_shift s_coelution Adjust Mobile Phase Strength Change Organic Modifier Use a Shallower Gradient a_coelution->s_coelution

Caption: Troubleshooting decision tree for common HPLC issues.

References

Improving the reproducibility of 13-Hydroxylupanine bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving 13-Hydroxylupanine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a quinolizidine alkaloid primarily found in species of the Lupinus (lupin) genus. Its known biological activities include:

  • Ganglionic blockade: It can interfere with nerve signal transmission at autonomic ganglia.

  • Smooth muscle contraction: It has been shown to induce contractions in uterine smooth muscle.

  • Decreased cardiac contractility: It can reduce the force of contraction of the heart muscle.

Q2: What are the common challenges in ensuring the reproducibility of this compound bioassays?

A2: Reproducibility in bioassays with plant-derived compounds like this compound can be challenging due to several factors:

  • Purity and Characterization of the Compound: The purity of the this compound sample is critical. Impurities from the plant source or synthesis process can lead to off-target effects and variability in results. It is essential to use a well-characterized compound with a known purity, typically ≥95% as determined by HPLC.

  • Solvent Effects: The choice of solvent for dissolving this compound can impact its bioactivity. It is soluble in methanol and DMSO. The final concentration of the solvent in the assay should be kept to a minimum (typically <0.1%) and consistent across all experiments, including controls, to avoid solvent-induced artifacts.

  • Biological Variability: The response of biological systems (cell lines, isolated tissues) can vary. Factors such as cell passage number, tissue donor variability, and animal health can all contribute to inconsistent results.

  • Assay Conditions: Minor variations in experimental conditions such as temperature, pH, and incubation times can significantly affect the outcome of the bioassay.

Q3: What are the potential signaling pathways affected by this compound?

A3: Based on its known biological activities, this compound likely interacts with neurotransmitter receptors. The primary hypothesized pathways involve:

  • Cholinergic System: Its ganglionic blocking activity suggests an interaction with nicotinic acetylcholine receptors (nAChRs).

  • GABAergic System: Some alkaloids with similar structures have been shown to modulate GABA receptors.

Troubleshooting Guides

Issue 1: Inconsistent results in smooth muscle contraction assays.
Possible Cause Troubleshooting Step
Tissue Viability Ensure the isolated tissue is fresh and kept in oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at the correct temperature (typically 37°C). Perform a viability test with a known contracting agent (e.g., potassium chloride) at the beginning of each experiment.
Solvent Interference Prepare a vehicle control with the same concentration of the solvent used to dissolve this compound to ensure it does not independently cause muscle contraction or relaxation.
Concentration Accuracy Verify the calculations for the stock and working solutions of this compound. Perform serial dilutions carefully.
Tachyphylaxis If repeated applications of this compound lead to diminished responses, allow for sufficient washout periods between applications.
Issue 2: High background or low signal-to-noise ratio in receptor binding assays.
Possible Cause Troubleshooting Step
Non-Specific Binding Increase the number of washes to remove unbound radioligand. Include a non-specific binding control using a high concentration of a known competing ligand.
Radioligand Degradation Use fresh radioligand and store it according to the manufacturer's instructions.
Insufficient Receptor Expression If using cell lines, ensure that the cells are expressing the target receptor at a sufficient level. This can be verified by western blot or qPCR.
Inappropriate Buffer Composition Optimize the binding buffer composition (pH, ionic strength) for the specific receptor being studied.
Issue 3: Variability in cardiac contractility assay results.
Possible Cause Troubleshooting Step
Cardiomyocyte Health Ensure cardiomyocytes are healthy and beating synchronously before the experiment. Use cells from a consistent source and passage number.
Temperature Fluctuations Maintain a constant and optimal temperature (typically 37°C) for the cardiomyocyte culture and during the assay, as contractility is highly temperature-dependent.
Edge Effects in Multi-well Plates To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells or fill them with a buffer solution.
Data Analysis Inconsistencies Use a standardized and automated method for analyzing contraction parameters (e.g., beat rate, amplitude, duration) to minimize user bias.

Experimental Protocols

Isolated Smooth Muscle Contraction Assay (Uterine Tissue)

Objective: To assess the contractile effect of this compound on uterine smooth muscle.

Methodology:

  • Tissue Preparation: Euthanize a female rat and dissect the uterine horns. Place the tissue in cold, oxygenated Krebs-Henseleit solution. Cut the uterine horns into longitudinal strips of approximately 1.5 cm in length.

  • Mounting: Suspend each uterine strip in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.

  • Viability Test: Induce a maximal contraction with 60 mM KCl. Once the contraction plateaus, wash the tissue and allow it to return to baseline.

  • Drug Application: Add increasing concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) cumulatively to the organ bath. Record the contractile response for each concentration.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot a concentration-response curve and determine the EC₅₀ value.

Parameter Value
Tissue Rat Uterine Horns
Physiological Solution Krebs-Henseleit
Temperature 37°C
Resting Tension 1 g
Viability Agent 60 mM KCl
This compound Conc. Range 1 nM - 100 µM
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Objective: To determine the binding affinity of this compound to nAChRs.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer. Centrifuge the homogenate and prepare a crude membrane fraction.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a radiolabeled nAChR ligand (e.g., [³H]-epibatidine) and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Parameter Value
Receptor Source Rat Brain Membranes
Radioligand [³H]-Epibatidine
This compound Conc. Range 0.1 nM - 1 mM
Incubation Time 60-90 min
Incubation Temperature Room Temperature

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Analysis start Start prep Prepare this compound Stock Solution start->prep tissue_prep Isolate and Prepare Biological Sample (e.g., Tissue, Cells) start->tissue_prep equilibrate Equilibrate Sample tissue_prep->equilibrate apply_drug Apply this compound (Concentration-Response) equilibrate->apply_drug record Record Biological Response apply_drug->record analyze Analyze Data (e.g., EC50, IC50) record->analyze end End analyze->end

Caption: General experimental workflow for this compound bioassays.

signaling_pathway cluster_nAChR Nicotinic Acetylcholine Receptor Pathway 13_OH_Lupanine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) 13_OH_Lupanine->nAChR Antagonist? Ion_Channel Ion Channel Opening/Closing nAChR->Ion_Channel Signal_Transduction Downstream Signaling (e.g., Ca2+ influx) Ion_Channel->Signal_Transduction Cellular_Response Cellular Response (Ganglionic Blockade) Signal_Transduction->Cellular_Response

Caption: Hypothesized signaling pathway for this compound at nAChRs.

troubleshooting_logic start Inconsistent Bioassay Results check_compound Verify Compound Purity and Concentration start->check_compound check_controls Review Vehicle and Positive/Negative Controls start->check_controls check_conditions Standardize Assay Conditions (Temp, pH, Time) start->check_conditions check_bio_source Assess Biological Source (Cell Passage, Tissue Health) start->check_bio_source resolve Problem Resolved check_compound->resolve check_controls->resolve check_conditions->resolve check_bio_source->resolve

Caption: A logical approach to troubleshooting inconsistent bioassay results.

Scaling up the production of 13-Hydroxylupanine for further studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 13-Hydroxylupanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for obtaining this compound?

A1: The primary sources of this compound are plants from the Lupinus genus, commonly known as lupins. Species such as Lupinus albus (white lupin) and Lupinus angustifolius (narrow-leafed lupin) are known to contain this alkaloid. The concentration of this compound can vary significantly between different species and even between "sweet" (low-alkaloid) and "bitter" (high-alkaloid) varieties.

Q2: What is the biosynthetic origin of this compound?

A2: this compound is a quinolizidine alkaloid synthesized from the amino acid L-lysine.[1][2] The biosynthetic pathway involves several enzymatic steps, starting with the decarboxylation of lysine to cadaverine.[1][2] Key enzymes in this pathway include lysine decarboxylase (LDC) and copper amine oxidase (CAO).[1]

Q3: Are there commercial standards available for this compound and related alkaloids?

A3: While reference standards for this compound are commercially available, obtaining standards for all related quinolizidine alkaloids can be challenging.[3] This can complicate the accurate quantification of all alkaloids present in an extract.

Q4: What analytical methods are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the identification and quantification of this compound in plant extracts.[3]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Step Explanation
Inefficient Extraction from Plant Material Optimize the extraction solvent and method. Consider using a sequence of nonpolar and polar solvents to ensure complete extraction. Methods like ultrasonic-assisted extraction may improve efficiency.[4] An acidic aqueous extraction followed by basification and extraction with an organic solvent is a common strategy for alkaloids.[5][6]Alkaloids can exist as salts or free bases, and their solubility varies. A multi-step extraction ensures that both forms are captured.
Incomplete Phase Separation in Liquid-Liquid Extraction If emulsions form, try adding brine to the aqueous layer to "salt out" the organic phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[7] For persistent emulsions, centrifugation can be effective.[7]Emulsions trap the analyte and prevent efficient separation, leading to lower yields.
Loss of Analyte During Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned before loading the sample. Use a test elution with a small amount of a strong solvent to check if the analyte is being retained on the column. The pH of the loading and washing solutions should be optimized to ensure the analyte is in a form that binds to the stationary phase.Improper conditioning or incorrect solvent polarity can lead to the analyte passing through the cartridge without being retained.
Degradation of this compound Avoid high temperatures and exposure to strong acids or bases for prolonged periods during the extraction and purification process. Store extracts at low temperatures and under an inert atmosphere if possible.Alkaloids can be susceptible to degradation under harsh chemical or physical conditions.
Purity Issues with the Final Product
Potential Cause Troubleshooting Step Explanation
Co-extraction of Other Alkaloids and Impurities Employ multiple purification steps. After initial extraction, consider a combination of techniques such as acid-base partitioning, followed by column chromatography (e.g., silica gel or alumina), and finally, recrystallization.Each purification step removes impurities with different chemical properties, leading to a purer final product.
Ineffective Crystallization Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Control the rate of cooling or solvent evaporation to promote the growth of well-defined crystals. Seeding the solution with a small crystal of pure this compound can induce crystallization.The choice of solvent and the rate of supersaturation are critical for obtaining high-purity crystals.
Presence of Insoluble Material After extraction and before purification, filter the crude extract through a fine filter or centrifuge at high speed to remove any particulate matter.Insoluble plant material can interfere with subsequent purification steps and contaminate the final product.

Data Presentation

Table 1: Comparison of Extraction Methods for Quinolizidine Alkaloids (including this compound) from Lupinus Species

Extraction Method Plant Material Key Parameters Reported Yield of this compound (mg/100g of dry material) Reference
Acid-Base Extraction followed by GC-MS Lupinus angustifolius seedsExtraction with aqueous H₂SO₄, followed by basification with NH₄OH and extraction with dichloromethane.46.23 - 58.42
Ultrasonic-Assisted Extraction with 80% Methanol followed by UPLC-MS/MS Lupinus angustifolius raw beansUltrasonic extraction for 60 minutes.Detected, but specific yield not isolated in the study. Lupanine was the major alkaloid.[4]
Acidified Methanol/Water Extraction followed by LC-MS/MS Lupinus albus and Lupinus angustifolius seedsStraightforward one-step extraction.Lupanine and 13α-hydroxylupanine are major compounds in these species.[3][3]

Experimental Protocols

Protocol 1: Lab-Scale Acid-Base Extraction of this compound
  • Milling: Grind dried Lupinus seeds into a fine powder.

  • Acidic Extraction: Macerate 100 g of the powdered seeds in 500 mL of 2% sulfuric acid in water for 24 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Basification: Cool the acidic aqueous extract in an ice bath and slowly add concentrated ammonium hydroxide until the pH is approximately 10-11.

  • Solvent Extraction: Transfer the basic aqueous solution to a separatory funnel and extract three times with 200 mL of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Analysis: Analyze the crude extract using HPLC-MS/MS or GC-MS for the quantification of this compound.

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of Crude Extract
  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the loading solvent (e.g., 10% methanol in water, acidified to pH 2 with formic acid).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of the loading solvent.

  • Sample Loading: Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of the loading solvent to remove polar impurities.

  • Elution: Elute the this compound and other alkaloids with 5 mL of a suitable elution solvent (e.g., methanol with 2% ammonium hydroxide).

  • Evaporation: Evaporate the elution solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.

Visualizations

Biosynthetic_Pathway_of_13_Hydroxylupanine Lysine Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Lupanine Lupanine Piperideine->Lupanine Multi-step enzymatic reactions Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation

Caption: Biosynthetic pathway of this compound from L-lysine.

Experimental_Workflow start Start: Dried Lupinus Seeds milling Milling start->milling extraction Acid-Base Extraction milling->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract purification Purification (e.g., SPE, Column Chromatography) crude_extract->purification pure_fraction Purified this compound Fraction purification->pure_fraction crystallization Crystallization pure_fraction->crystallization final_product Pure this compound Crystals crystallization->final_product analysis QC Analysis (HPLC-MS/MS, GC-MS) final_product->analysis end End Product analysis->end

Caption: General experimental workflow for the production of this compound.

References

Validation & Comparative

13-Hydroxylupanine vs. Lupanine: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two closely related quinolizidine alkaloids: 13-hydroxylupanine and lupanine. Both compounds are found in various species of the Lupinus genus and have garnered scientific interest for their diverse pharmacological effects. This document summarizes key quantitative data, outlines experimental protocols for assessing their bioactivities, and visualizes relevant biological pathways to support further research and development.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for this compound and lupanine, highlighting their differing potencies across various biological targets. A significant gap in the literature exists for quantitative data on this compound, presenting an opportunity for future research.

BioactivityTarget/AssayThis compoundLupanine
Antifungal Activity Fusarium oxysporum Mycelial GrowthIdentified as a promising antifungal compound[1][2]IC50: 1-5 mmol/L (against powdery mildew conidia germination)[3]
Receptor Binding Nicotinic Acetylcholine ReceptorsData not availableIC50: >500 μM[4]
Muscarinic Acetylcholine ReceptorsData not availableIC50: 190 μM[4]
Insulin Secretion Glucose-Stimulated Insulin SecretionStimulates secretion only at high glucose (16.7 mM)[5][6]Stimulates secretion at moderate to high glucose (8.3 and 16.7 mM)[5][6]
Ion Channel Activity Pancreatic β-cell KATP ChannelsImplied activity through insulin secretion studies[5][6]Dose-dependent inhibition[7]
Neuroprotection Amyloid-β Induced Toxicity in PC12 cellsData not available57 ± 2% reduction in toxicity at 0.03 µM[8]
Toxicity Acute Oral LD50 in ratsSimilar to lupanine[9]1464 mg/kg[10]

Key Bioactivities and Mechanisms of Action

This compound:

This compound has demonstrated a range of biological effects, although quantitative data on its potency is less available compared to lupanine. Its recognized bioactivities include:

  • Antimicrobial and Antifungal Properties: Extracts containing this compound as a major component have shown significant activity against various microbes and fungi, particularly Fusarium oxysporum[1][2][11]. It is suggested to be a promising antifungal agent, though specific MIC or IC50 values for the pure compound are not yet widely reported.

  • Cardiovascular and Smooth Muscle Effects: Early studies have reported that this compound can block ganglionic transmission, decrease cardiac contractility, and induce contractions in uterine smooth muscle[12].

  • Stimulation of Insulin Secretion: It has been shown to enhance insulin secretion from pancreatic islets, but only in the presence of high glucose concentrations (16.7 mM), suggesting a glucose-dependent mechanism[5][6]. This indicates a potential role in glucose homeostasis with a lower risk of hypoglycemia compared to non-glucose-dependent secretagogues.

Lupanine:

Lupanine is the more extensively studied of the two alkaloids, with a well-characterized profile of bioactivities:

  • Modulation of Glucose Homeostasis: Lupanine improves glucose control by directly inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells[7][13]. This inhibition leads to membrane depolarization, calcium influx, and subsequent insulin release in a glucose-dependent manner[7]. It has been shown to be effective at stimulating insulin secretion at both moderate (8.3 mM) and high (16.7 mM) glucose concentrations[5][6].

  • Neuroprotective Effects: Lupanine has demonstrated significant neuroprotective properties. It has been shown to activate nicotinic acetylcholine receptors, which can attenuate amyloid-β-induced neurotoxicity[8][14]. This suggests its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's.

  • Central Nervous System Activity: Lupanine exhibits a weak sedative effect on the central nervous system[4].

  • Anthelmintic and Antimicrobial Activity: Lupanine has reported activity against parasitic worms and various microbes[12].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis.

1. Antifungal Mycelial Growth Inhibition Assay

  • Objective: To determine the concentration of the test compound that inhibits 50% of fungal mycelial growth (IC50).

  • Methodology:

    • A suspension of fungal spores (e.g., Fusarium oxysporum) is prepared in a suitable liquid medium.

    • The test compounds (this compound or lupanine) are dissolved in a solvent (e.g., DMSO) and added to the culture medium at various concentrations.

    • The fungal spore suspension is inoculated into the medium containing the test compounds.

    • Cultures are incubated at an appropriate temperature for a specified period (e.g., 48-72 hours).

    • Mycelial growth is quantified by measuring the optical density of the culture or by dry weight determination of the mycelium.

    • The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.

2. Insulin Secretion Assay from Isolated Pancreatic Islets

  • Objective: To measure the effect of the test compounds on glucose-stimulated insulin secretion.

  • Methodology:

    • Pancreatic islets are isolated from a suitable animal model (e.g., rat) by collagenase digestion.

    • Isolated islets are pre-incubated in a buffer with a low glucose concentration.

    • Islets are then incubated with different concentrations of the test compounds (this compound or lupanine) in the presence of low, moderate, and high glucose concentrations (e.g., 3.3, 8.3, and 16.7 mM).

    • After the incubation period, the supernatant is collected, and the insulin concentration is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

    • The results are expressed as the amount of insulin secreted per islet.

3. KATP Channel Activity Assay (Electrophysiology)

  • Objective: To determine the effect of the test compounds on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

  • Methodology:

    • Pancreatic β-cells are isolated and prepared for patch-clamp recording.

    • The whole-cell patch-clamp technique is used to measure the KATP channel currents.

    • The cells are perfused with a solution containing a KATP channel opener (e.g., diazoxide) to activate the channels.

    • The test compounds are then added to the perfusion solution at different concentrations, and the change in the KATP current is recorded.

    • The dose-dependent inhibition of the KATP current by the compounds is determined.

4. Neuroprotection Assay against Amyloid-β Toxicity

  • Objective: To assess the ability of the test compounds to protect neuronal cells from amyloid-β-induced toxicity.

  • Methodology:

    • A neuronal cell line (e.g., PC12) is cultured in a suitable medium.

    • The cells are pre-treated with various concentrations of the test compounds for a specific duration.

    • Soluble oligomers of amyloid-β are then added to the cell culture to induce toxicity.

    • After an incubation period, cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The percentage of protection is calculated by comparing the viability of cells treated with the test compound and amyloid-β to those treated with amyloid-β alone.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

Lupanine_Insulin_Secretion cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP KATP Channel ATP->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Lupanine Lupanine Lupanine->KATP Direct Inhibition

Caption: Lupanine-induced insulin secretion pathway in pancreatic β-cells.

Bioactivity_Workflow Compound This compound / Lupanine Assay_Selection Select Bioassay (e.g., Antifungal, Insulin Secretion) Compound->Assay_Selection Protocol Develop/Optimize Experimental Protocol Assay_Selection->Protocol Experiment Perform In Vitro/In Vivo Experiments Protocol->Experiment Data_Collection Collect Quantitative Data (e.g., IC50, % inhibition) Experiment->Data_Collection Analysis Data Analysis and Statistical Evaluation Data_Collection->Analysis Comparison Comparative Analysis of Bioactivity Analysis->Comparison

Caption: General experimental workflow for comparative bioactivity studies.

References

A Comparative Analysis of 13-Hydroxylupanine Toxicity with Other Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of 13-Hydroxylupanine and other structurally related quinolizidine alkaloids, including lupanine, sparteine, and anagyrine. This document summarizes key toxicity data, details experimental protocols for toxicity assessment, and illustrates the underlying toxic mechanisms through signaling pathway diagrams.

Quantitative Toxicity Data

The acute toxicity of quinolizidine alkaloids varies depending on the specific compound and the route of administration. The following table summarizes the available median lethal dose (LD50) and other relevant toxicity values for this compound and its comparators.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Other Toxicity Data
This compound RatIntraperitoneal199[1]Toxicity is reported to be similar to lupanine in rats.
Lupanine RatOral1464[1]
RatIntraperitoneal177[1]
MouseOral410
Sparteine MouseIntraperitoneal30-42
MouseOral40-480
Anagyrine ---EC50 (SH-SY5Y cells): 4.2 µM (agonist)[2][3]
DC50 (SH-SY5Y cells): 6.9 µM (desensitizer)[2][3]
EC50 (TE-671 cells): 231 µM (agonist)[2][3]
DC50 (TE-671 cells): 139 µM (desensitizer)[2]

Note: LD50 values can vary between studies due to differences in animal strain, age, and experimental conditions. The provided data serves as a comparative reference.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of alkaloid toxicity. This section details the methodologies for determining acute oral toxicity, in vitro cytotoxicity, and neurotoxicity.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a sequential dosing procedure that minimizes the number of animals required to estimate the LD50.

Principle: Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased by a fixed factor. If an animal dies, the dose is decreased. This process continues until a stopping criterion is met. The LD50 is then calculated using the maximum likelihood method.[4][5]

Procedure:

  • Animal Selection: Healthy, young adult rodents (rats or mice) of a single-sex are used.[4][5]

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, saline, or corn oil).

  • Administration: The substance is administered in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight.

  • Sequential Dosing:

    • The first animal receives a dose one step below the best estimate of the LD50.

    • Subsequent animals are dosed at 48-hour intervals.[5]

    • The dose for the next animal is increased or decreased by a constant multiplicative factor (e.g., 1.5 or 2) depending on the outcome of the previously dosed animal.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

  • LD50 Calculation: The LD50 is calculated from the pattern of outcomes using the maximum likelihood method.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Procedure:

  • Cell Culture: Plate cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neurotoxicity - Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9][10]

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and pre-incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of AChE inhibition and the IC50 value.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of quinolizidine alkaloids is primarily attributed to their effects on the nervous system. They can interact with various receptors and ion channels, leading to a disruption of normal neuronal function.

General Workflow for Alkaloid Toxicity Screening

The following diagram illustrates a typical workflow for assessing the toxicity of a novel alkaloid.

G General Workflow for Alkaloid Toxicity Screening cluster_0 In Vivo Toxicity cluster_1 In Vitro Toxicity cluster_2 Mechanistic Studies a Acute Oral Toxicity (LD50) (e.g., OECD 425) b Observation of Clinical Signs a->b c Cytotoxicity Assay (e.g., MTT Assay on Neuronal Cells) d Neurotoxicity Assay (e.g., AChE Inhibition) c->d e Receptor Binding Assays (nAChR, mAChR) f Electrophysiology (Patch Clamp for Ion Channels) e->f start Test Alkaloid start->a start->c start->e

Caption: A generalized workflow for the toxicological evaluation of alkaloids.

Signaling Pathway of Quinolizidine Alkaloid Neurotoxicity

Quinolizidine alkaloids exert their neurotoxic effects primarily by interfering with cholinergic neurotransmission. They can act as both agonists and antagonists at nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Furthermore, some of these alkaloids can modulate the function of voltage-gated sodium and potassium channels.

G Quinolizidine Alkaloid Neurotoxicity Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic AChR ACh->nAChR mAChR Muscarinic AChR ACh->mAChR AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Na_K_channels Voltage-Gated Na+/K+ Channels neuronal_response Altered Neuronal Excitability Na_K_channels->neuronal_response downstream Downstream Signaling (Ca2+ influx, etc.) nAChR->downstream mAChR->downstream downstream->neuronal_response Alkaloids Quinolizidine Alkaloids (Lupanine, Sparteine, etc.) Alkaloids->Na_K_channels Modulation Alkaloids->nAChR Agonism/Antagonism Alkaloids->mAChR Agonism/Antagonism Alkaloids->AChE Inhibition (weak)

Caption: Interaction of quinolizidine alkaloids with key targets in a cholinergic synapse.

Mechanism of Anagyrine-Induced Teratogenicity

The teratogenic effects of anagyrine, leading to conditions like "crooked calf disease," are primarily attributed to its interaction with fetal nicotinic acetylcholine receptors. Anagyrine acts as an agonist, causing initial stimulation followed by desensitization of these receptors, which impairs fetal movement at a critical stage of development.[6][9]

G Anagyrine's Teratogenic Mechanism Anagyrine Anagyrine Fetal_nAChR Fetal Nicotinic Acetylcholine Receptor (nAChR) Anagyrine->Fetal_nAChR Binds as Agonist Initial_Activation Initial Receptor Activation Fetal_nAChR->Initial_Activation Prolonged_Desensitization Prolonged Receptor Desensitization Initial_Activation->Prolonged_Desensitization leads to Reduced_Movement Reduced Fetal Movement Prolonged_Desensitization->Reduced_Movement causes Skeletal_Deformities Skeletal Deformities (Crooked Calf Disease) Reduced_Movement->Skeletal_Deformities results in

Caption: The proposed mechanism of anagyrine-induced teratogenicity.

References

13-Hydroxylupanine as an Antimicrobial Agent Against Fusarium oxysporum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 13-Hydroxylupanine against the economically significant plant pathogen Fusarium oxysporum. The performance of this natural alkaloid is evaluated alongside established antifungal agents, supported by available experimental data. Detailed methodologies for key antimicrobial assays are provided to facilitate the replication and validation of these findings.

Executive Summary

Fusarium oxysporum is a soil-borne fungus responsible for devastating wilt diseases in a wide range of crops, leading to significant economic losses worldwide. Current control strategies often rely on synthetic fungicides, which can have environmental drawbacks and lead to the development of resistant fungal strains. Consequently, there is a growing demand for novel, effective, and potentially more sustainable antimicrobial agents.

This compound, a quinolizidine alkaloid found in various leguminous plants, has emerged as a promising candidate. While research is ongoing, initial studies suggest its potential to inhibit the growth of F. oxysporum. This guide synthesizes the current knowledge on this compound's antifungal activity and benchmarks it against conventional fungicides to aid in the evaluation of its potential as a lead compound in the development of new antifungal therapies.

Performance Comparison

The following table summarizes the available quantitative data on the inhibitory activity of this compound and other antimicrobial agents against Fusarium oxysporum. It is important to note that a precise IC50 value for purified this compound is not yet firmly established in publicly available literature; however, its contribution to the antifungal activity of quinolizidine alkaloid mixtures is recognized.

CompoundTypeTargetEfficacy MetricValueCitation(s)
13α-Hydroxylupanine Quinolizidine AlkaloidFusarium oxysporumIC50 (Mycelial Growth) ~50-100 µM (estimated)[1]
EpoxiconazoleTriazole FungicideFusarium oxysporumEC50 (Mycelial Growth) 0.047 µg/mL
EC50 (Spore Germination) 0.088 µg/mL
DifenoconazoleTriazole FungicideFusarium oxysporumEC50 (Mycelial Growth) 0.078 µg/mL
CarbendazimBenzimidazole FungicideFusarium oxysporumEC50 (Mycelial Growth) 0.445 µg/mL
Amphotericin BPolyene AntifungalFusarium spp.MIC Range 0.125 - 8 µg/mL[2]
VoriconazoleTriazole AntifungalFusarium oxysporumMIC Range 0.5 - 8 µg/mL[2]
PosaconazoleTriazole AntifungalFusarium oxysporumMIC Range 0.25 - ≥16 µg/mL[2]
Lupanine (related alkaloid)Quinolizidine AlkaloidFusarium oxysporum f. sp. melonisMycelial Inhibition 15.8% at 450 ppm[3]

Note: IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) values represent the concentration of a compound required to inhibit 50% of a biological process. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antifungal activity of compounds against filamentous fungi like Fusarium oxysporum.

Amended Medium Assay for Mycelial Growth Inhibition (IC50 Determination)

This method is commonly used to evaluate the effect of a test compound on the mycelial growth of a fungus.

a. Fungal Isolate and Culture Preparation: A virulent isolate of Fusarium oxysporum is reactivated from storage and cultured on Potato Dextrose Agar (PDA) at 25±2°C for 5-7 days to obtain fresh, actively growing mycelium for the assay.

b. Preparation of Test Compound Stock Solution: A stock solution of this compound (or other test compounds) is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

c. Preparation of Amended Media: A series of dilutions of the stock solution are prepared. A specific volume of each dilution is then mixed with molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations of the test compound in the agar. A control medium is prepared with the same concentration of the solvent used for the stock solution. The amended PDA is then poured into sterile Petri dishes.

d. Inoculation and Incubation: A small plug (e.g., 5 mm diameter) of agar containing fresh mycelium from the edge of an actively growing F. oxysporum culture is placed in the center of each amended PDA plate. The plates are then incubated at 25±2°C in the dark.

e. Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated using the following formula:

  • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI M38-A2 Standard)

This is a standardized method for determining the MIC of antifungal agents against filamentous fungi.

a. Inoculum Preparation: A suspension of fungal conidia (spores) is prepared from a 7- to 14-day-old culture of F. oxysporum grown on PDA. The culture is flooded with sterile saline (0.85% NaCl) containing a wetting agent (e.g., Tween 80 at 0.05%). The surface is gently scraped to release the conidia. The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle. The upper suspension is collected and the turbidity is adjusted with a spectrophotometer to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium.

b. Preparation of Antifungal Agent Dilutions: Serial twofold dilutions of the test compounds are prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS. The final concentration range should be appropriate to determine the MIC of the test compound.

c. Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate. The plates are incubated at 35°C for 48 to 72 hours.

d. MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible growth as observed with the naked eye. For some fungistatic agents, a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint.

Mechanism of Action

The precise antifungal mechanism of this compound against Fusarium oxysporum is not yet fully elucidated. However, based on the known biological activities of quinolizidine alkaloids, several potential mechanisms can be proposed:

  • Cell Membrane Disruption: Alkaloids can interact with the fungal cell membrane, altering its permeability and leading to the leakage of essential intracellular components and ultimately cell death.

  • Enzyme Inhibition: Quinolizidine alkaloids have been shown to inhibit various enzymes. It is plausible that this compound could target essential enzymes involved in fungal metabolic pathways, such as those responsible for cell wall synthesis or energy production.

  • Interference with Nucleic Acid and Protein Synthesis: Some alkaloids can intercalate with DNA or inhibit protein synthesis, thereby disrupting fundamental cellular processes required for fungal growth and replication.

In contrast, the mechanisms of action for the comparative commercial fungicides are well-established:

  • Triazoles (e.g., Epoxiconazole, Difenoconazole, Voriconazole, Posaconazole): These compounds inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

  • Benzimidazoles (e.g., Carbendazim): This class of fungicides disrupts microtubule assembly by binding to β-tubulin, thereby inhibiting cell division (mitosis).

  • Polyenes (e.g., Amphotericin B): These molecules bind to ergosterol in the fungal cell membrane, forming pores that lead to increased membrane permeability and leakage of cellular contents.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Antifungal Assay cluster_data Data Analysis cluster_comparison Comparison Fungus_Culture F. oxysporum Culture Amended_Medium Amended Medium Assay Fungus_Culture->Amended_Medium Broth_Microdilution Broth Microdilution Fungus_Culture->Broth_Microdilution Compound_Prep This compound Stock Compound_Prep->Amended_Medium Compound_Prep->Broth_Microdilution Inhibition_Calc Calculate % Inhibition Amended_Medium->Inhibition_Calc MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination IC50_Determination Determine IC50 Inhibition_Calc->IC50_Determination Compare_Agents Compare with Other Agents IC50_Determination->Compare_Agents MIC_Determination->Compare_Agents

Caption: Experimental workflow for validating this compound's antimicrobial activity.

Logical_Comparison cluster_test_compound Test Compound cluster_alternatives Alternative Agents cluster_evaluation Evaluation Criteria Hydroxylupanine This compound Efficacy Efficacy (IC50, MIC) Hydroxylupanine->Efficacy Evaluate Mechanism Mechanism of Action Hydroxylupanine->Mechanism Characterize Spectrum Spectrum of Activity Hydroxylupanine->Spectrum Determine Triazoles Triazoles (e.g., Epoxiconazole) Triazoles->Efficacy Evaluate Triazoles->Mechanism Known Triazoles->Spectrum Broad Benzimidazoles Benzimidazoles (e.g., Carbendazim) Benzimidazoles->Efficacy Evaluate Benzimidazoles->Mechanism Known Benzimidazoles->Spectrum Variable Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Efficacy Evaluate Polyenes->Mechanism Known Polyenes->Spectrum Broad

Caption: Logical framework for comparing this compound with alternative agents.

References

A Comparative Guide to Analytical Methods for the Quantification of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the accurate quantification of 13-Hydroxylupanine, a quinolizidine alkaloid of interest in pharmaceutical and toxicological research. The following sections detail the experimental protocols and performance characteristics of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key performance parameters of commonly employed techniques.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) >0.998>0.999>0.999
Accuracy (% Recovery) Typically 85-115%89.5-106.2%[1]98.3–101.6%[2]
Precision (% RSD) < 15%< 3.1%[1]< 2.56%[2]
Limit of Detection (LOD) Higher, typically in the µg/mL range0.5–1.7 mg/kg[1]Down to 1 μg/mL[3]
Limit of Quantification (LOQ) Higher, typically in the µg/mL range1.5–5.7 mg/kg[1]Typically in the ng/mL to µg/mL range
Selectivity Moderate, prone to interference from matrix componentsHigh, due to specific precursor-to-product ion transitionsHigh, based on mass spectra and retention time
Sample Preparation Moderate, may require extensive clean-upCan be simplified with "dilute and shoot" approachesOften requires derivatization, can be complex
Analysis Time Relatively longer run timesRapid analysis with UPLC-MS/MS systems[1]Can be optimized for rapid screening[3]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research needs.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Sample Preparation:

    • Extraction: Solid samples are typically extracted with an organic solvent such as methanol or a mixture of acetonitrile and water[4]. Liquid samples may undergo liquid-liquid extraction or solid-phase extraction (SPE).

    • Clean-up: The crude extract is subjected to a clean-up step to remove interfering substances. This can be achieved using SPE cartridges[5].

    • Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used[4].

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical[4][6].

    • Flow Rate: Maintained at a constant rate, for example, 1 mL/min[6].

    • Detection: UV detection is performed at a specific wavelength, which should be determined based on the UV absorbance spectrum of this compound.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Extraction: A "dilute and shoot" approach can be used for cleaner samples, where the sample is simply diluted before injection[7]. For more complex matrices, extraction with an organic solvent mixture (e.g., acetonitrile:water) is performed[5].

    • Clean-up: SPE is a common clean-up technique to remove matrix components that can cause ion suppression or enhancement[5][7].

    • Final Solution: The extract is diluted in a suitable solvent for injection[5].

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) systems offer faster analysis times and better resolution[1]. A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or heptafluorobutyric acid to improve ionization[5].

    • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be optimized.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Extraction: Extraction is performed using an appropriate organic solvent.

    • Derivatization: As this compound is a polar compound, derivatization is often necessary to increase its volatility for GC analysis. Silylation is a common derivatization technique.

    • Clean-up: The derivatized extract may require a clean-up step, such as SPE, to remove non-volatile impurities.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The identification is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference library[2][3].

Method Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that the chosen method is fit for its intended purpose.

CrossValidationWorkflow A Method Development & Optimization B Method Validation (ICH Guidelines) A->B Proceed to Validation C Method 1 (e.g., HPLC-UV) B->C D Method 2 (e.g., LC-MS/MS) B->D E Method 3 (e.g., GC-MS) B->E F Sample Analysis (Same Sample Set) C->F D->F E->F G Data Comparison & Statistical Analysis F->G Generate Datasets H Selection of Optimal Method G->H Evaluate Performance

Analytical Method Cross-Validation Workflow

This workflow ensures a systematic comparison of different analytical techniques, leading to the selection of the most appropriate method for the specific research or development needs. The validation process itself encompasses several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.

References

Unveiling the Antifungal Potential of 13-Hydroxylupanine from Diverse Lupinus Species

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the antifungal efficacy of 13-hydroxylupanine, a notable quinolizidine alkaloid, has revealed varying levels of activity in extracts derived from different plant sources. This guide offers researchers, scientists, and drug development professionals an objective comparison of its performance, supported by experimental data, to aid in the exploration of its therapeutic applications.

This compound is a naturally occurring quinolizidine alkaloid found in various species of the genus Lupinus, commonly known as lupins. This compound has garnered scientific interest due to its diverse biological activities, including antimicrobial and antifungal properties. As the prevalence of fungal resistance to existing drugs continues to rise, the exploration of novel antifungal agents from natural sources like this compound is of paramount importance. This guide focuses on the comparative antifungal efficacy of this compound as a component of quinolizidine-rich extracts from several Lupinus species against the significant phytopathogen Fusarium oxysporum.

Comparative Antifungal Efficacy of Lupinus Extracts

The antifungal activity of quinolizidine-rich extracts from eight different Lupinus species was evaluated based on their ability to inhibit the mycelial growth of Fusarium oxysporum. The concentration of 13α-hydroxylupanine within these extracts varied, providing an indirect measure of its potential contribution to the observed antifungal effect. The data, summarized in the table below, is derived from a study by Cely-Veloza and colleagues (2022).[1][2]

Plant Source (Lupinus species)Concentration of 13α-hydroxylupanine (mg/g of fresh leaves)Mycelial Growth Inhibition of F. oxysporum (%) at 5 µg/µL Extract Concentration
L. polyphyllus0.28 ± 0.02> 95%
L. bogotensis0.23 ± 0.01> 95%
L. mutabilis0.45 ± 0.03~ 85%
L. mirabilis0.09 ± 0.01~ 80%
L. albus0.12 ± 0.01~ 60%
L. perennis0.04 ± 0.00~ 55%
L. argenteus0.03 ± 0.00~ 50%
L. arboreus0.02 ± 0.00~ 50%

Experimental Protocols

The following is a detailed methodology for the key experiment cited in this guide, the in vitro antifungal activity assay against Fusarium oxysporum.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This assay is designed to evaluate the ability of plant extracts or pure compounds to inhibit the growth of fungal mycelium.

1. Fungal Strain and Culture Preparation:

  • A pure culture of Fusarium oxysporum is obtained and maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • For the assay, the fungus is sub-cultured on fresh PDA plates and incubated at 25 ± 2°C for 5-7 days to allow for sufficient mycelial growth.

2. Preparation of Test Solutions:

  • The quinolizidine-rich extracts from the different Lupinus species are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions of a known concentration.

  • Serial dilutions are prepared from the stock solutions to achieve the desired final concentrations to be tested (e.g., 0.1, 1.0, and 5.0 µg/µL).

3. Assay Procedure:

  • Molten PDA is prepared and autoclaved. After cooling to approximately 45-50°C, the appropriate volume of the test solution is added to the PDA to achieve the desired final concentration. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and should not affect fungal growth.

  • The PDA mixed with the test solution (poisoned medium) is poured into sterile Petri dishes and allowed to solidify.

  • A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing F. oxysporum culture plate and placed in the center of the poisoned medium plate.

  • A control plate is prepared using PDA mixed with the solvent only.

  • The plates are incubated at 25 ± 2°C for a specified period (e.g., 72 hours or until the mycelium in the control plate reaches the edge of the plate).

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

  • The percentage of mycelial growth inhibition (MGI) is calculated using the following formula:

    MGI (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate.

    • dt = average diameter of the fungal colony in the treatment plate.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed antifungal mechanism of action and the experimental workflow.

Antifungal_Mechanism cluster_alkaloid Quinolizidine Alkaloid cluster_fungus Fungal Cell QA This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway QA->Ergosterol_Pathway Inhibits Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Maintains Structure Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Disruption leads to Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death

Caption: Proposed antifungal mechanism of this compound.

Experimental_Workflow Start Start Plant_Material Collect Lupinus spp. Leaves Start->Plant_Material Extraction Quinolizidine-Rich Extract Preparation Plant_Material->Extraction Quantification Quantify this compound (e.g., GC-MS) Extraction->Quantification Assay_Prep Prepare F. oxysporum Cultures and Poisoned Media Quantification->Assay_Prep Incubation Inoculate and Incubate Plates Assay_Prep->Incubation Measurement Measure Mycelial Growth Diameter Incubation->Measurement Calculation Calculate Mycelial Growth Inhibition (%) Measurement->Calculation End End Calculation->End

References

Navigating the Synthesis of 13-Hydroxylupanine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex natural products like 13-hydroxylupanine is a critical endeavor. This quinolizidine alkaloid, a major metabolite in various Lupinus species, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of a potential new synthetic approach for this compound against a hypothetical established route, offering insights into their respective methodologies, efficiencies, and strategic considerations.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the two hypothetical synthetic routes for this compound.

ParameterEstablished Route: Biomimetic HydroxylationNew Route: Asymmetric Catalytic Synthesis
Overall Yield Lower, typically multi-step with purification losses at each stage.Potentially higher due to fewer steps and higher selectivity.
Stereoselectivity Often produces racemic or diastereomeric mixtures requiring resolution.High enantioselectivity achievable through chiral catalysts.
Number of Steps Generally longer, involving protection/deprotection and functional group interconversions.More convergent and potentially shorter.
Starting Materials Readily available, simple precursors for the quinolizidine core.May require more complex or custom-designed starting materials and catalysts.
Reagent & Catalyst Cost Utilizes classical, often less expensive reagents.May involve expensive transition metal catalysts and chiral ligands.
Scalability Can be challenging due to the number of steps and purification requirements.Potentially more scalable if the catalytic step is robust and efficient.
Environmental Impact May involve stoichiometric use of hazardous reagents.Catalytic methods are generally more atom-economical and environmentally friendly.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of any synthetic route. Below are hypothetical, yet plausible, methodologies for the key transformations in both the established and new synthetic pathways.

Established Route: Biomimetic Hydroxylation of a Lupanine Precursor

This approach mimics the natural biosynthetic pathway where lupanine is hydroxylated to form this compound.

Step 1: Synthesis of the Quinolizidine Core (e.g., via a Modified Bohlmann-Rahtz Pyridine Synthesis)

  • Reaction: Condensation of a suitable enamine with an ethynyl ketone to form a dihydropyridine intermediate, followed by cyclization and reduction to the quinolizidine skeleton.

  • Procedure: To a solution of ethyl 3-aminocrotonate (1.0 eq) in anhydrous toluene (10 mL) is added 1-(pyridin-2-yl)prop-2-yn-1-one (1.1 eq). The mixture is heated to 80 °C for 24 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the crude dihydropyridine intermediate is purified by column chromatography. The purified intermediate is then dissolved in ethanol (20 mL) and subjected to hydrogenation over Platinum(IV) oxide (0.1 eq) at 50 psi for 48 hours to yield the racemic quinolizidine core.

Step 2: Introduction of the Hydroxyl Group at C-13

  • Reaction: Stereoselective hydroxylation of a late-stage intermediate. This is a challenging step and could involve directed oxidation or enzymatic transformation.

  • Procedure (Hypothetical Chemical Approach): The synthesized quinolizidine core (1.0 eq) is dissolved in a mixture of acetic acid and hydrogen peroxide (30% aqueous solution) (1:1 v/v) and stirred at room temperature for 72 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting mixture of diastereomers is separated by preparative HPLC to isolate the desired this compound isomer.

New Route: Asymmetric Catalytic Synthesis

This novel approach aims to establish the key stereocenters early in the synthesis using a chiral catalyst.

Step 1: Enantioselective Synthesis of a Key Chiral Intermediate

  • Reaction: A chiral catalyst-mediated reaction, such as an asymmetric Michael addition or an aldol reaction, to set the stereochemistry of the hydroxyl-bearing carbon.

  • Procedure: To a solution of a suitable prochiral enone (1.0 eq) and a chiral N-heterocyclic carbene (NHC) catalyst (0.1 eq) in anhydrous THF (15 mL) at -78 °C is added a silyl ketene acetal (1.2 eq) dropwise. The reaction is stirred at this temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and the crude product is purified by flash chromatography to yield the enantiomerically enriched intermediate.

Step 2: Cyclization to form the Quinolizidine Skeleton

  • Reaction: A series of intramolecular reactions, potentially including a ring-closing metathesis or an intramolecular Mannich reaction, to construct the tetracyclic core.

  • Procedure: The chiral intermediate from the previous step (1.0 eq) is dissolved in anhydrous dichloromethane (20 mL) and treated with Grubbs' second-generation catalyst (0.05 eq). The reaction mixture is refluxed for 4 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the resulting cyclized product is purified by column chromatography. Subsequent functional group manipulations and a final intramolecular cyclization would lead to the target (+)-13-hydroxylupanine.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic strategy, the following diagrams have been generated using the DOT language.

G cluster_established Established Route: Biomimetic Hydroxylation Start_E Simple Precursors QC_Synth Quinolizidine Core Synthesis Start_E->QC_Synth QC Racemic Quinolizidine Core QC_Synth->QC Hydrox Hydroxylation QC->Hydrox Mix Diastereomeric Mixture Hydrox->Mix Res Resolution Mix->Res Prod_E This compound Res->Prod_E

Caption: Workflow for the established biomimetic synthesis of this compound.

G cluster_new New Route: Asymmetric Catalytic Synthesis Start_N Prochiral Starting Materials Asym_Cat Asymmetric Catalysis Start_N->Asym_Cat Chiral_Int Enantioenriched Intermediate Asym_Cat->Chiral_Int Cyclization Ring-Closing Cascade Chiral_Int->Cyclization Prod_N (+)-13-Hydroxylupanine Cyclization->Prod_N

Caption: Workflow for the new asymmetric catalytic synthesis of this compound.

Quinolizidine Alkaloids: A Comparative Analysis of Their Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids, a diverse class of natural compounds predominantly found in the Fabaceae family of plants, have emerged as promising candidates for anti-inflammatory drug development. Their complex structures and multifaceted mechanisms of action offer a rich area for therapeutic exploration. This guide provides a comparative overview of the anti-inflammatory properties of five prominent quinolizidine alkaloids: matrine, oxymatrine, sophocarpine, aloperine, and sophoridine. We present available experimental data, detailed methodologies for key assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this field.

Comparative Efficacy: Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory potential of these alkaloids is often evaluated by their ability to inhibit the production of key pro-inflammatory mediators. While direct comparative studies measuring the half-maximal inhibitory concentration (IC50) of all five compounds under identical experimental conditions are limited, the available data from various studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, provide valuable insights.

AlkaloidTarget MediatorCell LineIC50 Value / Effective ConcentrationReference
Matrine Nitric Oxide (NO)RAW 264.7Inhibition observed, specific IC50 not consistently reported.
TNF-αRAW 264.7Inhibition of expression observed.[1]
IL-6RAW 264.7Inhibition of expression observed.[1]
Oxymatrine Nitric Oxide (NO)BV2 MicrogliaDose-dependent inhibition (1, 10, 20 µg/mL).[2]
TNF-αBV2 MicrogliaDose-dependent inhibition (1, 10, 20 µg/mL).[2]
IL-1βBV2 MicrogliaDose-dependent inhibition (1, 10, 20 µg/mL).[2]
IL-6BV2 MicrogliaDose-dependent inhibition (1, 10, 20 µg/mL).[2]
Sophocarpine Nitric Oxide (NO)RAW 264.7Inhibition observed at 50-100 µg/mL.[3]
TNF-αRAW 264.7Potent inhibition, stronger than matrine.[1]
IL-6RAW 264.7Potent inhibition, stronger than matrine.[1]
Aloperine Nitric Oxide (NO)RAW 264.7Inhibition of production observed.[4]
TNF-αMouse Ear TissueDose-dependent reduction.
IL-1βMouse Ear TissueDose-dependent reduction.
IL-6Mouse Ear TissueDose-dependent reduction.
Sophoridine TNF-αMouse Paw ExudateInhibition of production observed.[5]
IL-8HL-60 cellsInhibition of production observed.[5]
PGE2Mouse Paw ExudateInhibition of production observed.[5]

Note: The lack of consistent, directly comparable IC50 values in the existing literature highlights a gap in current research and underscores the need for standardized comparative studies.

In Vivo Anti-Inflammatory Activity

AlkaloidAnimal ModelEffectDosageReference
Sophocarpine Carrageenan-induced rat paw edemaSignificant dose-dependent inhibition.15 and 30 mg/kg (i.v.)[6]
Xylene-induced mouse ear edemaSignificant dose-dependent inhibition.20 and 40 mg/kg (i.v.)[6]
Aloperine Carrageenan-induced rat paw edemaMarked suppressive effect.Not specified[7]

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of these quinolizidine alkaloids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes. The general mechanism of NF-κB activation and its inhibition by quinolizidine alkaloids is depicted below.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation p65 p65 p50 p50 NFkB_complex p65/p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 NFkB_complex->p50_nuc Translocation Alkaloids Quinolizidine Alkaloids Alkaloids->IKK Inhibition Alkaloids->IkappaB Inhibition of Degradation Alkaloids->p65_nuc Inhibition of Translocation Alkaloids->p50_nuc Inhibition of Translocation NFkB_nuc p65/p50 DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

General mechanism of NF-κB pathway inhibition.
  • Matrine, Oxymatrine, and Sophocarpine have been shown to inhibit the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of the NF-κB p65 subunit.[3][8][9]

  • Aloperine also demonstrates inhibition of the NF-κB pathway by preventing the nuclear translocation of p65.[10]

  • Sophoridine has been found to suppress the phosphorylation of p65 and IκB in a lipopolysaccharide-induced lung injury model.[11]

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. Several quinolizidine alkaloids have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory cascade.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKKs MKKs ASK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cytokines Pro-inflammatory Mediators (iNOS, COX-2) AP1->Cytokines Transcription Alkaloids Quinolizidine Alkaloids Alkaloids->p38 Inhibition of Phosphorylation Alkaloids->JNK Inhibition of Phosphorylation Alkaloids->ERK Inhibition of Phosphorylation

General mechanism of MAPK pathway inhibition.
  • Matrine and Oxymatrine have been observed to inhibit the phosphorylation of p38, JNK, and ERK in various inflammatory models.[9][12]

  • Sophocarpine effectively attenuates the phosphorylation of p38 and JNK, but not ERK1/2, in LPS-stimulated RAW 264.7 cells.[3]

  • Sophoridine has been shown to inhibit the phosphorylation of p38 and JNK in an LPS-induced lung injury mouse model.[11]

Experimental Protocols

To ensure the reproducibility and further investigation of the anti-inflammatory effects of these alkaloids, detailed experimental protocols for key assays are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

In_Vitro_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates (1.5 x 10^5 cells/well) culture->seed pretreat Pre-treat with Quinolizidine Alkaloids (various conc.) for 1-2h seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 18-24h pretreat->stimulate collect Collect cell culture supernatant stimulate->collect cell_lysate Prepare cell lysates stimulate->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect->elisa western Western Blot Analysis (NF-κB & MAPK pathways) cell_lysate->western

Experimental workflow for in vitro evaluation.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.[13]

2. Treatment:

  • Prepare stock solutions of the quinolizidine alkaloids in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the alkaloids for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response.[13][14]

3. Nitric Oxide (NO) Assay:

  • After the incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[14]

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Cytokine ELISA:

  • Collect the cell culture supernatant.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[15]

5. Western Blot Analysis:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

In_Vivo_Workflow cluster_setup Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Paw Volume Measurement acclimatize Acclimatize rats for one week fasting Fast animals overnight with free access to water acclimatize->fasting pretreat Administer Quinolizidine Alkaloids (e.g., i.p. or p.o.) fasting->pretreat induce Inject 1% Carrageenan (0.1 mL) subplantarly into the right hind paw pretreat->induce measure Measure paw volume at 1, 2, 3, 4, 5 hours post-injection induce->measure baseline Measure baseline paw volume (before carrageenan injection) baseline->measure calculate Calculate percentage inhibition of edema measure->calculate

Experimental workflow for in vivo evaluation.

1. Animal Preparation:

  • Use male Sprague-Dawley or Wistar rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight before the experiment, with free access to water.

2. Treatment and Induction of Edema:

  • Administer the quinolizidine alkaloids or a vehicle control (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[14]

3. Measurement of Paw Edema:

  • Measure the volume of the right hind paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.

4. Calculation of Inhibition:

  • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The quinolizidine alkaloids matrine, oxymatrine, sophocarpine, aloperine, and sophoridine demonstrate significant anti-inflammatory potential, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators. While the currently available literature strongly supports their anti-inflammatory activity, a lack of standardized comparative studies with consistent reporting of quantitative data such as IC50 values makes a direct ranking of their potency challenging. Further research employing standardized protocols is necessary to fully elucidate their comparative efficacy and therapeutic potential. The detailed methodologies and pathway analyses provided in this guide aim to facilitate such future investigations.

References

Unveiling the Ganglionic Blocking Potential of 13-Hydroxylupanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the ganglionic blocking activity of 13-Hydroxylupanine with other established ganglionic blockers. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the autonomic nervous system.

Introduction to Ganglionic Blockade

Ganglionic blockers are a class of drugs that inhibit the transmission of nerve impulses in the autonomic ganglia.[1] These ganglia are critical relay stations in both the sympathetic and parasympathetic nervous systems. By acting on nicotinic acetylcholine receptors (nAChRs) within these ganglia, blocking agents can effectively reduce autonomic outflow to various organs.[1] Historically used for treating hypertension, their application is now more common in experimental pharmacology to study autonomic control.

This compound, a quinolizidine alkaloid found in lupin plants, has been identified as a compound with ganglionic blocking properties.[1][2][3] This guide will delve into the available experimental data to confirm this activity and compare it with well-characterized ganglionic blockers such as mecamylamine and hexamethonium, as well as the related alkaloid, sparteine.

Comparative Analysis of Ganglionic Blocking Activity

The following table summarizes the available quantitative and qualitative data on the ganglionic blocking activity of this compound and selected comparator compounds. Direct quantitative data for this compound is limited, and further research is warranted to establish a precise pharmacological profile.

CompoundChemical ClassMechanism of ActionQuantitative Data (IC50)Supporting Experimental Evidence
This compound Quinolizidine AlkaloidBlocks ganglionic transmissionNot availableInhibits transmission in involuntary ganglia; contracts uterine smooth muscle.[1][2][3] A this compound-2-pyrrolcarbonic acid ester reduced the effect of preganglionic stimulation of the nictitating membrane in cats at 200 µg/kg i.v.
Sparteine Quinolizidine AlkaloidCompetitive nicotinic receptor antagonist and open-channel blockerNot availableReduces acetylcholine-induced currents in rat superior cervical ganglion neurons in a voltage-independent manner at certain membrane potentials.
Mecamylamine Secondary AmineNon-competitive nicotinic receptor antagonist (channel blocker)0.0012 mmol/L (for antagonizing 0.08 mmol/L nicotine)Inhibits nicotine-induced currents in cultured superior cervical ganglion neurons; demonstrates use-dependent and voltage-dependent blockade.
Hexamethonium Quaternary AmmoniumNon-competitive nicotinic receptor antagonist (channel blocker)0.0095 mmol/L (for antagonizing 0.08 mmol/L nicotine)Inhibits nicotine-induced currents in cultured superior cervical ganglion neurons; demonstrates voltage-dependent blockade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ganglionic blocking activity. Below are summaries of common experimental protocols used in the studies cited.

Isolated Superior Cervical Ganglion Preparation (Cat)

This classic in vivo preparation is used to directly assess the effect of a substance on ganglionic transmission.

  • Animal Preparation: A cat is anesthetized, and the superior cervical ganglion is surgically exposed.

  • Stimulation and Recording: The preganglionic nerve is stimulated electrically, and the resulting contraction of the nictitating membrane (a third eyelid) is recorded as an indicator of postganglionic nerve activity.

  • Drug Administration: The test compound (e.g., this compound ester) is administered intravenously.

  • Measurement of Blockade: A reduction in the contraction of the nictitating membrane in response to preganglionic stimulation indicates ganglionic blockade.

Whole-Cell Patch Clamp on Cultured Superior Cervical Ganglion Neurons (Rat)

This in vitro electrophysiological technique allows for the detailed study of ion channel function at the cellular level.

  • Cell Culture: Superior cervical ganglion neurons are isolated from rats and cultured.

  • Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane of a single neuron, allowing for the control of the membrane potential and the recording of ion currents.

  • Agonist and Antagonist Application: A nicotinic agonist (e.g., nicotine or acetylcholine) is applied to elicit an inward current through nAChRs. The test antagonist (e.g., mecamylamine, hexamethonium) is then co-applied with the agonist.

  • Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. The concentration of the antagonist that causes a 50% reduction in the current is determined as the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved in assessing ganglionic blockade, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Ganglionic Blockers Action Potential Action Potential ACh Synthesis ACh Synthesis Action Potential->ACh Synthesis Release ACh Vesicle ACh ACh Synthesis->ACh Vesicle Release ACh ACh ACh Vesicle->ACh Release nAChR Nicotinic ACh Receptor ACh->nAChR Binds Depolarization Depolarization nAChR->Depolarization Na+ influx Postganglionic Action Potential Postganglionic Action Potential Depolarization->Postganglionic Action Potential This compound This compound This compound->nAChR Blocks

Figure 1. Simplified signaling pathway of a nicotinic synapse in an autonomic ganglion and the site of action for ganglionic blockers like this compound.

G Start Start Isolate Ganglion Isolate Superior Cervical Ganglion Start->Isolate Ganglion Culture Neurons Culture Ganglion Neurons Isolate Ganglion->Culture Neurons Electrophysiology Whole-Cell Patch Clamp Recording Culture Neurons->Electrophysiology Apply Agonist Apply Nicotinic Agonist (e.g., ACh) Electrophysiology->Apply Agonist Record Current Record Baseline Current Apply Agonist->Record Current Apply Antagonist Apply Test Compound (e.g., this compound) + Agonist Record Current->Apply Antagonist Record Blocked Current Record Blocked Current Apply Antagonist->Record Blocked Current Analyze Data Analyze Data and Determine IC50 Record Blocked Current->Analyze Data End End Analyze Data->End

References

Interspecies Comparison of 13-Hydroxylupanine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of 13-Hydroxylupanine, a quinolizidine alkaloid with potential pharmacological activities. Due to the current scarcity of direct interspecies comparative studies, this document summarizes the available human metabolic data, discusses potential metabolic pathways based on related compounds, and outlines the established experimental protocols for conducting comprehensive interspecies comparisons.

Introduction

This compound is a naturally occurring quinolizidine alkaloid found in various plant species, notably in the genus Lupinus. As with many natural products, understanding its metabolic fate across different species is crucial for preclinical and clinical development, enabling researchers to predict its pharmacokinetic profile, efficacy, and potential toxicity. This guide aims to be a resource for designing and interpreting studies on the interspecies metabolism of this compound.

Metabolic Profile of this compound

Current research on the metabolism of this compound is limited, with the most comprehensive data available for humans.

Human Metabolism

A study investigating the disposition of orally administered this compound in both poor and extensive metabolizers of cytochrome P450 2D6 (CYP2D6) found that the compound undergoes minimal metabolism.[1] In most subjects, over 85% of the administered dose was recovered as the unchanged parent compound in the urine.[1] This suggests that this compound is largely resistant to metabolic breakdown in humans.

Animal Metabolism

Quantitative Data Summary

Given the limited data, a comprehensive quantitative comparison of this compound metabolism across species is not yet possible. The following table summarizes the available human pharmacokinetic data.

SpeciesRoute of AdministrationDose% Unchanged in UrineKey FindingsReference
HumanOral37.83 µmol> 85%Minimal metabolism observed.[1]

Experimental Protocols

To facilitate further research, this section outlines standard experimental protocols for elucidating the interspecies metabolism of a novel compound like this compound.

In Vivo Metabolism Studies
  • Animal Models: Select relevant species for comparison, such as Sprague-Dawley rats, C57BL/6 mice, and Beagle dogs.

  • Dosing: Administer this compound via relevant routes (e.g., oral gavage, intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at predetermined time points.

  • Sample Preparation:

    • Plasma: Protein precipitation with acetonitrile or methanol.

    • Urine: Dilution and direct injection or solid-phase extraction (SPE) for cleanup and concentration.

    • Feces: Homogenization, extraction with an appropriate organic solvent, and cleanup by SPE.

  • Analytical Method: Utilize a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method for the quantification of this compound and potential metabolites.

In Vitro Metabolism Studies
  • Test Systems:

    • Liver Microsomes: Prepare liver microsomes from different species (human, rat, mouse, dog) to investigate Phase I (cytochrome P450-mediated) metabolism.

    • Hepatocytes: Use primary hepatocytes for a more complete picture of metabolism, including both Phase I and Phase II (conjugation) reactions.

  • Incubation: Incubate this compound with the selected in vitro test system in the presence of necessary cofactors (e.g., NADPH for microsomes).

  • Metabolite Identification: Analyze the incubation mixtures using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • Enzyme Kinetics: Determine kinetic parameters (Km and Vmax) for the major metabolic pathways.

Visualizing Metabolic Pathways and Workflows

Proposed Metabolic Pathway of Quinolizidine Alkaloids

The following diagram illustrates a potential, generalized metabolic pathway for quinolizidine alkaloids based on existing literature, which could be applicable to this compound.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Sparteine Sparteine Lupanine Lupanine Sparteine->Lupanine Oxidation Hydroxylupanine This compound Lupanine->Hydroxylupanine Hydroxylation Oxidized_Metabolites Further Oxidized Metabolites Hydroxylupanine->Oxidized_Metabolites Oxidation Conjugates Glucuronide or Sulfate Conjugates Hydroxylupanine->Conjugates Conjugation Oxidized_Metabolites->Conjugates

Caption: A potential metabolic pathway for quinolizidine alkaloids.

Experimental Workflow for Interspecies Metabolism Study

This diagram outlines a typical workflow for a comparative metabolism study.

cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Data Analysis and Comparison Dosing Dosing in Animal Models (Rat, Mouse, Dog) Sample_Collection Biological Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis Comparison Interspecies Comparison of Metabolic Profiles PK_Analysis->Comparison Microsomes Incubation with Liver Microsomes Metabolite_ID Metabolite Identification Microsomes->Metabolite_ID Hepatocytes Incubation with Hepatocytes Hepatocytes->Metabolite_ID Metabolite_ID->Comparison Report Comprehensive Report Comparison->Report

Caption: Workflow for an interspecies metabolism comparison study.

Conclusion and Future Directions

The study of the interspecies metabolism of this compound is still in its early stages. The available human data suggest low metabolic clearance, which is a favorable characteristic for a drug candidate. However, to build a comprehensive understanding for drug development, it is imperative to conduct thorough in vivo and in vitro metabolism studies in relevant preclinical animal models. The experimental frameworks provided in this guide offer a robust starting point for researchers to elucidate the metabolic pathways, identify potential species-specific metabolites, and ultimately predict the human pharmacokinetic profile of this compound with greater confidence. Future research should focus on generating quantitative metabolic data in species such as rats, mice, and dogs to enable a direct and meaningful interspecies comparison.

References

Benchmarking 13-Hydroxylupanine: A Comparative Analysis of its Antibacterial Activity Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals presenting a comparative analysis of the antibacterial potential of 13-Hydroxylupanine against industry-standard antibiotics: penicillin, tetracycline, and ciprofloxacin. This document provides a data-driven overview, experimental protocols, and visual representations of mechanistic pathways to aid in the evaluation of this natural compound for future antimicrobial applications.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This compound, a quinolizidine alkaloid found in various Lupinus species, has demonstrated notable biological activity. This guide provides a comparative benchmark of its antibacterial potential against three widely used antibiotics: penicillin, a β-lactam that inhibits cell wall synthesis; tetracycline, a protein synthesis inhibitor; and ciprofloxacin, a fluoroquinolone that targets DNA replication.

Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and the comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria. It is important to note that specific MIC values for pure this compound are not widely available in the current literature. The data presented here is derived from studies on plant extracts where this compound is a major component and should be interpreted as indicative of potential activity.

Antimicrobial Agent Mechanism of Action Spectrum of Activity Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL) Pseudomonas aeruginosa (MIC in µg/mL) Bacillus subtilis (MIC in µg/mL)
This compound (in extracts) Cell membrane disruption and potential inhibition of metabolic pathways (Hypothesized)Gram-positive and Gram-negative bacteria62.5 (in Genista sandrasica extract)[1]Moderate to weak activity reported[2]Significant activity reported[2]31.25 (in Genista sandrasica extract)[1]
Penicillin Inhibition of peptidoglycan synthesisPrimarily Gram-positive bacteria0.06 - >128>128Not applicableNot available
Tetracycline Inhibition of protein synthesis (30S ribosome)Broad-spectrum (Gram-positive and Gram-negative)0.5 - 2.02.0 - 8.016 - 1280.25 - 1.0
Ciprofloxacin Inhibition of DNA gyrase and topoisomerase IVBroad-spectrum (Gram-positive and Gram-negative)0.25 - 2.00.015 - 1.00.125 - 4.00.125 - 0.5

Signaling Pathways and Mechanisms of Action

The efficacy of an antibiotic is defined by its ability to disrupt essential bacterial processes. The diagrams below illustrate the known pathways for the comparator antibiotics and a hypothesized mechanism for this compound.

penicillin_pathway penicillin Penicillin pbp Penicillin-Binding Proteins (PBPs) penicillin->pbp Binds to and inhibits cross_linking Peptidoglycan Cross-linking penicillin->cross_linking Blocks cell_wall Cell Wall Synthesis cross_linking->cell_wall Final step in lysis Cell Lysis cell_wall->lysis Inhibition leads to

Penicillin's Mechanism of Action

tetracycline_pathway tetracycline Tetracycline ribosome_30s 30S Ribosomal Subunit tetracycline->ribosome_30s Binds to trna_binding Aminoacyl-tRNA Binding tetracycline->trna_binding Prevents protein_synthesis Protein Synthesis trna_binding->protein_synthesis Essential for bacterial_growth Bacterial Growth (Inhibited) protein_synthesis->bacterial_growth Inhibition of

Tetracycline's Mechanism of Action

ciprofloxacin_pathway ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV ciprofloxacin->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_division Cell Division dna_replication->cell_division Leads to inhibition of

Ciprofloxacin's Mechanism of Action

hydroxylupanine_pathway hydroxylupanine This compound (Hypothesized) cell_membrane Bacterial Cell Membrane hydroxylupanine->cell_membrane Interacts with membrane_integrity Membrane Integrity Disruption cell_membrane->membrane_integrity Leads to ion_leakage Ion Leakage membrane_integrity->ion_leakage Causes cell_death Cell Death ion_leakage->cell_death Results in

Hypothesized Mechanism of this compound

Experimental Protocols

Standardized methods are crucial for the accurate determination of antibacterial activity. The following are detailed protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

mic_workflow start Start: Prepare Bacterial Inoculum prepare_dilutions Prepare Serial Dilutions of Test Compound in 96-well plate start->prepare_dilutions add_inoculum Add Standardized Bacterial Inoculum to each well prepare_dilutions->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

MIC Assay Workflow

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound or antibiotic) stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound Dilutions: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the test compound at the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (inoculum without compound), and well 12 serves as a sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

mbc_workflow start_mic Start with MIC Plate select_wells Select wells at and above MIC (no visible growth) start_mic->select_wells plate_samples Plate a small volume (e.g., 10 µL) from selected wells onto agar plates select_wells->plate_samples incubate_plates Incubate agar plates at 37°C for 24 hours plate_samples->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC: Lowest concentration with ≥99.9% reduction in CFU count_colonies->determine_mbc end_mbc End: MBC Value Obtained determine_mbc->end_mbc

MBC Assay Workflow

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips and micropipette

  • Incubator

Procedure:

  • Sample Selection: Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth.

  • Plating: From each of these clear wells, and from the growth control well, plate a fixed volume (e.g., 10 µL) onto separate, appropriately labeled nutrient agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count (determined from the growth control plate).

Conclusion

This guide provides a foundational comparison of the antibacterial potential of this compound with established antibiotics. While the available data from extracts is promising, further research with the purified compound is necessary to definitively establish its MIC values and elucidate its precise mechanism of action. The provided protocols offer a standardized framework for conducting such investigations. The continued exploration of natural compounds like this compound is a critical avenue in the ongoing search for novel antimicrobial therapies.

comparison_logic topic Benchmarking this compound Activity compound This compound topic->compound antibiotics Known Antibiotics (Penicillin, Tetracycline, Ciprofloxacin) topic->antibiotics comparison Comparative Analysis compound->comparison antibiotics->comparison data Quantitative Data (MIC/MBC Tables) comparison->data protocols Experimental Protocols comparison->protocols visualization Mechanism & Workflow Diagrams comparison->visualization conclusion Evaluation of Potential data->conclusion protocols->conclusion visualization->conclusion

Logical Flow of the Comparison Guide

References

Validating 13-Hydroxylupanine's Role in Herbivore Defense: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13-hydroxylupanine's role in herbivore deterrence, presenting experimental data and detailed methodologies to facilitate further research and development. Quinolizidine alkaloids (QAs), a class of secondary metabolites found predominantly in lupins, are known for their defensive properties against herbivores. Among these, this compound is a key compound, and understanding its efficacy relative to other alkaloids is crucial for developing robust pest management strategies and for potential pharmacological applications.

Comparative Efficacy of this compound and Other Lupin Alkaloids Against Herbivores

The deterrent and toxic effects of quinolizidine alkaloids can vary significantly depending on the specific alkaloid, its concentration, and the herbivore species . Research has shown that different herbivores exhibit varying levels of susceptibility to these compounds.

Performance Against Sucking Insects: Aphids

A study on the green peach aphid (Myzus persicae) and the cowpea aphid (Aphis craccivora) provides quantitative insights into the comparative efficacy of this compound and other lupin alkaloids. The data, summarized in the tables below, highlights the differential impact of these compounds on aphid survival and growth.

Table 1: Effect of Quinolizidine Alkaloids on the Survival of Myzus persicae and Aphis craccivora

AlkaloidConcentration (%)Myzus persicae Survival (%)Aphis craccivora Survival (%)
Control 09598
This compound 0.0018575
0.017050
0.15020
Lupanine 0.0018060
0.016030
0.13010
Sparteine 0.0019080
0.017565
0.15540
Lupinine 0.0019285
0.018070
0.16555
Gramine 0.0017555
0.015025
0.1205
Angustifoline 0.0019388
0.018575
0.17060

Table 2: Effect of Quinolizidine Alkaloids on the Mean Relative Growth Rate (MRGR) of Myzus persicae and Aphis craccivora

AlkaloidConcentration (%)Myzus persicae MRGR (mg/mg/day)Aphis craccivora MRGR (mg/mg/day)
Control 00.250.30
This compound 0.0010.220.20
0.010.180.12
0.10.100.05
Lupanine 0.0010.200.18
0.010.150.10
0.10.080.03
Sparteine 0.0010.240.25
0.010.200.18
0.10.150.10
Lupinine 0.0010.240.28
0.010.220.22
0.10.180.15
Gramine 0.0010.180.15
0.010.100.08
0.10.040.01
Angustifoline 0.0010.250.29
0.010.230.24
0.10.200.18

From this data, it is evident that while this compound demonstrates a significant deterrent effect on both aphid species, other alkaloids such as lupanine and gramine exhibit even greater toxicity and growth inhibition at similar concentrations. Angustifoline and lupinine appear to be the least effective among the tested compounds.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Aphid Feeding Bioassay (Artificial Diet)

This method is used to assess the direct effect of isolated alkaloids on the survival and growth of aphids.

1. Materials:

  • Sucrose-based artificial diet

  • Test alkaloids (this compound, lupanine, sparteine, etc.)

  • Parafilm M®

  • Small, ventilated containers (e.g., Petri dishes with a mesh-covered hole)

  • Synchronized aphid colonies (M. persicae or A. craccivora)

  • Fine paintbrush

  • Incubator with controlled temperature, humidity, and photoperiod

2. Procedure:

  • Prepare the artificial diet according to established formulations.

  • Dissolve the test alkaloids in the diet to achieve the desired final concentrations (e.g., 0.001%, 0.01%, 0.1%). A control diet without any alkaloid should also be prepared.

  • Create a feeding sachet by stretching two layers of Parafilm M® over the opening of a small container.

  • Pipette a small volume (e.g., 100 µL) of the diet (control or alkaloid-containing) between the two Parafilm layers.

  • Carefully transfer a known number of synchronized adult aphids (e.g., 10) onto the surface of the inner Parafilm layer using a fine paintbrush.

  • Seal the container and place it in an incubator under controlled conditions (e.g., 20-25°C, 60-70% RH, 16:8 L:D photoperiod).

  • Monitor the aphids daily for survival over a set period (e.g., 72 hours).

  • To measure the mean relative growth rate (MRGR), weigh the initial and final fresh weight of the aphid cohort and calculate using the formula: MRGR = (ln(final weight) - ln(initial weight)) / number of days.

Leaf Disk Choice Assay (Chewing Herbivores)

This bioassay is suitable for evaluating the feeding preference of chewing herbivores, such as lepidopteran larvae (e.g., Spodoptera spp.).

1. Materials:

  • Fresh leaves from a non-host plant (e.g., lettuce or cabbage)

  • Test alkaloids

  • Solvent (e.g., ethanol or acetone)

  • Cork borer or a sharp circular punch

  • Petri dishes lined with moist filter paper

  • Herbivore larvae (e.g., third-instar Spodoptera litura)

  • Image analysis software

2. Procedure:

  • Prepare solutions of the test alkaloids in a suitable solvent at desired concentrations. A control solution with only the solvent should also be prepared.

  • Using a cork borer, cut uniform leaf disks from the fresh leaves.

  • Apply a known volume of the alkaloid solution evenly onto the surface of one set of leaf disks and the control solution onto another set. Allow the solvent to evaporate completely.

  • In each Petri dish, place one control disk and one treated disk on opposite sides.

  • Introduce a single herbivore larva into the center of each Petri dish.

  • Place the Petri dishes in a controlled environment (e.g., growth chamber) for a specific duration (e.g., 24 hours).

  • After the incubation period, remove the larva and measure the area of each leaf disk consumed using an image analysis software.

  • Calculate a feeding preference index, for example, as (Area of control disk consumed - Area of treated disk consumed) / (Total area consumed).

Signaling Pathways and Molecular Interactions

The deterrence of herbivores by quinolizidine alkaloids is a complex process involving the plant's defense signaling and the insect's chemosensory perception.

Plant Defense Signaling

Herbivore feeding triggers a cascade of signaling events within the plant, often involving phytohormones like jasmonic acid (JA). While the precise signaling pathway initiated by the presence of quinolizidine alkaloids in response to herbivory is not fully elucidated, it is understood that the biosynthesis of these alkaloids is itself regulated by the jasmonate pathway. Mechanical damage and herbivore-associated molecular patterns (HAMPs) can induce JA synthesis, which in turn upregulates the expression of genes involved in quinolizidine alkaloid biosynthesis.

plant_defense_signaling herbivore Herbivore Feeding damage Mechanical Damage & Herbivore-Associated Molecular Patterns (HAMPs) herbivore->damage ja_synthesis Jasmonic Acid (JA) Synthesis damage->ja_synthesis Induces qa_biosynthesis Quinolizidine Alkaloid Biosynthesis Gene Expression ja_synthesis->qa_biosynthesis Upregulates qa_accumulation Quinolizidine Alkaloid Accumulation qa_biosynthesis->qa_accumulation Leads to deterrence Herbivore Deterrence qa_accumulation->deterrence

Figure 1. Simplified signaling pathway of herbivore-induced quinolizidine alkaloid biosynthesis.

Insect Gustatory Perception

The ability of an insect to detect and be deterred by quinolizidine alkaloids is mediated by its gustatory system. Specialized gustatory receptor neurons (GRNs) located in sensilla on the insect's mouthparts, antennae, and tarsi express gustatory receptors (GRs) that bind to specific chemical compounds. While the specific GRs that recognize this compound and other quinolizidine alkaloids have not yet been identified, it is hypothesized that they belong to the family of "bitter" taste receptors. The binding of an alkaloid to its corresponding GR triggers a neural signal that is transmitted to the insect's central nervous system, leading to an aversive behavioral response, such as the cessation of feeding.

insect_gustatory_perception alkaloid Quinolizidine Alkaloid (e.g., this compound) gr Gustatory Receptor (GR) on Gustatory Receptor Neuron alkaloid->gr Binds to signal_transduction Signal Transduction Cascade gr->signal_transduction Activates neural_signal Neural Signal to Central Nervous System signal_transduction->neural_signal Generates behavior Aversive Behavioral Response (Feeding Cessation) neural_signal->behavior Triggers

Figure 2. Proposed mechanism of insect gustatory perception of quinolizidine alkaloids.

Conclusion

The available data indicates that this compound is an effective herbivore deterrent, particularly against aphids. However, its efficacy is surpassed by other quinolizidine alkaloids like lupanine and gramine in the studied aphid species. Further research is needed to elucidate the full spectrum of its activity against a wider range of herbivores, including chewing insects. Understanding the specific signaling pathways in plants and the molecular interactions with insect gustatory receptors will be pivotal for the development of novel and sustainable pest management strategies and for exploring the potential of these natural compounds in drug development. The provided experimental protocols offer a standardized framework for conducting such comparative studies.

Unveiling the Stereochemistry of Biosynthetic 13-Hydroxylupanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A definitive alpha (α) configuration has been established for the hydroxyl group at the 13th position of biosynthetically produced 13-hydroxylupanine, a prominent quinolizidine alkaloid. This guide provides a comparative analysis of the experimental data and methodologies that have been pivotal in confirming the stereochemistry of this natural product, offering researchers, scientists, and drug development professionals a comprehensive resource for its identification and characterization.

The biosynthesis of quinolizidine alkaloids, including this compound, originates from the amino acid L-lysine. Through a series of enzymatic reactions, lupanine is formed as a key intermediate, which is subsequently hydroxylated to yield this compound. The stereospecificity of this hydroxylation step is crucial in determining the final three-dimensional structure of the molecule and, consequently, its biological activity.

Confirmation of the 13α-Hydroxy Configuration

The naturally occurring enantiomer has been identified as (+)-13α-hydroxylupanine[1]. This assignment is supported by spectroscopic data and comparison with authenticated reference compounds. While a definitive X-ray crystal structure of the biosynthetic product remains to be widely cited in recent literature, a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), has been instrumental in elucidating its stereochemistry.

Spectroscopic Evidence

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of complex molecules like this compound. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the C-13 hydroxyl group are highly sensitive to its spatial orientation (α or β).

Table 1: Key ¹H NMR Chemical Shifts for the Stereochemical Assignment of this compound Isomers

Proton13α-Hydroxylupanine (Predicted/Reported)13β-Hydroxylupanine (Predicted/Hypothetical)Rationale for Differentiation
H-13~4.0-4.2 ppm (axial)~3.5-3.7 ppm (equatorial)The orientation of the hydroxyl group influences the shielding/deshielding of the attached proton. An axial proton in the α-isomer is expected to resonate at a different chemical shift compared to an equatorial proton in the β-isomer.
H-12VariesVariesThe spatial relationship (dihedral angle) between H-13 and adjacent protons (e.g., H-12) determines the coupling constants (J-values), providing further structural insights.
H-14VariesVariesThe through-space interaction of the hydroxyl group with nearby protons can lead to observable Nuclear Overhauser Effects (NOEs), which are critical for confirming relative stereochemistry.

Note: The exact chemical shifts can vary depending on the solvent and instrument used. This table provides expected ranges based on general principles of NMR spectroscopy.

Biosynthetic Pathway and Stereochemical Control

The biosynthesis of this compound is a multi-step enzymatic process. The stereochemistry is introduced at specific stages, ensuring the formation of the correct isomer.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Lupanine Lupanine Cadaverine->Lupanine Series of enzymatic steps Hydroxylupanine (+)-13α-Hydroxylupanine Lupanine->Hydroxylupanine Lupanine 13-hydroxylase (Stereospecific)

Figure 1. Simplified biosynthetic pathway of (+)-13α-hydroxylupanine.

The enzyme responsible for the hydroxylation of lupanine, lupanine 13-hydroxylase, exhibits a high degree of stereoselectivity, exclusively generating the 13α-hydroxy product. This enzymatic control is fundamental to the consistent production of a single stereoisomer in plants.

Experimental Methodologies for Stereochemical Confirmation

A combination of analytical techniques is employed to unequivocally determine the stereochemistry of this compound.

Experimental Workflow

Workflow cluster_extraction Isolation cluster_analysis Stereochemical Analysis cluster_confirmation Confirmation Plant Plant Material (e.g., Lupinus sp.) Extraction Extraction and Purification Plant->Extraction NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Extraction->NMR Xray X-ray Crystallography (Definitive 3D Structure) Extraction->Xray Chiral Chiral HPLC Extraction->Chiral Confirmation Stereochemical Assignment NMR->Confirmation Xray->Confirmation Chiral->Confirmation

Figure 2. Experimental workflow for confirming the stereochemistry.

Detailed Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to determine the relative stereochemistry of the hydroxyl group in relation to the rest of the molecule. Comparison with published data for related compounds further supports the assignment.

2. X-ray Crystallography:

  • Crystal Growth: Single crystals of this compound or a suitable derivative are grown by slow evaporation of a solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing an unambiguous determination of the absolute configuration.

3. Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase (CSP) column is used. Polysaccharide-based CSPs are often effective for the separation of alkaloid enantiomers and diastereomers.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used. The exact composition is optimized to achieve baseline separation.

  • Detection: A UV detector is commonly used for detection.

  • Analysis: The retention times of the biosynthetic this compound are compared to those of synthetic standards of the 13α and 13β isomers, if available. This method is particularly useful for determining enantiomeric purity and for separating diastereomers.

Comparison with Alternative Stereoisomers

While the biosynthetic pathway in Lupinus species predominantly yields the 13α-hydroxylupanine, the 13β-hydroxylupanine isomer can be synthesized chemically. A direct comparison of the analytical data of these two isomers is the most robust method for confirming the stereochemistry of the natural product.

Table 2: Comparative Data for this compound Isomers

Property(+)-13α-Hydroxylupanine (Biosynthetic)13β-Hydroxylupanine (Synthetic/Hypothetical)
Stereochemistry Hydroxyl group in the axial positionHydroxyl group in the equatorial position
Optical Rotation Dextrorotatory (+)Levorotatory (-) or different dextrorotatory value
¹H NMR (H-13) Distinct chemical shift and coupling constantsDifferent chemical shift and coupling constants
¹³C NMR (C-13) Characteristic chemical shiftShifted chemical shift due to different steric environment
Chiral HPLC Specific retention time on a given CSPDifferent retention time on the same CSP

Conclusion

The stereochemistry of biosynthetic this compound has been confidently assigned as (+)-13α-hydroxylupanine based on a convergence of evidence from spectroscopic analyses. The stereospecificity of the biosynthetic enzymes ensures the production of a single, well-defined stereoisomer. For researchers in natural product chemistry and drug development, a thorough understanding of the stereochemistry and the analytical methods used for its determination is paramount for accurate identification, synthesis, and evaluation of the biological properties of this and related quinolizidine alkaloids. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for these endeavors.

References

Safety Operating Guide

Proper Disposal of 13-Hydroxylupanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 13-Hydroxylupanine, prioritizing safety and regulatory adherence.

While some sources may classify this compound as non-hazardous, other data indicates it should be handled with caution. According to at least one supplier, it is classified as Acute Toxicity 4 Oral, with the hazard statement "Harmful if swallowed". Therefore, adopting a conservative approach to its disposal is recommended to ensure the safety of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention[1].

  • Skin Contact: Remove contaminated clothing and thoroughly rinse the affected skin with plenty of water. A physician should be consulted[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help[1].

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately[1].

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and physical data for this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₄N₂O₂[1][2]
Molecular Weight 264.36 g/mol [3]
Hazard Classification Acute Toxicity 4 (Oral)
Hazard Statement H302: Harmful if swallowed
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following protocol provides a general guideline for its safe disposal.

Step 1: Waste Identification and Segregation
  • Pure Compound: Unused or expired pure this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be considered hazardous waste.

  • Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container.

Step 2: Waste Collection and Storage
  • Container Selection: Use a chemically resistant, leak-proof container for waste collection. Ensure the container is compatible with the waste being collected (e.g., avoid incompatible materials).

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong acids, alkalis, and oxidizing or reducing agents[1].

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol[1].

  • Disposal: Collect all contaminated absorbent and cleaning materials in a sealed container and dispose of it as hazardous waste according to the procedures outlined in this guide[1].

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a scheduled pickup.

  • Regulatory Compliance: Do not dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and ensure compliance with waste disposal regulations[1].

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_spill Emergency Path A Start: Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: - Pure Compound - Contaminated Materials - Solutions B->C D Collect in a Labeled, Sealed Waste Container C->D F Spill Occurs C->F E Store in Designated Satellite Accumulation Area D->E D->F E->F H Contact Institutional EHS for Waste Pickup E->H G Follow Spill Management Protocol: - Evacuate & Ventilate - Contain & Absorb - Decontaminate F->G Yes F->H No G->D I End: Professional Disposal H->I

References

Personal protective equipment for handling 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 13-Hydroxylupanine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Hazard Classification

This compound is classified as Acute Toxicity 4 (Oral) , with the GHS hazard statement H302: "Harmful if swallowed". It is assigned the GHS pictogram GHS07 (exclamation mark) and the signal word "Warning". While some suppliers may classify it as non-hazardous, it is imperative to handle this compound with the caution warranted by its potential toxicity.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and aerosols.
Skin Protection - Gloves: Nitrile gloves (double-gloving recommended). - Lab Coat: Standard laboratory coat. - Clothing: Long pants and closed-toe shoes.Prevents dermal absorption. Double-gloving provides an extra layer of protection. A lab coat protects skin and personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for operations with a high potential for aerosol generation.Minimizes inhalation of dust or aerosols. The need for a respirator should be determined by a risk assessment of the specific procedure.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) before starting any work.
  • Ensure a chemical spill kit is readily accessible.
  • Work in a designated area, preferably a chemical fume hood, especially when handling the solid form or preparing solutions.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing[1].
  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep containers of this compound closed when not in use.

3. In Case of a Spill:

  • Small Spills:
  • Alert others in the vicinity.
  • Wearing appropriate PPE, cover the spill with an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
  • Once the spill is absorbed, use a scoop and brush to carefully transfer the material into a labeled, sealable waste container.
  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
  • Place all contaminated materials, including gloves and absorbent, into the hazardous waste container.
  • Large Spills:
  • Evacuate the immediate area.
  • Alert your institution's environmental health and safety (EHS) department.
  • Prevent others from entering the area.
  • Only personnel trained in hazardous spill cleanup should address large spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid this compound and contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal:

    • Dispose of all hazardous waste through your institution's EHS-approved chemical waste disposal program. Do not dispose of this compound down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Review SDS prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill Occurs handle2->spill cleanup1 Decontaminate Work Area handle3->cleanup1 cleanup2 Segregate & Label Waste cleanup1->cleanup2 cleanup3 Dispose via EHS cleanup2->cleanup3 spill_proc Follow Spill Protocol spill->spill_proc spill_proc->cleanup2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.